In-Depth Technical Guide: The Mechanism of Action of MT-802
For Researchers, Scientists, and Drug Development Professionals Abstract MT-802 is a potent, small molecule degrader of Bruton's tyrosine kinase (BTK) that operates through a Proteolysis Targeting Chimera (PROTAC) mechan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-802 is a potent, small molecule degrader of Bruton's tyrosine kinase (BTK) that operates through a Proteolysis Targeting Chimera (PROTAC) mechanism. It has demonstrated significant activity against both wild-type BTK and the C481S mutant, a common source of resistance to the covalent BTK inhibitor ibrutinib. This document provides a comprehensive overview of the mechanism of action of MT-802, including its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Introduction to MT-802
MT-802 is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target. The development of ibrutinib, a covalent BTK inhibitor, has been a significant advancement in treating diseases like chronic lymphocytic leukemia (CLL). However, the emergence of the C481S mutation in BTK confers resistance to ibrutinib.[1][2] MT-802 was developed to overcome this resistance by employing a PROTAC strategy to eliminate the BTK protein entirely, rather than just inhibiting its enzymatic activity.[1]
Core Mechanism of Action: PROTAC-Mediated Degradation
MT-802 functions as a PROTAC, a molecule with two distinct functional ends connected by a chemical linker. One end of MT-802 binds to the target protein, BTK, while the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex between BTK, MT-802, and the E3 ligase.
Specifically, MT-802 utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formation of the BTK-MT-802-Cereblon ternary complex facilitates the transfer of ubiquitin from the E3 ligase to BTK. Polyubiquitination of BTK marks it for recognition and subsequent degradation by the proteasome, the cell's protein disposal machinery. This process effectively eliminates BTK from the cell, disrupting downstream signaling pathways that promote B-cell survival and proliferation.
MT-802: A Technical Guide to a First-Generation BTK Protein Degrader
For Researchers, Scientists, and Drug Development Professionals Abstract MT-802 is a first-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-802 is a first-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By co-opting the cell's natural protein disposal machinery, MT-802 offers a distinct mechanism of action compared to traditional small molecule inhibitors. This technical guide provides an in-depth overview of MT-802, including its mechanism of action, key quantitative data, detailed experimental methodologies, and the context of its development in the landscape of BTK-targeted therapies. While MT-802 demonstrated potent in vitro activity, its suboptimal pharmacokinetic properties have paved the way for the development of next-generation BTK degraders.
Introduction to MT-802
MT-802 is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capacity allows MT-802 to act as a molecular bridge, bringing BTK into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][2] This degradation-based approach offers the potential to overcome resistance mechanisms associated with traditional BTK inhibitors, such as the C481S mutation in Chronic Lymphocytic Leukemia (CLL).[3][4]
Mechanism of Action
The mechanism of MT-802-mediated BTK degradation involves the formation of a ternary complex between BTK, MT-802, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK protein.[2]
Figure 1: Mechanism of MT-802-induced BTK degradation.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and binding affinity data for MT-802.
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of MT-802 or vehicle control for a specified time (e.g., 24 hours).
Cell Lysis: Harvest and lyse the cells in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins to a membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of degradation.
Figure 2: Western Blotting Experimental Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of MT-802 to BTK and CRBN.
Principle:
TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium) and an acceptor fluorophore. When MT-802 displaces a fluorescently labeled ligand from the target protein, the FRET signal is reduced, allowing for the determination of binding affinity.
General Procedure:
Reagent Preparation: Prepare assay buffer, fluorescently labeled tracer ligand, and a dilution series of MT-802.
Assay Plate Setup: In a microplate, add the target protein (BTK or CRBN), the fluorescent tracer, and varying concentrations of MT-802. Include controls for no inhibitor and no protein.
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
Fluorescence Reading: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the MT-802 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Overcoming Limitations: The Advent of Next-Generation BTK Degraders
Despite its potent in vitro activity, MT-802 exhibited poor pharmacokinetic properties, including high clearance and a short half-life, which limited its potential for in vivo development.[3] This prompted medicinal chemistry efforts to design next-generation BTK PROTACs with improved drug-like properties. These efforts have focused on modifications to the linker and the E3 ligase-recruiting moiety to enhance stability, solubility, and overall pharmacokinetic profile.[1] Successors to MT-802, such as SJF620, have demonstrated improved pharmacokinetic profiles while retaining potent BTK degradation activity.[3]
Conclusion
MT-802 was a pioneering molecule in the development of BTK-targeting PROTACs. It successfully demonstrated the feasibility of inducing the degradation of both wild-type and clinically relevant mutant forms of BTK. While its own path to the clinic was halted by pharmacokinetic challenges, the insights gained from the study of MT-802 have been instrumental in guiding the design and development of a new generation of BTK degraders with enhanced therapeutic potential for B-cell malignancies. The data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing exploration of targeted protein degradation.
An In-depth Technical Guide to the PROTAC Technology Behind MT-802 Introduction MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on the Proteolysis Targeting Chimera (PROTAC) technology.[...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the PROTAC Technology Behind MT-802
Introduction
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[2] MT-802 was developed to address acquired resistance to covalent BTK inhibitors like ibrutinib (B1684441), particularly the C481S mutation, which is a common resistance mechanism in chronic lymphocytic leukemia (CLL).[3] This guide provides a detailed overview of the core technology, mechanism of action, quantitative data, and experimental protocols associated with MT-802.
Core PROTAC Technology of MT-802
MT-802 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[3]
BTK Ligand: The BTK-targeting component of MT-802 is based on a modified, reversible ibrutinib scaffold.[2] Unlike ibrutinib, it does not form a covalent bond with BTK, allowing it to bind to both wild-type (WT) and C481S mutant BTK.[3]
E3 Ligase Ligand: MT-802 utilizes a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3]
Linker: A polyethylene (B3416737) glycol (PEG) linker connects the BTK ligand and the CRBN ligand, providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[3]
The logical relationship between these components is illustrated in the following diagram.
Figure 1: Core components of the MT-802 PROTAC molecule.
Mechanism of Action
MT-802 functions by inducing the proximity of BTK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][4] The key steps are as follows:
Ternary Complex Formation: MT-802 simultaneously binds to BTK and CRBN, forming a BTK:MT-802:CRBN ternary complex.[5]
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[2]
Proteasomal Degradation: The polyubiquitinated BTK is recognized and degraded by the 26S proteasome.[2]
Catalytic Cycle: After inducing degradation, MT-802 is released and can bind to another BTK molecule, enabling a catalytic mode of action.[2]
This process is effective against both wild-type and C481S mutant BTK, as the non-covalent binding of the warhead is sufficient for the transient interaction required for ubiquitination.[2][3]
Figure 2: Mechanism of action of MT-802 leading to BTK degradation.
Quantitative Data
MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in various cellular assays.
Table 2: Pharmacokinetic Properties of MT-802 in Mice (IV administration at 1 mg/kg).
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the characterization of MT-802.
Cell-Based BTK Degradation Assays
Objective: To determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of MT-802.
Methodology:
Cell Culture: Human B-cell lymphoma lines (e.g., NAMALWA) or HEK293T cells engineered to express WT or C481S mutant BTK are cultured under standard conditions.[3][6]
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of MT-802 (e.g., 0.25 nM to 2.5 µM) for a specified duration (e.g., 4 to 24 hours).[6][10][11]
Cell Lysis: After incubation, cells are washed and lysed to extract total protein.
Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BTK and a loading control (e.g., GAPDH or β-actin).
Data Analysis: Band intensities are quantified using densitometry. BTK levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC₅₀ value is calculated by fitting the data to a dose-response curve.
Figure 3: Experimental workflow for determining BTK degradation.
TR-FRET Binding Assays
Objective: To quantify the binding affinity (IC₅₀) of MT-802 to BTK and CRBN.[6]
Methodology:
Reagents: Recombinant tagged BTK and CRBN proteins, fluorescent probes, and MT-802 are used.[5]
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a competition-based assay. The binding of a fluorescently labeled ligand (tracer) to the target protein results in a high FRET signal. A test compound (MT-802) that competes for the same binding site will displace the tracer, leading to a decrease in the FRET signal.
Procedure: The assay is performed in a multi-well plate format. The target protein, tracer, and varying concentrations of MT-802 are incubated together.
Signal Detection: The HTRF signal is read after an incubation period.
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the MT-802 concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action Confirmation Assays
Objective: To confirm that MT-802-mediated degradation is dependent on the proteasome and ternary complex formation.[10]
Methodology:
Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., epoxomicin) or a NEDD8-activating enzyme inhibitor (e.g., MLN-4924) prior to and during treatment with MT-802. BTK levels are then assessed by Western blot. A rescue of BTK degradation confirms the involvement of the ubiquitin-proteasome system.[10]
Competitive Antagonism: Cells are co-treated with MT-802 and an excess of a BTK-binding molecule (e.g., ibrutinib) or a CRBN-binding molecule (e.g., pomalidomide). The prevention of BTK degradation indicates that the activity of MT-802 is dependent on its ability to bind both targets and form a ternary complex.[10]
Conclusion
MT-802 is a well-characterized BTK-degrading PROTAC that potently and effectively eliminates both wild-type and clinically relevant C481S mutant BTK in cellular models. Its mechanism of action, which relies on hijacking the CRBN E3 ligase to induce proteasomal degradation, offers a promising strategy to overcome resistance to traditional kinase inhibitors. While its pharmacokinetic profile has limited its direct clinical development, the insights gained from MT-802 have been instrumental in advancing the design of next-generation BTK degraders with improved drug-like properties.[3]
The Emergence of MT-802: A Targeted Protein Degrader Overcoming Ibrutinib Resistance in B-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The development of Bruton's tyrosine kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib (B1684441...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The development of Bruton's tyrosine kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib (B1684441), has revolutionized the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL). However, the emergence of acquired resistance, most commonly through a C481S mutation in the BTK protein, presents a significant clinical challenge, leading to disease relapse and poor patient outcomes.[1][2][3] This has spurred the development of next-generation therapies designed to address this unmet need. MT-802, a novel PROteolysis TArgeting Chimera (PROTAC), represents a promising strategy to overcome ibrutinib resistance. Unlike traditional inhibitors that merely block the kinase activity of BTK, MT-802 is engineered to induce the complete degradation of the BTK protein, irrespective of its mutational status at the C481 residue. This technical guide provides a comprehensive overview of the preclinical data on MT-802, its mechanism of action, and its potential role in the future of targeted cancer therapy.
Introduction: The Challenge of Ibrutinib Resistance
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, survival, and trafficking of malignant B-cells.[4] Ibrutinib, an oral BTK inhibitor, forms a covalent bond with the cysteine residue at position 481 (C481) in the ATP-binding domain of BTK, leading to its irreversible inactivation.[5][6][7] While highly effective, long-term ibrutinib therapy is often compromised by the development of acquired resistance. Over 80% of CLL patients who relapse on ibrutinib exhibit a mutation at the C481 position, most commonly a substitution of cysteine with serine (C481S).[3][8] This mutation disrupts the covalent binding of ibrutinib, rendering it ineffective and allowing for the reactivation of BCR signaling and subsequent disease progression.[1][2]
MT-802: A PROTAC-Mediated BTK Degrader
MT-802 is a heterobifunctional small molecule, a PROTAC, designed to eliminate the BTK protein entirely rather than just inhibiting its function.[3][9] It consists of three key components:
A ligand that binds to the target protein, in this case, a reversible BTK inhibitor.
A ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN).
A chemical linker that connects the two ligands.
This tripartite design allows MT-802 to act as a molecular bridge, bringing BTK into close proximity with the CRBN E3 ligase complex.[3][9] This induced proximity triggers the ubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome. A key advantage of this catalytic mechanism is that a single molecule of MT-802 can induce the degradation of multiple BTK proteins, potentially leading to sustained target suppression at lower drug concentrations.
Mechanism of Action
The mechanism by which MT-802 overcomes ibrutinib resistance is fundamentally different from that of second-generation covalent and non-covalent inhibitors. Instead of attempting to bind to the mutated C481S BTK, MT-802 hijacks the cell's own protein disposal machinery to eliminate the protein altogether.
Figure 1: Mechanism of Action of MT-802. MT-802 forms a ternary complex with mutant BTK and the E3 ligase cereblon, leading to ubiquitination and proteasomal degradation of BTK.
Preclinical Efficacy and Potency
Preclinical studies have demonstrated the potent and rapid activity of MT-802 against both wild-type (WT) and C481S mutant BTK.
Quantitative Data
The efficacy of MT-802 has been quantified through various in vitro assays, including degradation (DC50) and inhibition (IC50) studies.
Table 1: In Vitro Degradation and Binding Affinity of MT-802
These data highlight that while ibrutinib is a more potent inhibitor of wild-type BTK, its activity is severely compromised against the C481S mutant. In contrast, MT-802 not only retains but shows enhanced inhibitory activity against the C481S mutant and, more importantly, demonstrates nearly equivalent and potent degradation of both wild-type and C481S BTK.[5][10] Studies in primary cells from CLL patients with the C481S mutation confirmed that MT-802 effectively reduces the pool of active, phosphorylated BTK, a feat ibrutinib cannot achieve.[2][3]
Selectivity Profile
A significant advantage of MT-802 is its improved selectivity compared to ibrutinib. Kinome-wide scanning has shown that MT-802 binds to fewer off-target kinases.[3][8] This increased specificity is attributed to the non-covalent nature of its BTK-binding warhead and may translate to a better safety profile by minimizing off-target effects associated with ibrutinib, such as those on TEC and EGFR family kinases.[5]
Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of MT-802.
BTK Degradation Assay (Western Blot)
This assay is used to quantify the reduction of BTK protein levels in cells following treatment with MT-802.
Cell Culture: Human B-cell lymphoma cell lines (e.g., NAMALWA) or BTK-null XLA cells engineered to express either wild-type or C481S BTK are cultured under standard conditions.
Treatment: Cells are seeded in multi-well plates and treated with a dose range of MT-802 (e.g., 0.25 nM to 250 nM) or vehicle control (DMSO) for a specified duration, typically 24 hours.[10]
Cell Lysis: After treatment, cells are harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.
Data Analysis: The intensity of the bands corresponding to BTK and the loading control is quantified using densitometry software. The level of BTK degradation is calculated relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the target protein is degraded) is determined by plotting the percentage of remaining BTK against the log concentration of MT-802.
Figure 2: Experimental Workflow. A typical workflow for assessing MT-802-induced BTK degradation using Western blot analysis.
Target Binding Affinity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are employed to measure the binding affinity of MT-802 to BTK and the E3 ligase component, CRBN.
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody) and an acceptor fluorophore attached to the interacting partners. Binding brings the fluorophores into proximity, generating a FRET signal.
Assay Setup: The assay is typically performed in 384-well plates. Recombinant BTK protein (or CRBN) and a fluorescent tracer that binds to the target are incubated with varying concentrations of MT-802.
Detection: A terbium-labeled antibody that binds to a tag on the recombinant protein serves as the donor. After an incubation period, the plate is read on a TR-FRET-capable plate reader, which measures the fluorescence emission at two wavelengths (donor and acceptor).
Data Analysis: The ratio of acceptor to donor emission is calculated. The ability of MT-802 to displace the tracer results in a decrease in the FRET signal. The IC50 value is determined by plotting the FRET ratio against the log concentration of MT-802. This value represents the concentration of MT-802 required to inhibit 50% of the tracer's binding.
Future Directions and Conclusion
The preclinical data for MT-802 are highly compelling, establishing it as a potent and selective degrader of both wild-type and, critically, the C481S ibrutinib-resistant mutant of BTK.[3] By inducing proteasomal degradation, MT-802 offers a distinct and potentially more robust mechanism of action than simple inhibition. This approach effectively circumvents the primary mechanism of acquired resistance to ibrutinib.
Currently, information on the clinical development of MT-802 is not publicly available. Further preclinical studies would be required to assess its pharmacokinetic and pharmacodynamic properties and in vivo efficacy in animal models of ibrutinib-resistant B-cell malignancies. However, the success of other BTK degraders entering clinical trials underscores the significant potential of this therapeutic modality.
Unveiling the Architectural Blueprint of MT-802: A Technical Guide to a Potent BTK Degrader
For Immediate Release Shanghai, China – December 12, 2025 – In the rapidly evolving landscape of targeted protein degradation, the Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) MT-802 has emerged...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 12, 2025 – In the rapidly evolving landscape of targeted protein degradation, the Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) MT-802 has emerged as a significant tool for researchers in oncology and immunology. This in-depth technical guide serves to elucidate the core structural components, mechanism of action, and key experimental data for scientists and drug development professionals engaged in the study of this potent BTK degrader.
Core Structural Components of MT-802
MT-802 is a heterobifunctional molecule meticulously designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BTK.[1][2] Its architecture consists of three key moieties: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2]
Warhead (Target-binding Ligand): The component of MT-802 that targets BTK is a derivative of the well-established BTK inhibitor, ibrutinib (B1684441).[3][4] Unlike ibrutinib, which forms a covalent bond with Cysteine 481 in the BTK active site, the warhead of MT-802 is a reversible binder.[5][6] This non-covalent interaction is a critical design feature, enabling MT-802 to effectively target both wild-type BTK and the clinically relevant C481S mutant, which confers resistance to ibrutinib.[5][7]
E3 Ligase Ligand: MT-802 employs a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][6] Pomalidomide is a well-characterized immunomodulatory drug that binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3]
Linker: The warhead and the E3 ligase ligand are connected by a flexible eight-atom polyethylene (B3416737) glycol (PEG) linker.[1][6][7] The length and composition of the linker are crucial for optimal ternary complex formation, influencing the proximity and orientation of BTK and CRBN to facilitate efficient ubiquitination.[7]
Quantitative Data Summary
The efficacy of MT-802 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this PROTAC.
Parameter
Value
Assay Type
Notes
Binding Affinity
IC50 (BTK)
18.11 nM
TR-FRET
Binding affinity of MT-802 to Bruton's tyrosine kinase.[3]
IC50 (CRBN)
1.258 µM
TR-FRET
Binding affinity of MT-802 to the Cereblon E3 ligase.[3]
Degradation Potency
DC50 (Wild-type BTK)
14.6 nM
Western Blot
Concentration of MT-802 required to degrade 50% of wild-type BTK in NAMALWA cells after 24 hours.[3]
DC50 (C481S mutant BTK)
14.9 nM
Western Blot
Concentration of MT-802 required to degrade 50% of C481S mutant BTK in XLA cells after 24 hours.[3]
DC50 (NAMALWA cells)
6.2 nM
Immunoblotting
Concentration of MT-802 for 50% BTK degradation after 24 hours.[3]
Observed as early as 4 hours, with no significant hook effect up to 2.5 µM.[7][8]
Cooperativity Data (HTRF Assay)
BTK Concentration: 0 nM
BTK Concentration: 100 nM
BTK Concentration: 1 µM
BTK Concentration: 2 µM
IC50 of MT-802 for CRBN
919 nM
1241 nM
1778 nM
19030 nM
Ki of MT-802 for CRBN
352 nM
447 nM
662 nM
7702 nM
Cooperativity Factor (α)
1
0.74
0.52
0.05
Data from a cooperativity experiment demonstrating the effect of increasing BTK concentration on the binding of MT-802 to Cereblon. An alpha factor less than 1 indicates negative cooperativity.[4] It is noteworthy that some literature suggests the lack of a significant hook effect for MT-802 might be due to positive cooperativity, highlighting an area for further investigation.[7][9]
Mechanism of Action: A Step-by-Step Degradation Pathway
The primary mechanism of action of MT-802 is to induce the selective degradation of BTK through the ubiquitin-proteasome system. This process can be visualized as a catalytic cycle.
Caption: The catalytic cycle of MT-802 mediated BTK degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the characterization of MT-802.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays
This assay is used to determine the binding affinity of MT-802 to its target protein (BTK) and E3 ligase (CRBN) independently.
Caption: Workflow for a TR-FRET based binding assay.
Methodology:
Recombinant, tagged proteins (e.g., His-tagged BTK and GST-tagged CRBN) are used.
A fluorescently labeled tracer ligand that binds to the protein of interest is utilized.
Serial dilutions of MT-802 are prepared in an appropriate assay buffer.
The tagged protein, tracer, and MT-802 are incubated together in a microplate.
A fluorescently labeled antibody targeting the protein tag (e.g., anti-His-Europium) is added.
After incubation, the TR-FRET signal is measured. The displacement of the tracer by MT-802 results in a decrease in the FRET signal, from which the IC50 value is calculated.
Cellular BTK Degradation Assay (Western Blot)
This experiment quantifies the reduction of intracellular BTK levels upon treatment with MT-802.
Caption: Workflow for quantifying BTK degradation by Western Blot.
Methodology:
Cells expressing endogenous BTK (e.g., Ramos or NAMALWA) are seeded in culture plates.
Cells are treated with a dose-response range of MT-802 for a defined period (e.g., 4 or 24 hours).
Post-treatment, cells are harvested and lysed to extract total protein.
Protein concentration is normalized across all samples.
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
The membrane is probed with a primary antibody specific for BTK, and a loading control (e.g., GAPDH or β-actin).
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
The chemiluminescent signal is captured, and band intensities are quantified to determine the extent of BTK degradation and calculate the DC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA Assays
These no-wash, bead-based proximity assays are employed to study the formation of the BTK:MT-802:CRBN ternary complex and to quantify cellular BTK degradation.
Ternary Complex Formation Assay (HTRF):
Reagents: GST-tagged CRBN, biotinylated BTK, anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate), and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
Procedure: The components are incubated with varying concentrations of MT-802.
Principle: The formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, generating a FRET signal. The signal intensity is proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.
Cellular BTK Degradation Assay (HTRF/AlphaLISA):
Procedure: Cells are treated with MT-802, then lysed.
Principle: The lysate is analyzed using a kit containing a pair of antibodies against BTK, each labeled with a donor or acceptor bead/fluorophore. The signal is proportional to the amount of remaining BTK protein. A decrease in signal indicates protein degradation.
Conclusion
MT-802 stands as a well-characterized PROTAC that effectively induces the degradation of both wild-type and C481S mutant BTK. Its structural design, leveraging a reversible ibrutinib derivative and a pomalidomide-based CRBN ligand connected by an eight-atom linker, has proven highly potent. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers aiming to understand, utilize, and build upon the science of this important research tool in the field of targeted protein degradation.
MT-802: A Technical Guide to Overcoming Ibrutinib Resistance in C481S Mutant Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the efficacy and mechanism of MT-802, a Proteolysis Targeting Chimera (PROTAC), in targeting the C481S mutant of Brut...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the efficacy and mechanism of MT-802, a Proteolysis Targeting Chimera (PROTAC), in targeting the C481S mutant of Bruton's Tyrosine Kinase (BTK). The emergence of the C481S mutation in BTK is a significant clinical challenge, conferring resistance to the covalent inhibitor ibrutinib (B1684441) in patients with B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL). MT-802 represents a novel therapeutic strategy by inducing the degradation of both wild-type and C481S mutant BTK, thereby offering a potential solution to this acquired resistance.
Core Efficacy and Binding Affinity of MT-802
MT-802 is a heterobifunctional molecule designed to simultaneously bind to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][2] This mechanism of action is distinct from traditional inhibitors, as it leads to the elimination of the target protein rather than just blocking its enzymatic activity.
In Vitro Degradation and Inhibition
MT-802 has demonstrated potent degradation of both wild-type (WT) and C481S mutant BTK in various cell lines. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
Table 1: Summary of in vitro efficacy of MT-802 against wild-type and C481S mutant BTK.
Time-Dependent Degradation
Studies have shown that MT-802 induces rapid degradation of BTK. Complete degradation of BTK was observed as early as 4 hours, with approximately 50% of the total BTK degraded within 50 minutes of treatment.[3]
Mechanism of Action: The PROTAC Approach
MT-802 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule acts as a bridge, bringing BTK into close proximity with the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of action of MT-802 in inducing BTK degradation.
Experimental Protocols
While the exact, detailed protocols from the primary publications are not fully available in the public domain, the following methodologies are based on established and widely used techniques for the characterization of PROTAC molecules.
Cell Culture and Reagents
Cell Lines:
NAMALWA (human Burkitt's lymphoma) cells, known for robust BTK expression.
HEK293 (human embryonic kidney) cells for transient expression of BTK variants.
XLA (X-linked agammaglobulinemia) fibroblast-like cells, which are BTK-null, for stable expression of wild-type or C481S mutant BTK.
Primary CLL cells isolated from patient samples.
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Reagents: MT-802 is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the final desired concentrations for treatment.
BTK Degradation Assay (Western Blotting)
This assay is performed to quantify the levels of BTK protein following treatment with MT-802.
Figure 2: Workflow for Western Blot analysis of BTK degradation.
Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of MT-802 or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for total BTK, phosphorylated BTK (pBTK, Y223), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: Quantify the band intensities using densitometry software and normalize the BTK and pBTK levels to the loading control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (IC50) of MT-802 to BTK and Cereblon.
Reagents: Recombinant tagged BTK protein (e.g., GST-tagged), a terbium-labeled anti-tag antibody (donor fluorophore), a fluorescently labeled tracer that binds to the ATP-binding site of BTK (acceptor fluorophore), and MT-802. A similar setup is used for Cereblon binding.
Assay Procedure:
In a microplate, combine the recombinant BTK protein, the terbium-labeled antibody, and the fluorescent tracer.
Add serial dilutions of MT-802.
Incubate the plate to allow the binding reaction to reach equilibrium.
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor fluorophores are in close proximity, which occurs when the tracer is bound to BTK.
Data Analysis: MT-802 will compete with the tracer for binding to BTK, leading to a decrease in the TR-FRET signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the MT-802 concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Studies in Mice
While MT-802 was found to have a poor pharmacokinetic profile, a successor compound, SJF620, was developed with improved properties.[4] A general protocol for such a study is outlined below.
Animal Model: Male CD-1 or similar mouse strain.
Dosing:
Formulate MT-802 in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline).
Administer the compound via intravenous (IV) and/or oral (PO) routes at a specific dose.
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of MT-802 in the plasma samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%), using appropriate software.
Conclusion and Future Directions
MT-802 has been instrumental in demonstrating the potential of PROTAC-mediated degradation to overcome acquired resistance to covalent BTK inhibitors. Its ability to effectively degrade the C481S mutant BTK at nanomolar concentrations in preclinical models provides a strong rationale for the continued development of BTK degraders.[1][2] Although MT-802 itself exhibited suboptimal pharmacokinetic properties for in vivo applications, it has served as a crucial lead compound for the development of next-generation BTK PROTACs with improved drug-like properties. The in-depth understanding of its mechanism and efficacy, as detailed in this guide, provides a valuable resource for researchers in the field of targeted protein degradation and drug discovery for B-cell malignancies.
A Technical Guide to MT-802 and its Foundational Role in Targeting BTK Signaling
Abstract Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] While the development o...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] While the development of covalent BTK inhibitors like ibrutinib (B1684441) has transformed the treatment landscape for B-cell malignancies, the emergence of resistance, primarily through a C481S mutation in the BTK active site, presents a significant clinical challenge.[3][4] MT-802 is a Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance.[5] As a heterobifunctional molecule, MT-802 induces the degradation of BTK by recruiting it to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent elimination by the proteasome.[6][7] This guide provides an in-depth overview of BTK signaling, the mechanism of MT-802, its preclinical quantitative data, and the key experimental protocols used in its evaluation.
The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is essential for the function of B-lymphocytes.[2][8] Its activation is a key event downstream of the B-cell receptor (BCR), but it also integrates signals from other pathways, including those mediated by chemokine receptors and Toll-like receptors (TLRs).[1][9]
Upon antigen binding to the BCR, a signaling cascade is initiated. The SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex, leading to the recruitment and activation of Spleen Tyrosine Kinase (SYK).[7][9] Activated SYK then recruits BTK to the plasma membrane and phosphorylates it at tyrosine 551 (Y551).[7] This is followed by BTK autophosphorylation at tyrosine 223 (Y223), leading to its full activation.[7] Fully activated BTK phosphorylates its primary substrate, Phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling cascades, including the activation of NF-κB, NFAT, and MAPK pathways.[1][2][9] These pathways are crucial for regulating B-cell survival, proliferation, and migration.[10]
Figure 1: Simplified BTK Signaling Pathway.
MT-802: A PROTAC Approach to BTK Degradation
PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins.[7][11] MT-802 is a PROTAC designed specifically to target BTK.[6] It consists of three components: a ligand that binds to BTK, a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting the two.[5]
By simultaneously binding to both BTK and CRBN, MT-802 forms a ternary complex (BTK-MT-802-CRBN).[7] This proximity induces the E3 ligase to tag BTK with ubiquitin molecules. This polyubiquitination marks BTK for recognition and subsequent degradation by the 26S proteasome.[6][7] A key advantage of this catalytic mechanism is that a single molecule of MT-802 can induce the degradation of multiple BTK proteins.[7] Crucially, because the BTK-binding portion of MT-802 does not rely on the covalent interaction with cysteine 481, it is equally effective at degrading both wild-type BTK and the ibrutinib-resistant C481S mutant.[3][5][12]
Figure 2: MT-802 Mediated Degradation of BTK.
Quantitative Preclinical Data for MT-802
Preclinical studies have demonstrated that MT-802 is a potent and rapid degrader of both wild-type and C481S mutant BTK.[3][4] The quantitative data from these studies are summarized below.
Table 2: Binding Affinity and Inhibitory Concentration (IC₅₀) of MT-802.
While potent in cellular assays, initial studies revealed that MT-802 possesses pharmacokinetic properties that are suboptimal for in vivo applications in mice.[5] This has prompted further medicinal chemistry efforts to develop next-generation BTK PROTACs with improved metabolic stability.[5]
Table 3: Pharmacokinetic Properties of MT-802 in Mice.
Key Experimental Methodologies
The evaluation of MT-802 and its effects on BTK signaling involves several key experimental protocols.
BTK Degradation Assessment by Western Blot
This is the primary method used to confirm the degradation of the target protein.
Objective: To quantify the reduction in total and phosphorylated BTK levels in cells following treatment with MT-802.
Protocol:
Cell Culture and Treatment: Plate cells (e.g., NAMALWA, primary CLL cells, or HEK293 cells expressing BTK variants) at a suitable density. Treat cells with a dose range of MT-802 (e.g., 0.25-250 nM) or vehicle control (DMSO) for a specified time course (e.g., 4 to 24 hours).[13]
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies specific for total BTK, phosphorylated BTK (pBTK Y223), and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Figure 3: Experimental Workflow for Western Blot Analysis.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.
Objective: To determine the IC₅₀ value of MT-802 against BTK.
Protocol:
Assay Setup: In a 96-well or 384-well plate, add kinase buffer, recombinant human BTK enzyme, and a specific substrate (e.g., poly(E,Y)4:1).[16][17]
Compound Addition: Add serial dilutions of MT-802 or a vehicle control. Pre-incubate for 10-15 minutes to allow the compound to bind to the enzyme.[17]
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. For radiometric assays, this will include ³³P-ATP.[17] Incubate at 30°C for a defined period (e.g., 1 hour).
Reaction Termination: Stop the reaction, for example, by adding EDTA.
Detection: Quantify substrate phosphorylation. This can be done by measuring incorporated radioactivity or by using fluorescence/luminescence-based methods that detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[16][17]
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 4: Experimental Workflow for In Vitro Kinase Assay.
Ligand Binding Affinity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure the binding affinity between a compound and its target protein.
Objective: To determine the IC₅₀ of MT-802 binding to BTK and CRBN.[13]
Principle: The assay measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. In a competitive binding format, a fluorescently labeled tracer ligand that binds to the target protein is used. When an unlabeled compound (like MT-802) competes with the tracer for binding, the FRET signal decreases. The degree of signal reduction is proportional to the binding affinity of the test compound.
Conclusion and Future Directions
MT-802 represents a significant advancement in targeting BTK, providing a powerful tool to overcome clinically relevant resistance to covalent inhibitors.[3] Its ability to induce rapid and potent degradation of both wild-type and C481S mutant BTK validates the PROTAC approach as a promising strategy for treating relapsed/refractory B-cell malignancies.[12][14] While the pharmacokinetic profile of MT-802 itself proved challenging for in vivo development, the foundational research established a clear proof of concept.[5] This has paved the way for the design and synthesis of second-generation BTK degraders, such as SJF620, which retain the potent degradation profile of MT-802 but possess superior pharmacokinetic properties suitable for further preclinical and clinical exploration.[5] The continued development of BTK-targeting PROTACs holds considerable promise for patients who have exhausted other treatment options.
No Publicly Available Information on the Discovery and Development of MT-802
Following a comprehensive search of publicly available scientific and medical literature, there is no information on a compound designated as MT-802 in the context of drug discovery and development. This absence of data...
Author: BenchChem Technical Support Team. Date: December 2025
Following a comprehensive search of publicly available scientific and medical literature, there is no information on a compound designated as MT-802 in the context of drug discovery and development. This absence of data prevents the creation of an in-depth technical guide as requested.
The lack of public information on "MT-802" could be due to several reasons:
Proprietary Nature: The compound may be an internal designation within a pharmaceutical or biotechnology company and has not yet been disclosed publicly.
Early-Stage Development: MT-802 could be in a very early, preclinical stage of development, with no publications or presentations in the public domain.
Alternative Designation: The compound might be more widely known under a different name, such as a chemical name or another code.
Discontinuation: The development of the compound may have been discontinued (B1498344) at an early stage, and therefore, no significant data was ever published.
Without any foundational data on its discovery, mechanism of action, or experimental validation, it is not possible to provide the requested summary tables, experimental protocols, or visualizations. Should information on MT-802 become publicly available in the future, a detailed technical guide could be compiled.
Foundational
The Selective Degradation of Bruton's Tyrosine Kinase by MT-802: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the selectivity profile of MT-802, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MT-802, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). MT-802 has emerged as a promising therapeutic agent, particularly for its ability to target both wild-type BTK and the C481S mutant, which confers resistance to the covalent inhibitor ibrutinib (B1684441). A key feature of MT-802 is its enhanced selectivity compared to its predecessors, minimizing off-target effects that can lead to adverse events in clinical settings.
Core Mechanism of Action
MT-802 is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation mechanism offers a distinct advantage over traditional kinase inhibition, as it can eliminate the entire protein, including its non-catalytic functions, and can be effective against drug-resistant mutants.
Quantitative Selectivity and Potency
MT-802 demonstrates high potency in inducing the degradation of both wild-type (WT) and C481S mutant BTK. While comprehensive kinome-wide selectivity data with quantitative IC50 or Kd values for a broad panel of off-target kinases is not publicly available in the reviewed literature, studies consistently report that MT-802 binds to fewer off-target kinases than ibrutinib.[1][2][3] This suggests a more favorable safety profile.
The available binding affinity and degradation data for MT-802's primary targets are summarized below.
Table 1: Potency of MT-802 against BTK and CRBN. IC50 values represent the concentration of MT-802 required to inhibit 50% of the target's activity in binding assays. DC50 values indicate the concentration required to induce 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK and the mechanism of MT-802-mediated degradation.
Figure 1: MT-802 hijacks the cell's ubiquitin-proteasome system to degrade BTK.
Experimental Protocols
The determination of MT-802's selectivity and binding affinity involves sophisticated biochemical and cellular assays. Below are detailed methodologies for two key experimental approaches.
KINOMEscan™ Competition Binding Assay
This assay is a high-throughput method used to determine the binding affinities of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase.
Methodology:
Kinase Preparation: A diverse panel of human kinases is expressed as fusions with a DNA tag.
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
Competition Assay:
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (MT-802) across a range of concentrations.
A DMSO control (no compound) is included to determine the maximum amount of kinase binding.
Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.
Data Analysis: The results are reported as the percentage of the DMSO control. The dissociation constant (Kd) is then calculated by fitting the concentration-response data to a standard binding isotherm model. A lower Kd value indicates a higher binding affinity.
Figure 2: Workflow for the KINOMEscan™ competition binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
TR-FRET assays are a common method to quantify ligand-protein binding in solution.
Principle: This assay measures the binding of a fluorescently labeled tracer to a kinase. The kinase is typically labeled with a lanthanide (e.g., Europium), which serves as the FRET donor. The tracer, a competitive inhibitor, is labeled with a fluorophore (e.g., Alexa Fluor 647) that acts as the FRET acceptor. When the tracer binds to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Methodology:
Reagent Preparation:
Prepare a solution of the kinase labeled with a FRET donor (e.g., an anti-tag antibody conjugated to Europium).
Prepare a solution of the fluorescently labeled tracer.
Prepare serial dilutions of the test compound (MT-802).
Assay Procedure:
In a microplate, combine the kinase solution, the tracer solution, and the test compound dilutions.
Include controls for no FRET (no tracer) and maximum FRET (no test compound).
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
MT-802 represents a significant advancement in the development of targeted therapies for B-cell malignancies. Its PROTAC mechanism allows for the efficient degradation of both wild-type and clinically relevant mutant forms of BTK. Furthermore, its improved selectivity profile over first-generation inhibitors like ibrutinib holds the promise of a better-tolerated therapeutic agent. The methodologies outlined in this guide provide a framework for the continued evaluation of the selectivity and potency of novel kinase degraders.
Initial In Vitro Studies of MT-802: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the initial in vitro studies of MT-802, a potent and selective degrader of Bruton's Tyrosine Kinase (B...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of MT-802, a potent and selective degrader of Bruton's Tyrosine Kinase (BTK). MT-802 is a Proteolysis Targeting Chimera (PROTAC) designed to overcome acquired resistance to covalent BTK inhibitors, such as ibrutinib, particularly the C481S mutation prevalent in Chronic Lymphocytic Leukemia (CLL).[1][2] This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the core concepts and workflows.
Core Mechanism of Action
MT-802 operates through a novel mechanism of action distinct from traditional kinase inhibition. As a heterobifunctional molecule, it acts as a molecular bridge to induce the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity forces the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[3] This event-driven, catalytic process allows for the elimination of the BTK protein, a strategy that is effective against both wild-type (WT) and clinically relevant mutant forms of the kinase, such as C481S, which are resistant to covalent inhibitors.[1][2]
Caption: Mechanism of Action for MT-802 PROTAC-mediated BTK degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from initial in vitro evaluations of MT-802.
Table 1: Degradation Potency (DC₅₀)
The half-maximal degradation concentration (DC₅₀) represents the concentration of MT-802 required to degrade 50% of the target protein.
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for the key in vitro experiments performed to characterize MT-802.
Cell Culture and Maintenance
NAMALWA Cells (Human Burkitt's Lymphoma):
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, 4.5 g/L glucose, and 1.5 g/L sodium bicarbonate.
Culture Conditions: Maintained as a suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
Subculturing: Cells are passaged every 3-4 days. Cultures are initiated at a density of 5 x 10⁵ viable cells/mL and subcultured when the density reaches approximately 2 x 10⁶ cells/mL.
HEK293 Cells (Human Embryonic Kidney):
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin/Streptomycin.
Culture Conditions: Maintained as an adherent monolayer culture at 37°C in a humidified atmosphere with 5% CO₂.
Subculturing: When cells reach 70-80% confluency, they are detached using a solution of Trypsin-EDTA, washed, and re-seeded into new flasks.
Transient Transfection for Mutant BTK Expression
This protocol is used to express mutant forms of BTK in a controlled cellular environment, such as HEK293 cells, which do not endogenously express the kinase.
Caption: General workflow for transient transfection of HEK293 cells.
Cell Seeding: Plate HEK293 cells in the desired format (e.g., 6-well plates) 18-24 hours prior to transfection to achieve 70-80% confluency.
Complex Formation: For each well, dilute the plasmid DNA encoding the BTK mutant into a serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine). Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow DNA-lipid complexes to form.
Transfection: Add the DNA-lipid complexes drop-wise to the cells.
Incubation: Incubate the cells with the complexes for at least 6 hours at 37°C.
Recovery & Expression: Replace the transfection medium with fresh, complete growth medium and incubate for an additional 24-48 hours to allow for robust expression of the mutant BTK protein before proceeding with degradation or inhibition assays.
Western Blotting for BTK Degradation Analysis
Western blotting is the primary method used to visualize and quantify the degradation of BTK protein following treatment with MT-802.
Cell Treatment: Plate cells (e.g., NAMALWA or transfected HEK293) and treat with various concentrations of MT-802 or control compounds (e.g., DMSO, ibrutinib) for the desired time period (e.g., 4, 12, or 24 hours).
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by size via electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for BTK (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH). Antibodies are typically diluted 1:1000 in blocking buffer.
Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensities. Normalize the BTK signal to the corresponding loading control signal to determine the percentage of BTK remaining relative to the vehicle-treated control.
In Vitro Kinase and Binding Assays
To determine the direct effect of MT-802 on BTK's enzymatic activity and its binding affinity for BTK and CRBN, various biochemical assays are employed.
TR-FRET Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of MT-802 to its targets in a competitive format. The assay typically involves a fluorescently labeled tracer that binds to the target protein (BTK or CRBN). The ability of MT-802 to displace this tracer is measured as a decrease in the FRET signal, from which an IC₅₀ value can be calculated.[1]
ADP-Glo™ Kinase Assay (for IC₅₀): This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
Recombinant BTK (WT or C481S) is incubated with a suitable substrate and ATP in a kinase reaction buffer.
Serial dilutions of MT-802 are added to the reaction.
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
The Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a luminescent signal.
The signal is proportional to the kinase activity, and the IC₅₀ is determined by plotting the inhibition of signal against the compound concentration.
Pharmacokinetic Profile of MT-802 in Early Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available information on the pharmacokinetic (PK) profile of MT-802 is limited. This document provides a structured overview based on a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the pharmacokinetic (PK) profile of MT-802 is limited. This document provides a structured overview based on available data and outlines standard methodologies and theoretical frameworks relevant to the early-stage research of a proteolysis-targeting chimera (PROTAC) like MT-802.
Introduction
MT-802 is a potent, cereblon-based proteolysis-targeting chimera (PROTAC) that induces the degradation of Bruton's tyrosine kinase (BTK).[1][2] It has demonstrated effectiveness against both wild-type BTK and the C481S mutant, which is associated with resistance to ibrutinib (B1684441) in chronic lymphocytic leukemia (CLL). While MT-802 has shown a promising degradation profile, its initial pharmacokinetic properties were deemed unsuitable for in vivo development, leading to further medicinal chemistry efforts to improve its profile.[3] This guide summarizes the known information and provides a framework for understanding the key pharmacokinetic parameters and experimental protocols relevant to MT-802 and similar molecules.
Core Pharmacokinetic Parameters
Quantitative pharmacokinetic data for MT-802 in the public domain is sparse. However, one key study reported that in mice, MT-802 exhibited a high clearance (1662 mL/min/kg) and a short half-life (0.119 h), indicating rapid elimination from the body.[3] These characteristics necessitated the development of analogs with improved pharmacokinetic profiles, such as SJF620.[3]
For a comprehensive evaluation of a molecule like MT-802, the following parameters would typically be assessed:
Table 1: Key Pharmacokinetic Parameters for MT-802 and Analogs
Parameter
Description
Reported Value for MT-802 (in mice)
Ideal Characteristics for an Oral Drug
Cmax
Maximum (or peak) serum concentration that a drug achieves.
Not Reported
High enough to be in the therapeutic window.
Tmax
Time at which the Cmax is observed.
Not Reported
Relatively short for rapid onset of action.
AUC
Area under the curve; total drug exposure over time.
Not Reported
Sufficient to produce the desired therapeutic effect.
t½ (Half-life)
The time required for the concentration of the drug in the body to be reduced by one-half.
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Not Reported
Dependent on the target tissue distribution.
F (Bioavailability)
The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Not Reported
High for oral administration to ensure sufficient drug absorption.
Mechanism of Action: BTK Degradation Pathway
MT-802 functions by recruiting BTK to the cereblon E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][2] This mechanism of action is distinct from traditional inhibitors and is a key consideration in its pharmacokinetic and pharmacodynamic evaluation.
Caption: Mechanism of action of MT-802 leading to BTK degradation.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of MT-802 are not publicly available. However, standard preclinical pharmacokinetic studies typically involve the following methodologies:
In Vivo Pharmacokinetic Study in Mice:
Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
Drug Formulation and Administration: MT-802 is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline).[2] A single dose is administered via intravenous (IV) injection (for determining clearance and volume of distribution) and oral gavage (for assessing oral bioavailability).
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation.
Bioanalysis: The concentration of MT-802 in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine the key PK parameters listed in Table 1.
A Technical Guide to the Role of Cereblon E3 Ligase in the Function of Bavdegalutamide (MT-802)
For Researchers, Scientists, and Drug Development Professionals Bavdegalutamide (B8270050), also known as MT-802 or ARV-110, is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to potentl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Bavdegalutamide (B8270050), also known as MT-802 or ARV-110, is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to potently and selectively degrade the Androgen Receptor (AR), a primary driver of prostate cancer.[1][2] Unlike traditional inhibitors that merely block a protein's function, bavdegalutamide leverages the cell's own protein disposal machinery to eliminate the AR protein entirely.[3][4] This mechanism offers a promising therapeutic strategy, particularly for cancers that have developed resistance to standard AR-pathway inhibitors.[5][6][7] The core of bavdegalutamide's function lies in its hijacking of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[5][6][8][9]
Core Mechanism of Action: Hijacking the Cereblon E3 Ligase
Bavdegalutamide is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[5][10] This structure is central to its function:
Target Engagement : One end of the molecule is a ligand that specifically binds to the Androgen Receptor's ligand-binding domain.[5][8]
E3 Ligase Recruitment : The other end is a ligand that binds to the Cereblon (CRBN) substrate receptor, which is part of a larger Cullin-RING E3 ubiquitin ligase complex.[1][5][8][11]
Ternary Complex Formation : The simultaneous binding of bavdegalutamide to both the AR and CRBN results in the formation of a stable "ternary complex".[1] This complex brings the AR into close proximity with the E3 ligase machinery.
Polyubiquitination : Once the AR is positioned as a neo-substrate for the E3 ligase, the complex facilitates the transfer of multiple ubiquitin molecules onto the AR, tagging it for destruction.[5][6][8]
Proteasomal Degradation : The polyubiquitinated AR is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the entire receptor protein.[1][5][8]
This process is catalytic, meaning a single molecule of bavdegalutamide can induce the degradation of multiple AR protein copies, which contributes to its high potency.[5][10]
Mechanism of Action of Bavdegalutamide (MT-802).
Quantitative Data Summary
The efficacy of bavdegalutamide has been quantified through various preclinical and clinical assays.
Table 1: In Vitro Degradation Potency of Bavdegalutamide
¹PSA50: Percentage of patients with a ≥50% reduction in Prostate-Specific Antigen levels.
²LBD: Ligand-Binding Domain.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the function of bavdegalutamide.
1. AR Degradation Assay via Western Blotting
This protocol quantifies the reduction in AR protein levels following treatment with bavdegalutamide.
Cell Culture : Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured under standard conditions.[1][16]
Treatment : Cells are treated with varying concentrations of bavdegalutamide (e.g., 0.01 nM to 300 nM) or a vehicle control for a specified duration (e.g., 24 hours).[4][16]
Lysis : After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.[16]
Quantification : The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).[16]
Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[16]
Immunoblotting : The membrane is blocked and then probed with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control protein (e.g., tubulin) is also used to ensure equal protein loading across lanes.
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the percentage of AR degradation relative to the control.
An In-depth Technical Guide to MT-802 Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental principles of MT-802, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of MT-802, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK). MT-802 represents a significant advancement in targeted protein degradation, particularly for overcoming drug resistance in various B-cell malignancies.
Core Principles of MT-802 Mediated Protein Degradation
MT-802 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate BTK. It achieves this through a "ternary complex" model involving the target protein (BTK), the E3 ubiquitin ligase Cereblon (CRBN), and MT-802 itself.
The key steps in MT-802 mediated BTK degradation are:
Simultaneous Binding: MT-802 possesses two distinct warheads connected by a chemical linker. One warhead binds to BTK, while the other binds to the E3 ubiquitin ligase CRBN. This simultaneous binding brings BTK and CRBN into close proximity, forming a ternary complex.
Ubiquitination: Once the ternary complex is formed, CRBN, as part of the larger E3 ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. This process results in the formation of a polyubiquitin (B1169507) chain on the BTK protein.
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome captures the polyubiquitinated BTK, unfolds it, and degrades it into small peptides, thereby eliminating the functional protein from the cell.
Catalytic Action: After BTK is degraded, MT-802 is released and can bind to another BTK molecule and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a single molecule of MT-802 to induce the degradation of multiple BTK proteins.
A significant advantage of MT-802 is its ability to degrade both wild-type BTK and the C481S mutant. The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib. By promoting the degradation of the entire protein, MT-802 circumvents this resistance mechanism.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and binding affinity of MT-802.
MT-802-mediated degradation of BTK effectively shuts down its downstream signaling pathways, which are crucial for B-cell proliferation, survival, and differentiation. The primary pathways affected are the NF-κB and MAPK/ERK pathways.
BTK Downstream Signaling Pathway
Caption: Downstream signaling cascade initiated by BTK activation.
MT-802 Mechanism of Action
Caption: Mechanism of MT-802-mediated BTK degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MT-802.
Western Blotting for BTK Degradation
This protocol is used to quantify the levels of BTK protein in cells following treatment with MT-802.
Cell Culture and Treatment:
Culture NAMALWA (Burkitt's lymphoma) or other suitable B-cell lines in appropriate media.
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
Treat cells with varying concentrations of MT-802 (e.g., 0, 1, 10, 100, 250 nM) for a specified duration (e.g., 24 hours).
Cell Lysis:
Harvest cells by centrifugation and wash with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
Protein Quantification:
Determine the protein concentration of the supernatant using a BCA protein assay.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
Incubate with a primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
Capture images using a chemiluminescence imaging system.
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BTK band intensity to the corresponding loading control band intensity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity (IC50) of MT-802 to BTK and CRBN.
Reagents:
Recombinant human BTK protein.
Recombinant human CRBN/DDB1 complex.
Biotinylated tracer ligand for BTK.
Fluorescently labeled ligand for CRBN (e.g., based on thalidomide).
In a 384-well plate, add MT-802 at various concentrations.
Add a fixed concentration of His-tagged BTK protein.
Add a fixed concentration of biotinylated BTK tracer.
Add Europium-labeled anti-His antibody and Streptavidin-d2.
Incubate at room temperature for a specified time (e.g., 1-2 hours) protected from light.
Assay Procedure (CRBN Binding):
In a 384-well plate, add MT-802 at various concentrations.
Add a fixed concentration of the CRBN/DDB1 complex.
Add a fixed concentration of the fluorescently labeled CRBN ligand.
Incubate at room temperature for a specified time (e.g., 1-2 hours) protected from light.
Data Acquisition and Analysis:
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Calculate the TR-FRET ratio (acceptor emission / donor emission).
Plot the TR-FRET ratio against the log of the MT-802 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of MT-802 on the viability and proliferation of cancer cells.
Cell Seeding:
Seed cells (e.g., NAMALWA) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
Allow cells to adhere and grow for 24 hours.
Compound Treatment:
Treat cells with a serial dilution of MT-802 for a specified period (e.g., 72 hours).
Assay Procedure (MTT):
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Assay Procedure (CellTiter-Glo®):
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add CellTiter-Glo® reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a luminometer.
Data Analysis:
Subtract the background absorbance/luminescence from all readings.
Normalize the data to vehicle-treated control cells to determine the percentage of cell viability.
Plot cell viability against the log of the MT-802 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental and Logical Workflows
General Workflow for Characterizing a PROTAC
Caption: A typical workflow for the development and characterization of a PROTAC molecule.
This guide provides a foundational understanding of the principles and methodologies associated with MT-802. For further details, it is recommended to consult the primary literature, particularly the work by Buhimschi et al. in Biochemistry (2018).
MT-802: A Technical Guide to a Novel BTK Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3] Developed as a Proteolysis Targeting Chimera (PROTAC), MT-802 offers a novel therapeutic strategy for B-cell malignancies, particularly for cases that have developed resistance to conventional BTK inhibitors like ibrutinib (B1684441).[4][5][6] The primary mechanism of resistance to ibrutinib is a C481S mutation in the BTK enzyme, which MT-802 is designed to overcome.[4][6] This technical guide provides a comprehensive overview of MT-802, including its mechanism of action, preclinical data, and relevant experimental methodologies.
Mechanism of Action
MT-802 functions as a heterobifunctional molecule. It is composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][7][8][9] This dual binding brings BTK into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BTK protein. This polyubiquitination marks BTK for degradation by the cell's natural disposal system, the proteasome.[2][8][9] This targeted degradation approach differs from traditional inhibitors that only block the enzyme's activity. By eliminating the BTK protein entirely, MT-802 can potentially overcome resistance mechanisms and provide a more durable therapeutic effect.[4][5]
Caption: Mechanism of Action of MT-802.
B-Cell Receptor (BCR) Signaling Pathway and MT-802 Intervention
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. In B-cell malignancies, this pathway is often constitutively active. MT-802 intervenes by targeting BTK for degradation, thereby disrupting the downstream signaling cascade.
Caption: MT-802 intervention in the BCR signaling pathway.
Quantitative Data
MT-802 has demonstrated potent degradation of both wild-type (WT) and C481S mutant BTK in preclinical studies. The following tables summarize the key quantitative data.
Detailed experimental protocols for the characterization of MT-802 are found in the primary scientific literature. While the full, detailed protocols are not publicly available in their entirety, this section provides an overview of the key assays and a general workflow based on standard laboratory procedures.
Western Blotting for BTK Degradation
This assay is used to quantify the amount of BTK protein in cells after treatment with MT-802.
Caption: General workflow for Western Blotting.
General Protocol Outline:
Cell Culture and Treatment:
Culture B-cell malignancy cell lines (e.g., NAMALWA, Ramos) in appropriate media and conditions.
Treat cells with varying concentrations of MT-802 for a specified time (e.g., 24 hours).
Cell Lysis:
Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for BTK, followed by an HRP-conjugated secondary antibody.
Detection:
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
In Vitro Kinase Assay
This assay measures the ability of MT-802 to directly inhibit the kinase activity of BTK.
General Protocol Outline:
Assay Setup:
In a multi-well plate, combine recombinant BTK enzyme, a suitable substrate (e.g., a peptide substrate), and varying concentrations of MT-802 in a kinase assay buffer.
Reaction Initiation:
Start the kinase reaction by adding ATP.
Detection:
After a set incubation period, measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
Data Analysis:
Plot the kinase activity against the concentration of MT-802 to determine the IC50 value.
Conclusion
MT-802 represents a promising new approach in the treatment of B-cell malignancies. Its ability to induce the degradation of both wild-type and C481S mutant BTK addresses a significant clinical challenge in ibrutinib-resistant cancers.[4][5] The preclinical data strongly support its continued investigation as a potential therapeutic agent. This guide provides a foundational understanding of MT-802 for researchers and drug development professionals interested in this novel class of targeted protein degraders.
Application Notes and Protocols: MT-802 for In Vitro Research
Audience: Researchers, scientists, and drug development professionals. 1. Introduction MT-802 is a highly potent, selective degrader of Bruton's tyrosine kinase (BTK) developed as a Proteolysis Targeting Chimera (PROTAC)...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
MT-802 is a highly potent, selective degrader of Bruton's tyrosine kinase (BTK) developed as a Proteolysis Targeting Chimera (PROTAC). It is designed to overcome resistance to BTK inhibitors, such as Ibrutinib, which can arise from mutations like the C481S substitution in the BTK protein.[1] MT-802 functions by recruiting BTK to the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[2][3] This mechanism effectively eliminates both wild-type and mutant BTK, including the C481S variant, making it a valuable tool for studying BTK signaling in cancer and autoimmune diseases, particularly in the context of acquired resistance.[4] In cell-based assays, MT-802 has demonstrated rapid and robust degradation of BTK at nanomolar concentrations.[1]
2. Data Presentation
The following tables summarize the in vitro potency and degradation efficiency of MT-802.
Data compiled from publicly available sources.[4][5]
Table 2: In Vitro Degradation Efficiency of MT-802
Cell Line
BTK Status
Metric
Value (nM)
NAMALWA
Wild-Type
DC₅₀
14.6
XLA (C481S)
C481S Mutant
DC₅₀
14.9
| HEK293 (transient) | Wild-Type & various mutants | - | >99% degradation at 250 nM |
DC₅₀ (Degradation Concentration 50%) is the concentration of MT-802 required to degrade 50% of the target protein. Data compiled from publicly available sources.[4]
3. Experimental Protocols
3.1. Preparation of MT-802 Stock Solutions
Proper dissolution and storage of MT-802 are critical for reproducible results.
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving MT-802 powder in fresh, anhydrous DMSO.[2]
If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.[4]
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][4]
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2][4]
3.2. Cell Culture and Maintenance
These protocols are general guidelines and should be adapted for specific cell lines.
Recommended Cell Lines:
NAMALWA (Burkitt's lymphoma, wild-type BTK)
HEK293 cells for transient transfection of BTK variants.[4]
Primary cells from Chronic Lymphocytic Leukemia (CLL) patients.[4]
General Culture Conditions:
Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Passage cells according to standard protocols to maintain logarithmic growth.[6]
3.3. BTK Degradation Assay
This protocol uses Western Blotting to quantify the degradation of BTK following MT-802 treatment.
Materials:
Cultured cells (e.g., NAMALWA)
MT-802 stock solution
Cell culture plates (6-well or 12-well)
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Primary antibodies (anti-BTK, anti-p-BTK Y223, anti-GAPDH or β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
Treatment: Prepare serial dilutions of MT-802 in complete culture medium. Treat cells for a specified time course (e.g., 4, 8, 12, 24 hours).[1][4] Include a DMSO-treated vehicle control.
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
b. Separate proteins by electrophoresis and transfer to a PVDF membrane.
c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
d. Incubate the membrane with primary antibodies overnight at 4°C.
e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
f. Develop the blot using a chemiluminescent substrate and image using a digital imager.
Analysis: Quantify band intensities using densitometry software. Normalize BTK and p-BTK levels to a loading control (GAPDH or β-actin).
3.4. Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of MT-802-induced BTK degradation on cell proliferation and viability.
Materials:
Cultured cells
MT-802 stock solution
96-well cell culture plates
Cell Counting Kit-8 (CCK-8) or MTT reagent
Procedure:
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
Treatment: After 24 hours, treat cells with a range of MT-802 concentrations in triplicate. Include a vehicle control.
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
4. Visualizations
Caption: MT-802 mechanism of action.
Caption: Western blot workflow for BTK degradation.
Application Notes and Protocols for MT-802 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, MT-802 recruits BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This mechanism of action offers a compelling therapeutic strategy, particularly for overcoming resistance to conventional BTK inhibitors. Notably, MT-802 demonstrates efficacy against both wild-type BTK and the C481S mutant, a common mutation conferring resistance to the covalent BTK inhibitor ibrutinib.[1][3] These application notes provide detailed protocols for utilizing MT-802 in a laboratory setting to investigate its biological effects.
Mechanism of Action
MT-802 is comprised of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN), connected by a flexible linker.[4][5] This tripartite binding event forms a ternary complex between BTK, MT-802, and CRBN.[6] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[5] This catalytic process allows a single molecule of MT-802 to induce the degradation of multiple BTK molecules.
Figure 1: Mechanism of Action of MT-802.
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of MT-802
Prepare a 10 mM stock solution of MT-802 by dissolving the appropriate amount of powder in anhydrous DMSO.
Gently vortex or sonicate to ensure complete dissolution.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture Protocols
The following are general guidelines for the culture of cell lines relevant for studying MT-802's effects on BTK.
a. NAMALWA (Burkitt's Lymphoma)
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Subculture: Maintain cell density between 3 x 105 and 2 x 106 cells/mL.
b. MOLM-14 (Acute Myeloid Leukemia)
Media: RPMI-1640 supplemented with 10-20% FBS and 1% penicillin-streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Subculture: Maintain cell density between 0.5 x 106 and 1.5 x 106 cells/mL.
c. TMD8 (Diffuse Large B-cell Lymphoma)
Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Subculture: Adherent cells that can be subcultured upon reaching 80-90% confluency.
d. Isolation of Primary Chronic Lymphocytic Leukemia (CLL) Cells
Primary CLL cells can be isolated from patient peripheral blood using density gradient centrifugation.
Materials: Ficoll-Paque PLUS, RosetteSep™ Human B Cell Enrichment Cocktail, PBS, FBS.
Protocol:
Dilute peripheral blood 1:1 with PBS containing 2% FBS.
Layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
Carefully collect the mononuclear cell layer (buffy coat).
Wash the cells with PBS.
For higher purity, use the RosetteSep™ B-Cell isolation cocktail according to the manufacturer's instructions, which involves negative selection to enrich for B cells.
Western Blotting for BTK Degradation
This protocol allows for the quantification of BTK protein levels following treatment with MT-802.
Figure 2: Western Blotting Workflow for BTK Degradation.
Materials:
Cultured cells (e.g., NAMALWA, primary CLL cells)
MT-802
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-BTK, anti-phospho-BTK (Y223), and a loading control (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Protocol:
Seed cells at an appropriate density and allow them to adhere (if applicable).
Treat cells with varying concentrations of MT-802 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 24 hours). Include a DMSO-treated vehicle control.
Harvest and lyse the cells in lysis buffer on ice.
Determine the protein concentration of each lysate using a BCA assay.
Normalize protein amounts and prepare samples for SDS-PAGE.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Quantify band intensities using densitometry software and normalize BTK and pBTK levels to the loading control.
Cell Viability Assay
This protocol measures the effect of MT-802-induced BTK degradation on cell viability and proliferation.
Materials:
Cells of interest
96-well plates
MT-802
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
Protocol:
Seed cells in a 96-well plate at a predetermined optimal density.
Treat the cells with a serial dilution of MT-802. Include a vehicle control (DMSO).
Incubate the plate for a period appropriate to assess proliferation (e.g., 48-72 hours).
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the absorbance or luminescence using a plate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control.
In Vitro BTK Kinase Assay
This assay assesses the direct inhibitory effect of MT-802 on BTK kinase activity.
Prepare a reaction mixture containing kinase buffer, recombinant BTK enzyme, and the BTK substrate.
Add serial dilutions of MT-802 to the reaction mixture. Include a no-inhibitor control.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction and detect the kinase activity using a suitable detection reagent (e.g., by measuring ADP production).
Determine the IC50 value of MT-802 by plotting the percentage of kinase inhibition against the log concentration of the compound.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the MT-802-dependent interaction between BTK and CRBN. Note: This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
Figure 3: Co-Immunoprecipitation Workflow.
Materials:
Cells expressing BTK and CRBN
MT-802
Non-denaturing lysis buffer
Antibodies for immunoprecipitation (e.g., anti-BTK or anti-CRBN)
Antibodies for Western blotting (anti-BTK and anti-CRBN)
Protocol:
Treat cells with MT-802 or DMSO for a short duration (e.g., 1-4 hours).
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
Pre-clear the lysate to reduce non-specific binding.
Incubate the lysate with an antibody against either BTK or CRBN overnight at 4°C.
Add Protein A/G beads to capture the antibody-protein complexes.
Wash the beads extensively to remove non-specifically bound proteins.
Elute the protein complexes from the beads.
Analyze the eluates by Western blotting, probing for the presence of both BTK and CRBN to confirm their co-immunoprecipitation.
Troubleshooting
No BTK Degradation:
Confirm the potency of the MT-802 stock solution.
Ensure the cell line expresses both BTK and CRBN.
Verify the efficiency of the proteasome by co-treating with a proteasome inhibitor (e.g., MG132), which should rescue BTK from degradation.
High Background in Co-IP:
Increase the stringency of the wash steps.
Optimize the antibody concentration for immunoprecipitation.
Ensure proper pre-clearing of the lysate.
Variable Cell Viability Results:
Ensure consistent cell seeding density.
Optimize the incubation time for the viability reagent.
Check for potential interference of MT-802 with the assay chemistry.
Conclusion
MT-802 is a valuable research tool for studying the biological consequences of BTK degradation. The protocols outlined in these application notes provide a framework for investigating the mechanism of action, efficacy, and cellular effects of MT-802. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the understanding of targeted protein degradation and the development of novel therapeutics.
MT-802 dosage and concentration for in vitro assays
Application Notes and Protocols for MT-802 Topic: MT-802 Dosage and Concentration for In Vitro Assays Audience: Researchers, scientists, and drug development professionals. Introduction MT-802 is a potent and selective P...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for MT-802
Topic: MT-802 Dosage and Concentration for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MT-802 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a bifunctional molecule, MT-802 recruits BTK to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism of action makes it a valuable tool for studying BTK signaling and a potential therapeutic agent, particularly for cancers with acquired resistance to BTK inhibitors like ibrutinib, such as chronic lymphocytic leukemia (CLL) with the C481S mutation. These notes provide detailed protocols and dosage guidelines for utilizing MT-802 in various in vitro cell-based assays.
Mechanism of Action
MT-802 functions by forming a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase (cereblon). This proximity induces the transfer of ubiquitin molecules to BTK, tagging it for recognition and degradation by the 26S proteasome. Unlike traditional inhibitors that only block the protein's activity, MT-802 eliminates the protein from the cell, offering a distinct and often more durable biological outcome.
Caption: MT-802 mediated degradation of BTK via the ubiquitin-proteasome system.
Quantitative Data: In Vitro Activity of MT-802
The following table summarizes the key quantitative parameters of MT-802 activity from various cell-based assays.
Parameter
Target / Cell Line
Value
Assay Type
Reference
DC₅₀
BTK Degradation
1 nM
Not Specified
DC₅₀
BTK Degradation
9.1 nM
Not Specified
DC₅₀
BTK Degradation (NAMALWA cells)
6.2 nM
Immunoblotting (24h)
DC₅₀
Wild-Type BTK (WT BTK XLAs cells)
14.6 nM
Immunoblotting (24h)
DC₅₀
C481S Mutant BTK (C481S BTK XLAs cells)
14.9 nM
Immunoblotting (24h)
IC₅₀
Binding to BTK
18.11 nM
TR-FRET
IC₅₀
Binding to Cereblon (CRBN)
1.258 µM
TR-FRET
IC₅₀
Cytotoxicity (TMD8 cells)
12 nM
CellTiter-Glo (48h)
IC₅₀
Wild-Type BTK
46.9 nM
Not Specified
IC₅₀
C481S Mutant BTK
20.9 nM
Not Specified
Effective Concentration
BTK Degradation (HEK293 cells)
0.1 - 10 µM
Immunoblotting (24h)
Effective Concentration
BTK Degradation (NAMALWA cells)
0.25 - 250 nM
Immunoblotting (24h)
Time to Degradation
Half of total BTK degraded
~50 minutes
Not Specified
Time to Degradation
Complete BTK degradation
As early as 4 hours
Not Specified
Application Notes
Stock Solution Preparation
Proper preparation of the MT-802 stock solution is critical for obtaining reproducible results.
Solvent: MT-802 is soluble in Dimethyl Sulfoxide (DMSO). Use fresh, anhydrous DMSO to prepare the initial high-concentration stock.
Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mg/mL in DMSO.
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for up to two years.
Working Dilutions: For cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Recommended Cell Lines
MT-802 has been validated in several cell lines, including:
NAMALWA: A human Burkitt's lymphoma cell line suitable for studying BTK degradation.
TMD8: A human diffuse large B-cell lymphoma cell line useful for assessing cytotoxicity.
HEK293: Human embryonic kidney cells are useful for ectopic expression of wild-type or mutant BTK variants.
Primary CLL Cells: MT-802 has been shown to be effective in degrading BTK in primary cells from CLL patients.
Concentration Range and Incubation Time
For Degradation Assays (DC₅₀): A concentration range of 0.1 nM to 1000 nM is recommended to generate a full dose-response curve. Maximal degradation is often observed by 250 nM.
For Time-Course Experiments: MT-802 is a rapid degrader. Time points between 1 and 24 hours can be used to study the kinetics of BTK degradation. Significant degradation is observed as early as 4 hours.
For Cytotoxicity Assays: An incubation period of 48 hours or longer is recommended to observe effects on cell viability.
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay via Immunoblotting
This protocol describes how to measure the degradation of BTK protein in a selected cell line following treatment with MT-802.
Caption: Workflow for assessing MT-802 induced BTK degradation via immunoblotting.
Materials:
Selected cell line (e.g., NAMALWA)
Complete cell culture medium
MT-802 stock solution (10 mM in DMSO)
DMSO (vehicle control)
Multi-well culture plates
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (or other loading control)
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
MT-802 Treatment: Prepare serial dilutions of MT-802 in culture medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM). The '0' sample should contain the same final concentration of DMSO as the highest MT-802 concentration and will serve as the vehicle control.
Incubation: Remove the old medium from the cells and add the medium containing MT-802 or vehicle. Incubate for the desired time (e.g., 24 hours).
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run until adequate separation is achieved.
Western Blotting: Transfer the separated proteins to a PVDF membrane.
Immunodetection:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibody against BTK (diluted in blocking buffer) overnight at 4°C.
Wash the membrane 3 times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane 3 times with TBST.
Repeat the process for the loading control antibody (e.g., β-actin).
Imaging and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK remaining relative to the vehicle-treated control to determine the dose-dependent degradation.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of MT-802 on cell viability, using a luminescence-based assay that quantifies ATP.
Materials:
Selected cell line (e.g., TMD8)
Complete cell culture medium
White, opaque 96-well microplates
MT-802 stock solution
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Luminometer
Methodology:
Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
MT-802 Treatment: After 24 hours, treat the cells with a serial dilution of MT-802 in culture medium. Include wells for vehicle control (DMSO) and no-cell background control.
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
Assay Procedure:
Equilibrate the plate and the viability reagent to room temperature.
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Subtract the average background reading from all other measurements. Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells. Plot the results to determine the IC₅₀ value.
Application
Application Notes: Preparing MT-802 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals. Introduction: MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on Proteolysis Targeting Chimera (PROTAC) technology....
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on Proteolysis Targeting Chimera (PROTAC) technology.[1] A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] MT-802 is composed of a ligand that binds to BTK and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This mechanism allows for the effective degradation of both wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors like ibrutinib.[1][4] Consequently, MT-802 is a valuable tool for studying BTK signaling and has potential applications in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL).[3][5]
Proper preparation of MT-802 stock solutions is critical for obtaining accurate, reproducible results in downstream experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for MT-802 due to its high solubilizing capacity for organic molecules.[4][6] These application notes provide a detailed protocol for preparing, storing, and handling MT-802 stock solutions using DMSO.
Quantitative Data Summary
The following table summarizes the key chemical and biological properties of MT-802.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer
Sonicator (water bath)
Pipettes and sterile tips
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
Pre-Handling: Before opening, briefly centrifuge the vial of MT-802 powder to ensure all the solid is at the bottom.[8]
Weighing: In a chemical fume hood, carefully weigh the desired amount of MT-802 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.88 mg of MT-802 (Molecular Weight = 787.82).
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
0.001 L x 0.01 mol/L x 787.82 g/mol = 0.00788 g = 7.88 mg
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the MT-802 powder. It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce solubility and compound stability.[3][9]
Dissolution:
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
Visually inspect the solution for any undissolved particles.
If particles remain, sonicate the solution in a water bath for 10-30 minutes.[5][10] Gentle warming up to 37°C can also aid dissolution, but temperatures above 50°C should be avoided to prevent degradation.[8][10]
Ensure the compound is completely dissolved before proceeding.
Aliquoting and Storage:
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[7][8]
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
For long-term storage (months to years), store aliquots at -80°C.[7] For short-term storage (weeks), -20°C is acceptable.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium.
Best Practices:
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize solvent-induced cellular effects.[9]
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]
To avoid precipitation, it is recommended to first dissolve the inhibitor in 100% DMSO and then dilute this stock into the aqueous medium, rather than attempting to dissolve the powder directly in a diluted DMSO solution.[11]
Procedure:
Thaw Stock Solution: Remove one aliquot of the concentrated MT-802 stock solution from the freezer and thaw it completely at room temperature.
Serial Dilution (Optional but Recommended): To prevent the compound from precipitating when added to the aqueous medium, perform an intermediate dilution in DMSO if a large dilution factor is required.[9]
Final Dilution:
Warm the required volume of cell culture medium in a 37°C water bath.[10]
While gently swirling the tube of warm medium, add the required volume of the MT-802 stock solution drop-wise to achieve the desired final concentration.[10] For example, to make 10 mL of a 100 nM working solution from a 10 mM stock, add 1 µL of the stock solution to 10 mL of medium (a 1:10,000 dilution, resulting in a final DMSO concentration of 0.01%).
Mix the solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.
Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure stability and potency.[5]
Visualizations
Mechanism of Action
The diagram below illustrates the PROTAC mechanism of MT-802, which hijacks the cell's ubiquitin-proteasome system to induce targeted degradation of BTK.
Caption: MT-802 forms a ternary complex with BTK and CRBN, leading to BTK degradation.
Experimental Workflow
This workflow outlines the key steps for preparing MT-802 solutions for experimental use.
Caption: Workflow for preparing MT-802 stock and working solutions from solid powder.
Application Notes and Protocols for Studying BTK-Dependent Pathways Using MT-802
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent, selective, and cereblon-dependent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent, selective, and cereblon-dependent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This targeted protein degradation offers a powerful approach to investigating BTK-dependent signaling pathways and holds therapeutic potential, particularly in the context of B-cell malignancies and overcoming resistance to traditional BTK inhibitors.[4][5]
A key feature of MT-802 is its ability to effectively degrade both wild-type BTK and the C481S mutant, a common mutation that confers resistance to the covalent BTK inhibitor ibrutinib.[3][6][7] Studies have shown that MT-802 can induce over 99% degradation of both wild-type and C481S BTK at nanomolar concentrations.[6] This makes MT-802 an invaluable tool for studying BTK's role in both sensitive and resistant cancer models.
These application notes provide detailed protocols for utilizing MT-802 to study BTK-dependent pathways, including methods for assessing BTK degradation, kinase inhibition, and the impact on cell viability.
Data Presentation
The following tables summarize the quantitative data for MT-802's activity against wild-type and C481S mutant BTK.
Application Notes and Protocols for Detecting MT-802-Induced BTK Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals Introduction Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell prolife...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[3] MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6][7] MT-802 specifically recruits BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][8] This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition, particularly in overcoming resistance mechanisms, such as the C481S mutation in BTK that confers resistance to inhibitors like ibrutinib.[3][5][6]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the degradation of BTK in cultured cells following treatment with MT-802.
Data Presentation
Table 1: Quantitative Data for MT-802 Induced BTK Degradation
Caption: MT-802 hijacks the cell's ubiquitin-proteasome system to degrade BTK.
Experimental Workflow
Caption: Workflow for Western blot analysis of MT-802-induced BTK degradation.
Experimental Protocols
Materials and Reagents
Cell Lines: Human B-cell lymphoma cell lines (e.g., NAMALWA, Ramos, JeKo-1, TMD8) or other cell lines endogenously or exogenously expressing wild-type or mutant BTK.[7][10][11]
1. Cell Culture and Treatment
a. Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
b. Treat cells with varying concentrations of MT-802 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours) to determine the dose-response.[9][10]
c. For time-course experiments, treat cells with a fixed concentration of MT-802 (e.g., 250 nM) for different durations (e.g., 0, 1, 4, 8, 16, 24 hours).[5][11]
d. Include a vehicle control group treated with the same volume of DMSO.
2. Cell Lysis and Protein Quantification
a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[12][13]
b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]
e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
g. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[12]
3. Sample Preparation for SDS-PAGE
a. Normalize the protein concentration for all samples using the lysis buffer.
b. Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.[12]
c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
4. SDS-PAGE and Protein Transfer
a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[12]
b. Run the gel until adequate separation of proteins is achieved.
c. Transfer the separated proteins from the gel to a PVDF membrane.[12] Confirm successful transfer using Ponceau S staining.[12]
5. Immunoblotting
a. Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[7][12]
b. Incubate the membrane with the primary anti-BTK antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.[7][8][12]
c. Wash the membrane three times for 10 minutes each with TBST.[7][12]
d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7][12]
e. Wash the membrane three times for 10 minutes each with TBST.[7][12]
6. Detection and Data Analysis
a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[12]
b. Capture the chemiluminescent signal using an imaging system.[12]
c. If necessary, strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).[12]
d. Quantify the band intensities using densitometry software (e.g., ImageJ).[12]
e. Normalize the intensity of the BTK protein band to the corresponding loading control band.[10][12]
f. Calculate the percentage of remaining BTK protein relative to the vehicle-treated control to determine the extent of degradation.[12]
Logical Relationships
Caption: The core components of the MT-802 PROTAC molecule.
Application Notes and Protocols for MT-802 Experiments
For Researchers, Scientists, and Drug Development Professionals Abstract MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) that utilizes Proteolysis Targeting Chimera (PROTAC) technology. It eff...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) that utilizes Proteolysis Targeting Chimera (PROTAC) technology. It effectively induces the degradation of both wild-type BTK and the C481S mutant, which is a common mechanism of resistance to the covalent BTK inhibitor ibrutinib (B1684441). These application notes provide detailed protocols for utilizing MT-802 in relevant cell lines to study its mechanism of action and cellular effects.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2][3] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). MT-802 is a PROTAC that links a BTK-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK. This document outlines suitable cell lines, experimental protocols, and expected outcomes for studying the effects of MT-802.
Recommended Cell Lines
A variety of cell lines are suitable for investigating the biological activity of MT-802. The choice of cell line will depend on the specific research question.
Cell Line
Description
Key Features
Recommended For
NAMALWA
Human Burkitt's lymphoma B cell line.
Expresses high levels of endogenous wild-type BTK.[4]
General assessment of BTK degradation, cell viability, and apoptosis.
TMD8
Human diffuse large B-cell lymphoma (DLBCL) cell line.
Another B-cell lymphoma line suitable for studying BTK degradation.
Investigating the effects of MT-802 in a different B-cell malignancy context.
Detailed methodologies for key experiments are provided below.
Cell Culture
NAMALWA Cell Culture Protocol
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired density.
Western Blotting for BTK Degradation
This protocol is designed to assess the degradation of total BTK and the phosphorylation of BTK at Y223.
Cell Treatment: Seed NAMALWA cells at a density of 1 x 10^6 cells/mL and treat with a dose range of MT-802 (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.
Cell Lysis:
Harvest cells by centrifugation and wash once with ice-cold PBS.
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes with intermittent vortexing.
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Western Blotting:
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
Separate proteins on an 8-10% SDS-polyacrylamide gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against BTK (total) and phospho-BTK (Y223) overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an ECL detection reagent and an imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Seed NAMALWA cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
Drug Treatment: Add serial dilutions of MT-802 to the wells and incubate for 72 hours. Include wells with DMSO as a vehicle control.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Cell Treatment: Treat NAMALWA cells with various concentrations of MT-802 for 48 hours.
Cell Staining:
Harvest approximately 1-5 x 10^5 cells by centrifugation.
Wash the cells twice with cold PBS.
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
FITC-Annexin V negative and PI negative: Live cells.
FITC-Annexin V positive and PI negative: Early apoptotic cells.
FITC-Annexin V positive and PI positive: Late apoptotic/necrotic cells.
Transient Transfection of HEK293T Cells
This protocol is for the overexpression of BTK variants in HEK293T cells.
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
Transfection:
For each well, dilute the plasmid DNA encoding the BTK variant (e.g., wild-type or C481S) in a serum-free medium like Opti-MEM.
Add a transfection reagent (e.g., Lipofectamine 2000) to the diluted DNA and incubate at room temperature for 20-30 minutes to allow for complex formation.
Add the DNA-transfection reagent complexes to the cells.
Post-Transfection:
Incubate the cells for 24-48 hours to allow for gene expression.
The cells can then be treated with MT-802 and harvested for subsequent analysis, such as Western blotting.
Application Notes and Protocols: Assessing the Effect of MT-802 on Cell Viability
Introduction MT-802 is a potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor s...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
MT-802 is a potent, third-generation Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[1] MT-802 functions by recruiting BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][4] This mechanism makes it a promising therapeutic agent, particularly for cancers that have developed resistance to traditional BTK inhibitors, such as those with the C481S mutation.[2][4]
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of MT-802 on cancer cell lines. The methodologies described herein are fundamental for determining the compound's efficacy, calculating key metrics like half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50), and elucidating its mechanism of inducing cell death.[5]
Diagram: MT-802 Mechanism of Action
Caption: MT-802 forms a ternary complex with BTK and Cereblon, leading to BTK degradation.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of MT-802 on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.[7]
Application Notes and Protocols: Measuring BTK Degradation with MT-802
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the quantitative measurement of Bruton's tyrosine kinase (BTK) degradation indu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative measurement of Bruton's tyrosine kinase (BTK) degradation induced by MT-802, a potent proteolysis-targeting chimera (PROTAC). MT-802 recruits BTK to the cereblon E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The following protocols for Western Blotting, In-Cell Western™ Assay, and Flow Cytometry are designed to enable researchers to accurately quantify the degradation of both wild-type and mutant BTK, a critical aspect in the development of therapeutics for conditions like chronic lymphocytic leukemia (CLL).[1]
Introduction to MT-802 and BTK Degradation
MT-802 is a heterobifunctional PROTAC that induces the degradation of BTK.[1][3][4] Unlike traditional inhibitors that only block the kinase activity of a protein, PROTACs like MT-802 eliminate the target protein entirely.[2][5] This mechanism of action can offer advantages such as overcoming resistance mediated by mutations (e.g., C481S) and targeting both the catalytic and scaffolding functions of the protein.[2][5] MT-802 has been shown to induce rapid and potent degradation of both wild-type BTK and the C481S mutant, which is associated with resistance to ibrutinib.[3]
The efficacy of a BTK degrader is primarily determined by its ability to reduce the cellular levels of the BTK protein. Therefore, accurate and robust methods to quantify BTK degradation are essential for the preclinical evaluation of compounds like MT-802. This document outlines three common and reliable techniques for this purpose.
Mechanism of Action: MT-802
Quantitative Data Summary
The following table summarizes key quantitative parameters for MT-802, providing a benchmark for experimental outcomes.
Parameter
Cell Line
Value
Description
Citation
DC50 (WT BTK)
NAMALWA
14.6 nM
Concentration of MT-802 that induces 50% degradation of wild-type BTK.
Western blotting is a widely used technique to separate and identify proteins. It provides a semi-quantitative to quantitative measure of protein levels.
Protocol:
Cell Culture and Treatment:
Seed cells (e.g., NAMALWA, MOLM-14, or primary CLL cells) in appropriate culture plates and allow them to adhere or reach the desired density.[5][6]
Treat cells with a serial dilution of MT-802 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).[3][5] Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold PBS.[8]
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
Incubate on ice for 30 minutes with intermittent vortexing.[8]
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8][9]
SDS-PAGE and Protein Transfer:
Normalize the protein concentration of all samples.
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[8][10]
Run the gel to separate the proteins by size.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][10]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
Wash the membrane again three times with TBST.
Detection and Analysis:
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
Quantify the band intensities using densitometry software.
Normalize the BTK band intensity to the loading control.
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
In-Cell Western™ (ICW) Assay
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates, offering higher throughput than traditional Western blotting.[11][12]
Protocol:
Cell Seeding and Treatment:
Seed adherent cells in a 96-well or 384-well plate and allow them to attach.[11]
Treat cells with a serial dilution of MT-802 and a vehicle control for the desired time.
Fixation and Permeabilization:
Remove the treatment media and fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[13]
Wash the wells with PBS.
Permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin (B1150181) for 10-15 minutes.[13][14]
Blocking and Antibody Incubation:
Block the cells with a suitable blocking buffer for 1 hour at room temperature.[11]
Incubate with the primary anti-BTK antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.
Wash the wells multiple times with PBS containing Tween-20.
Secondary Antibody and Staining:
Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature in the dark.[11][15]
Wash the wells extensively.
Imaging and Analysis:
Image the plate using a compatible near-infrared imaging system.
Quantify the fluorescence intensity for both the target protein (e.g., 800 nm channel) and the normalization stain (e.g., 700 nm channel).
Normalize the target protein signal to the cell stain signal.
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Flow Cytometry for Intracellular BTK Levels
Flow cytometry allows for the rapid, single-cell quantification of intracellular protein levels.[14][16]
Protocol:
Cell Treatment:
Treat suspension cells in culture tubes or plates with a serial dilution of MT-802 and a vehicle control.
Cell Preparation:
Harvest the cells and wash them twice with PBS.[14]
Fix the cells using a fixation buffer (e.g., 4% PFA) for 10-20 minutes at room temperature.[13][14]
Wash the cells.
Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., containing saponin or a mild detergent) and incubating for 15-30 minutes.[14][17] All subsequent staining and washing steps should be done in the permeabilization buffer.[17]
Intracellular Staining:
Add a fluorochrome-conjugated anti-BTK antibody to the permeabilized cells.
Incubate for 30-45 minutes at room temperature in the dark.[14][18]
Wash the cells twice with permeabilization buffer.[14]
Data Acquisition and Analysis:
Resuspend the cells in an appropriate buffer for flow cytometric analysis.[14]
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the BTK signal for each sample.
Calculate the percentage of BTK degradation by comparing the MFI of treated samples to the vehicle control.
Alternative and Complementary Techniques
Mass Spectrometry (MS)-based Proteomics: For a global and unbiased view of protein degradation, MS can identify and quantify thousands of proteins simultaneously, confirming the selectivity of MT-802 and identifying potential off-target effects.[19][20][21]
ELISA: An ELISA-based assay can be developed for a higher-throughput quantification of BTK levels in cell lysates.[22][23][24]
Kinase Activity Assays: While not a direct measure of degradation, assays like ADP-Glo™ can confirm the functional consequence of reduced BTK protein levels by measuring the remaining kinase activity.[25]
Conclusion
The protocols outlined in this document provide robust and reliable methods for quantifying the degradation of BTK induced by MT-802. The choice of technique will depend on the specific experimental needs, including throughput requirements, the need for single-cell analysis, and the availability of equipment. Consistent and accurate measurement of BTK degradation is paramount for the successful development and characterization of PROTAC-based therapeutics.
MT-802 Application Notes and Protocols for Optimal Protein Degradation
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the use of MT-802, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of MT-802, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Bruton's tyrosine kinase (BTK). MT-802 offers a powerful tool for studying BTK signaling and has potential therapeutic applications, particularly in the context of ibrutinib-resistant chronic lymphocytic leukemia (CLL) harboring the C481S mutation. This document details the mechanism of action of MT-802, provides quantitative data on its degradation efficiency, and offers detailed protocols for its application in cell-based assays to determine optimal treatment duration for maximal protein degradation.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation. Dysregulation of BTK activity is implicated in various B-cell malignancies. MT-802 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein. This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors, as it can eliminate the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
Mechanism of Action
MT-802 functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of MT-802-mediated BTK protein degradation.
Quantitative Data on MT-802 Performance
The efficacy of MT-802 in degrading BTK has been evaluated in various cell lines. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Cell Line
BTK Status
DC50 (nM)
Dmax (%)
Treatment Duration (hours)
Reference
NAMALWA (Burkitt's Lymphoma)
Wild-Type
14.6
>99
24
XLA (BTK-null fibroblasts)
Wild-Type (transiently expressed)
14.6
>99
24
XLA (BTK-null fibroblasts)
C481S Mutant (transiently expressed)
14.9
>99
24
Primary CLL Cells
Wild-Type
Not explicitly calculated, but degradation observed
Not explicitly calculated
24
Primary CLL Cells
C481S Mutant
Not explicitly calculated, but degradation observed
Not explicitly calculated
24
Experimental Protocols
General Cell Culture and Treatment Workflow
Figure 2: General workflow for cell treatment with MT-802.
Protocol 1: Time-Course of BTK Degradation by Western Blot
This protocol details the steps to assess the kinetics of BTK degradation following MT-802 treatment.
Materials:
Cell line of interest (e.g., NAMALWA)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
MT-802 (stock solution in DMSO)
Vehicle control (DMSO)
6-well plates
Ice-cold PBS
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
HRP-conjugated secondary antibody
ECL chemiluminescence substrate
Imaging system
Procedure:
Cell Seeding: Seed cells at a density that allows for logarithmic growth for the duration of the experiment (e.g., 0.5 x 106 cells/mL for NAMALWA in a 6-well plate). Allow cells to stabilize overnight.
MT-802 Treatment: Treat cells with a fixed concentration of MT-802 (e.g., 100 nM). Include a vehicle control (DMSO) at the same final concentration.
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours) post-treatment.
Cell Lysis:
For suspension cells, pellet by centrifugation and wash once with ice-cold PBS.
For adherent cells, wash with ice-cold PBS directly in the plate.
Lyse cells in RIPA buffer on ice for 30 minutes.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
Transfer proteins to a PVDF or nitrocellulose membrane.
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate with primary anti-BTK antibody (e.g., 1:1000 dilution) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
Wash the membrane three times with TBST.
Incubate with ECL substrate and visualize using an imaging system.
Strip the membrane (if necessary) and re-probe for a loading control like GAPDH.
Data Analysis: Quantify band intensities and normalize the BTK signal to the loading control. Plot the relative BTK levels against time to determine the degradation kinetics. Optimal degradation is typically observed to be near-maximal by 4 hours.
Protocol 2: Dose-Response of BTK Degradation
This protocol is to determine the DC50 of MT-802.
Procedure:
Cell Seeding: Seed cells as described in Protocol 1.
MT-802 Treatment: Treat cells with a range of MT-802 concentrations (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control.
Cell Harvest and Western Blot: Follow steps 4-8 from Protocol 1.
Data Analysis: Plot the normalized BTK protein levels against the logarithm of the MT-802 concentration. Fit the data to a four-parameter logistic curve to determine the DC50 value.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of MT-802-mediated BTK degradation on cell viability.
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 10,000 cells/well).
MT-802 Treatment: Treat cells with a serial dilution of MT-802 for a desired duration (e.g., 72 hours).
Assay:
Equilibrate the plate to room temperature for 30 minutes.
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Measure luminescence using a luminometer.
Data Analysis: Normalize the data to the vehicle-treated controls to determine the percentage of cell viability at different MT-802 concentrations.
In Vivo Studies and Pharmacokinetics
It is important to note that while MT-802 is a potent degrader in vitro, it has been reported to have poor pharmacokinetic properties, including a high clearance and short half-life, making it unsuitable for in vivo studies. A subsequent compound, SJF620, was developed with an improved pharmacokinetic profile.
Method
In Vivo Administration of MT-802 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a bifu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a bifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This mechanism of action makes it a promising candidate for overcoming resistance to conventional BTK inhibitors, particularly the C481S mutation frequently observed in chronic lymphocytic leukemia (CLL).[4][5] MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in in vitro settings.[4][5]
However, preclinical studies have revealed that MT-802 possesses suboptimal pharmacokinetic properties in mice, characterized by high clearance and a short half-life, rendering it challenging for in vivo applications.[6] This has led to the development of next-generation BTK degraders with improved in vivo suitability.
These application notes provide a comprehensive overview of the available data on MT-802, including its mechanism of action, in vitro efficacy, and the critical pharmacokinetic data that have limited its in vivo use. Additionally, we present protocols for in vitro handling and a summary of a comparative in vivo study where MT-802 was used as a reference compound.
Comparative In Vivo Study: MT-802 vs. Other BTK-Targeting Agents
In a study comparing various BTK-targeting compounds in murine xenograft models with wild-type or C481S mutant BTK-expressing TMD-8 cells, the orally bioavailable PROTAC UBX-382 demonstrated superior tumor growth inhibition compared to ibrutinib, ARQ-531, and MT-802.[1][7][8] While specific dosing and administration details for the MT-802 arm were not the focus of the publication, this study highlights the in vivo challenges of MT-802.
Experimental Protocols
In Vitro BTK Degradation Assay
Objective: To determine the concentration-dependent degradation of BTK by MT-802 in a cellular context.
Materials:
Target cells (e.g., TMD-8, or HEK293 cells transiently expressing WT or mutant BTK)
Cell Seeding: Seed target cells in appropriate culture plates and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of MT-802 in cell culture medium. Treat the cells with varying concentrations of MT-802 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with a suitable blocking buffer.
Incubate the membrane with primary antibodies against BTK, phosphorylated BTK (Y223), and a loading control (e.g., GAPDH) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the BTK and pBTK levels to the loading control. Calculate the DC₅₀ value, which is the concentration of MT-802 that induces 50% degradation of the target protein.
Formulation of MT-802 for In Vivo (Reference/Comparative) Studies
Note: Due to the poor pharmacokinetic profile of MT-802, this formulation is intended for comparative or reference purposes in short-term studies rather than for efficacy evaluation.
Application Notes and Protocols for MT-802 Compound
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Bruton's tyrosine kina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Bruton's tyrosine kinase (BTK). It is a valuable tool for studying the roles of BTK in various cellular processes and for the development of therapeutics targeting BTK, particularly in the context of cancers like chronic lymphocytic leukemia (CLL) where resistance to conventional inhibitors can emerge. This document provides detailed guidelines for the proper storage, handling, and experimental use of the MT-802 compound.
Physicochemical and Biological Properties
MT-802 is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.
Property
Value
Reference
CAS Number
2231744-29-7
Molecular Formula
C41H41N9O8
Molecular Weight
787.82 g/mol
Appearance
White to off-white solid
Mechanism of Action
BTK protein degradation via the ubiquitin-proteasome system
E3 Ligase Recruited
Cereblon (CRBN)
DC50 for BTK Degradation
1 nM to 14.9 nM (cell type dependent)
Binding Affinity (IC50)
BTK: 18.11 nM; CRBN: 1.258 µM
Proper Storage and Handling
Storage Conditions
Proper storage of MT-802 is critical to maintain its stability and activity.
Form
Storage Temperature
Duration
Recommendations
Solid Powder
-20°C
Up to 3 years
Store in a dry, dark place.
Stock Solution in DMSO
-80°C
Up to 1 year
Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO
-20°C
Up to 1 month
For shorter-term storage, aliquot to avoid repeated freeze-thaw cycles.
Shipping Condition
Ambient Temperature
Short term (days to weeks)
The compound is stable for short periods at ambient temperature.
Solution Preparation
MT-802 is sparingly soluble in aqueous solutions but has good solubility in organic solvents.
Solvent
Maximum Solubility
DMSO
100 mg/mL (126.93 mM)
0.1N HCl (aq)
Soluble
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Equilibrate the vial of MT-802 powder to room temperature before opening.
To a vial containing 1 mg of MT-802, add 126.9 µL of fresh, anhydrous DMSO.
Vortex briefly to fully dissolve the compound.
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Note: The use of fresh, high-quality DMSO is recommended as moisture can affect the solubility and stability of the compound.
Handling Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling MT-802 in solid or solution form.
Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Work with solutions in a well-ventilated area.
Hygiene: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Waste Disposal: Dispose of waste containing MT-802 in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Experimental Protocols
Mechanism of Action of MT-802
The following diagram illustrates the mechanism by which MT-802 induces the degradation of BTK.
Caption: Mechanism of MT-802 induced BTK degradation.
Experimental Workflow for Assessing BTK Degradation
The following workflow outlines the key steps to evaluate the efficacy of MT-802 in degrading BTK in a cellular context.
Caption: Workflow for analyzing MT-802 mediated BTK degradation.
Protocol: Western Blot for BTK Degradation
This protocol provides a method to assess the degradation of BTK in cultured cells following treatment with MT-802.
Materials:
Cell line of interest (e.g., NAMALWA, TMD8, or primary CLL cells)
Complete cell culture medium
MT-802 compound
DMSO (anhydrous)
Phosphate-buffered saline (PBS), ice-cold
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against BTK
Primary antibody for a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Seeding and Treatment:
Seed cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
The following day, treat the cells with varying concentrations of MT-802 (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO). A typical treatment duration is 24 hours.
Cell Lysis:
After treatment, wash the cells with ice-cold PBS.
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
Incubate on ice for 30 minutes, with occasional vortexing.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE:
Normalize the protein concentration of all samples with lysis buffer.
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection and Analysis:
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
If necessary, strip the membrane and re-probe for a loading control.
Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control.
Protocol: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of MT-802 on the viability of cancer cell lines.
Materials:
Cell line of interest
Complete cell culture medium
MT-802 compound
DMSO (anhydrous)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Plate reader
Procedure:
Cell Seeding:
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of MT-802 in complete medium.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MT-802 or a vehicle control (DMSO).
Incubate for the desired treatment period (e.g., 48 or 72 hours).
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Subtract the absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no BTK degradation
Inactive compound
Ensure proper storage and handling of MT-802. Use a fresh aliquot.
Cell line is not sensitive
Confirm BTK expression in your cell line.
Insufficient treatment time or concentration
Perform a time-course and dose-response experiment.
High background in Western blot
Insufficient blocking or washing
Increase blocking time and/or number of washes. Optimize antibody concentrations.
Inconsistent results in viability assay
Uneven cell seeding
Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in 96-well plate
Avoid using the outer wells or fill them with sterile PBS.
Disclaimer
MT-802 is for research use only and is not intended for human or veterinary use. The information provided in this document is for guidance purposes. Researchers should always adhere to their institution's safety protocols and perform their own risk assessments before starting any experiment.
Method
Application Notes and Protocols for Flow Cytometry Analysis Following MT-802 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-lymphocytes. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), the BCR pathway is constitutively active, driving cancer cell growth and survival. MT-802 functions by linking BTK to the Cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[2][3] This targeted degradation of BTK effectively shuts down the downstream signaling cascade, making MT-802 a promising therapeutic agent, particularly in cancers that have developed resistance to traditional BTK inhibitors.[1][3][5]
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of MT-802 treatment, including the induction of apoptosis, analysis of cell cycle progression, and changes in cell surface marker expression.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a B-cell lymphoma cell line (e.g., TMD8) following a 48-hour treatment with MT-802.
Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Treatment
Viable Cells (Annexin V-/PI-) (%)
Early Apoptotic Cells (Annexin V+/PI-) (%)
Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Vehicle Control (DMSO)
92.5 ± 2.1
3.5 ± 0.8
4.0 ± 1.2
MT-802 (10 nM)
65.3 ± 3.5
25.1 ± 2.9
9.6 ± 1.5
MT-802 (50 nM)
38.7 ± 4.2
48.9 ± 3.8
12.4 ± 2.1
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Treatment
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle Control (DMSO)
55.2 ± 3.1
30.5 ± 2.5
14.3 ± 1.8
MT-802 (10 nM)
70.1 ± 2.8
18.2 ± 2.1
11.7 ± 1.5
MT-802 (50 nM)
82.5 ± 3.9
8.3 ± 1.7
9.2 ± 1.3
Table 3: Analysis of B-cell Surface Marker Expression
Treatment
CD19 Positive Cells (%)
CD20 Positive Cells (%)
Vehicle Control (DMSO)
98.2 ± 0.5
95.1 ± 1.1
MT-802 (50 nM)
97.9 ± 0.8
85.3 ± 2.3
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for staining cells with Annexin V and PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]
Materials:
MT-802
Cancer cell line of interest (e.g., TMD8, NAMALWA)
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight (if applicable). Treat cells with the desired concentrations of MT-802 or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
Cell Harvesting:
For suspension cells, gently collect the cells into a centrifuge tube.
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine the detached cells with the collected supernatant.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Staining:
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol describes the use of PI to stain cellular DNA content for the analysis of cell cycle distribution.[8][9][10]
Application Notes and Protocols for Designing a Dose-Response Curve Experiment for MT-802
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[3] MT-802 is of particular interest as it effectively degrades both wild-type BTK and the C481S mutant, which confers resistance to the covalent BTK inhibitor ibrutinib.[4] This document provides a detailed protocol for determining the dose-response relationship of MT-802 in a relevant cell line, a fundamental experiment for characterizing its potency and efficacy.
MT-802 functions by simultaneously binding to BTK and an E3 ubiquitin ligase, cereblon (CRBN), thereby forming a ternary complex.[1] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[5][1] The resulting decrease in BTK protein levels can be quantified to generate a dose-response curve and determine key parameters such as the DC50 (the concentration of the compound that results in 50% degradation of the target protein).
Signaling Pathway of MT-802 Action
The following diagram illustrates the mechanism of action of MT-802 in inducing the degradation of BTK.
Caption: Mechanism of MT-802-mediated BTK degradation.
Experimental Protocol: Dose-Response Analysis of MT-802
This protocol outlines the steps to determine the dose-dependent degradation of BTK in a suitable cancer cell line (e.g., a human B-cell lymphoma line expressing BTK).
Materials and Reagents
Cell Line: A human B-cell lymphoma cell line expressing BTK (e.g., TMD8, OCI-Ly10).
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
MT-802: Stock solution (e.g., 10 mM in DMSO).
DMSO: Vehicle control.
Phosphate-Buffered Saline (PBS): pH 7.4.
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
SDS-PAGE gels and running buffer.
PVDF membrane.
Transfer buffer.
Blocking buffer: 5% non-fat dry milk or BSA in TBST.
Primary Antibodies: Rabbit anti-BTK and rabbit anti-GAPDH (or other loading control).
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for dose-response curve generation.
Procedure
Cell Seeding:
Culture the selected cell line according to standard protocols.
Seed the cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of cell lysis (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
Allow the cells to adhere and grow for 24 hours.
MT-802 Treatment:
Prepare serial dilutions of MT-802 in cell culture medium. Based on the reported DC50 values in the low nanomolar range, a suggested concentration range is 0.1 nM to 1000 nM (e.g., 0.1, 1, 5, 10, 50, 100, 250, 500, 1000 nM).[2][4]
Include a vehicle control (DMSO) at the same final concentration as the highest MT-802 concentration.
Remove the old medium from the cells and add the medium containing the different concentrations of MT-802 or the vehicle control.
Incubate the cells for a fixed period, for example, 24 hours.[4]
Cell Lysis:
After the treatment period, wash the cells twice with ice-cold PBS.
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
Incubate on ice for 15-30 minutes with occasional agitation.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
Collect the supernatant containing the protein.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting:
Normalize the protein concentrations for all samples.
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
Run the gel to separate the proteins by size.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
Data Analysis:
Quantify the band intensities for BTK and the loading control (GAPDH) using densitometry software (e.g., ImageJ).
Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.
Express the normalized BTK levels as a percentage of the vehicle-treated control.
Plot the percentage of BTK remaining (Y-axis) against the logarithm of the MT-802 concentration (X-axis).
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using software such as GraphPad Prism.
From the curve, determine the DC50 value.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clarity and easy comparison.
MT-802 Concentration (nM)
Log(Concentration)
Normalized BTK Level (% of Control)
0 (Vehicle)
-
100
0.1
-1
98
1
0
85
5
0.7
60
10
1
45
50
1.7
20
100
2
10
250
2.4
5
500
2.7
2
1000
3
1
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Conclusion
This protocol provides a comprehensive framework for conducting a dose-response experiment to characterize the activity of MT-802. By following these steps, researchers can accurately determine the potency of MT-802 in degrading BTK, a crucial step in its preclinical evaluation as a potential therapeutic agent for B-cell malignancies. The resulting dose-response curve and DC50 value are essential for comparing the efficacy of MT-802 with other compounds and for guiding further in vitro and in vivo studies.
Application Notes and Protocols: MT-802 in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals Introduction MT-802 is a potent and specific degrader of Bruton's tyrosine kinase (BTK) that operates through a proteolysis-targeting chimera (PROTAC) mecha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MT-802 is a potent and specific degrader of Bruton's tyrosine kinase (BTK) that operates through a proteolysis-targeting chimera (PROTAC) mechanism.[1][2][3] This novel approach offers a promising therapeutic strategy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[1][4][5] A critical application of MT-802 is its efficacy in targeting the C481S mutant BTK, a common cause of resistance to the covalent BTK inhibitor ibrutinib.[3][4] These application notes provide a comprehensive overview of the use of MT-802 in primary patient samples, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in a research setting.
MT-802 functions by forming a ternary complex between BTK and the E3 ubiquitin ligase cereblon (CRBN).[2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2] This degradation mechanism is effective against both wild-type and C481S mutant BTK, offering a significant advantage over traditional inhibitors.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and activity of MT-802 from various studies.
Table 1: In Vitro Efficacy of MT-802 against Wild-Type and C481S Mutant BTK. DC50 represents the concentration required to degrade 50% of the target protein. IC50 indicates the concentration for 50% inhibition in a binding assay.
Table 2: Additional Pharmacodynamic Properties of MT-802.
Signaling Pathway
The following diagram illustrates the mechanism of action of MT-802 in inducing the degradation of BTK.
Caption: Mechanism of MT-802-mediated BTK degradation.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary CLL Cells from Patient Samples
Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood of CLL patients and establish a primary cell culture.
Materials:
Whole blood from CLL patients collected in heparinized tubes
Ficoll-Paque PLUS
Phosphate-buffered saline (PBS)
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
Optional: Co-culture with HS-5 stromal cells or other feeder layers to improve viability
Procedure:
Dilute whole blood 1:1 with PBS.
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
Collect the mononuclear cell layer and transfer to a new tube.
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
Resuspend the cell pellet in complete RPMI-1640 medium.
Count the cells and assess viability using trypan blue exclusion.
Plate the cells at a density of 1-2 x 10^6 cells/mL in a tissue culture flask or plate.
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Treatment of Primary CLL Cells with MT-802
Objective: To treat primary CLL cells with MT-802 to assess its effect on BTK degradation and cell viability.
Materials:
Primary CLL cells in culture (from Protocol 1)
MT-802 stock solution (dissolved in DMSO)
Complete RPMI-1640 medium
Procedure:
Prepare serial dilutions of MT-802 in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest MT-802 concentration.
Add the diluted MT-802 or vehicle control to the cultured primary CLL cells.
Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C and 5% CO2.
After incubation, harvest the cells for downstream analysis.
Protocol 3: Western Blot Analysis of BTK Degradation
Objective: To determine the extent of BTK protein degradation following MT-802 treatment.
Materials:
Treated primary CLL cells (from Protocol 2)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane
Primary antibodies: anti-BTK, anti-pBTK (Y223), and a loading control (e.g., anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Harvest the treated cells and wash with cold PBS.
Lyse the cells in RIPA buffer on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant and determine the protein concentration using a BCA assay.
Normalize protein concentrations for all samples.
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle control.
Protocol 4: Cell Viability and Apoptosis Assays
Objective: To assess the effect of MT-802 on the viability and apoptosis of primary CLL cells.
Materials:
Treated primary CLL cells (from Protocol 2)
Cell viability reagent (e.g., CellTiter-Glo®)
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
Flow cytometer
Procedure for Cell Viability:
Plate primary CLL cells in a 96-well plate and treat with a dose range of MT-802 as described in Protocol 2.
At the desired time point, add the cell viability reagent to each well according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the percentage of viable cells relative to the vehicle control.
Procedure for Apoptosis:
Harvest the treated cells and wash with cold PBS.
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
The following diagram outlines the general workflow for evaluating MT-802 in primary patient samples.
Caption: General workflow for MT-802 application in primary CLL samples.
Technical Support Center: Troubleshooting Low BTK Degradation with MT-802
Welcome to the technical support center for MT-802, a potent PROTAC degrader of Bruton's Tyrosine Kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to navigate and tr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for MT-802, a potent PROTAC degrader of Bruton's Tyrosine Kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving MT-802-mediated BTK degradation.
Frequently Asked Questions (FAQs)
Q1: What is MT-802 and how does it work?
A1: MT-802 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). It is a heterobifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BTK and the E3 ligase into close proximity, MT-802 facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional small molecule inhibitors that only block the protein's activity.
Q2: What is the expected potency (DC50) of MT-802?
A2: The half-maximal degradation concentration (DC50) for MT-802 can vary depending on the cell line and experimental conditions. Reported DC50 values are typically in the low nanomolar range. For example, in NAMALWA cells, the DC50 for BTK degradation is approximately 6.2 nM to 9.1 nM. For wild-type and C481S mutant BTK expressed in XLA cells, the DC50 is around 14.6 nM and 14.9 nM, respectively.
Q3: Is MT-802 effective against ibrutinib-resistant BTK mutants?
A3: Yes, MT-802 has been shown to be effective at degrading the C481S mutant of BTK, which is a common cause of resistance to the BTK inhibitor ibrutinib. It demonstrates equivalent potency against both wild-type and C481S BTK.
Q4: How quickly should I expect to see BTK degradation after MT-802 treatment?
A4: MT-802 is a rapid degrader of BTK. Significant degradation can be observed as early as 4 hours of treatment, with maximal degradation often seen by this time point. The half-life of total BTK has been reported to be approximately 50 minutes after treatment with MT-802.
Troubleshooting Guide: Low or No BTK Degradation
This guide provides a step-by-step approach to identify and resolve common issues that may lead to suboptimal BTK degradation when using MT-802.
Problem: I am not observing the expected level of BTK degradation after treating my cells with MT-802.
Step 1: Verify Compound Integrity and Handling
Question: Could there be an issue with the MT-802 compound itself or how it was prepared?
Storage: Ensure that the MT-802 powder and stock solutions have been stored correctly. The powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles.
Solubility: MT-802 is soluble in DMSO. When preparing stock solutions, ensure the compound is fully dissolved. If you observe precipitation, gentle warming or sonication can aid dissolution. For cell-based assays, it is crucial that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. MT-802 may not be stable for extended periods at low concentrations in aqueous media.
Step 2: Optimize Experimental Conditions
Question: Are the cell line and treatment conditions appropriate for observing BTK degradation?
Cell Line Selection: Confirm that your chosen cell line expresses sufficient levels of both BTK and the Cereblon (CRBN) E3 ligase. MT-802 relies on CRBN to mediate BTK degradation. If CRBN expression is low or absent, MT-802 will be ineffective. You can check CRBN expression levels via Western blot or by consulting literature for your specific cell line.
MT-802 Concentration: While MT-802 is potent, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your system. A typical starting range for a dose-response curve would be from 0.25 nM to 250 nM. Be aware of the "hook effect," a phenomenon sometimes observed with PROTACs where efficacy decreases at very high concentrations.
Treatment Duration: While significant degradation can be seen at 4 hours, a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal treatment duration for maximal degradation in your cell line.
Step 3: Assess the Health and Viability of Your Cells
Question: Are the cells healthy and behaving as expected?
Cell Viability: High concentrations of MT-802 or prolonged incubation times may lead to cytotoxicity in some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your degradation experiment to ensure that the observed effects are not due to cell death.
Cell Confluency: Ensure that cells are in the logarithmic growth phase and are plated at an appropriate density. Overly confluent or starved cells may have altered protein turnover rates, which could affect the efficiency of PROTAC-mediated degradation.
Step 4: Verify the Protein Degradation Measurement Assay
Question: Is the method used to measure BTK protein levels reliable and properly executed?
Western Blotting: This is the most common method to assess protein degradation.
Antibody Quality: Ensure you are using a high-quality, validated antibody that specifically recognizes BTK. Run appropriate controls, such as lysates from BTK-knockout or knockdown cells if available.
Loading Control: Always include a loading control (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes.
Quantitative Analysis: Use densitometry to quantify the band intensities and normalize the BTK signal to the loading control for an accurate assessment of degradation.
Alternative Assays: For higher throughput or more quantitative measurements, consider alternative methods such as:
Mass Spectrometry (MS): Provides a highly sensitive and specific method to quantify protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used for quantitative measurement of BTK levels.
Flow Cytometry: If a suitable antibody is available, intracellular staining followed by flow cytometry can be used to measure BTK protein levels on a single-cell basis.
Data Summary
The following table summarizes key quantitative data for MT-802 to aid in experimental design and troubleshooting.
Parameter
Value
Cell Line/System
Reference
DC50 (BTK Degradation)
6.2 nM - 9.1 nM
NAMALWA
14.6 nM
Wild-Type BTK XLA cells
14.9 nM
C481S Mutant BTK XLA cells
Maximal Degradation
>99%
NAMALWA, XLA cells
Concentration for Max Degradation
~250 nM
NAMALWA
Time to Significant Degradation
~4 hours
NAMALWA
BTK Degradation Half-life
~50 minutes
Not specified
Binding Affinity (IC50)
18.11 nM (to BTK)
TR-FRET assay
1.258 µM (to CRBN)
TR-FRET assay
Experimental Protocols
Protocol 1: Western Blotting for BTK Degradation
Cell Seeding: Seed cells at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
MT-802 Treatment: The following day, treat the cells with a range of MT-802 concentrations (e.g., 0, 1, 10, 50, 100, 250 nM) for the desired duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest MT-802 treatment.
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe for a loading control antibody (e.g., GAPDH or β-actin).
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control signal for each sample. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow
Caption: Workflow for assessing MT-802-mediated BTK degradation.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low BTK degradation.
Optimization
Technical Support Center: MT-802 Immunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the high-dose hook effect when quantif...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the high-dose hook effect when quantifying MT-802 or related biomarkers using sandwich immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of an MT-802 immunoassay?
A1: The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that can occur in one-step sandwich immunoassays, leading to inaccurately low results or false negatives.[1][2][3] When the concentration of the analyte, in this case, MT-802 or a biomarker it affects, is extremely high, it can saturate both the capture and detection antibodies.[2][3] This saturation prevents the formation of the "sandwich" complex (capture antibody - analyte - detection antibody), resulting in a decreased signal despite the high analyte concentration.[2][3] The dose-response curve paradoxically "hooks" downward at very high concentrations, leading to the term "hook effect."[2]
Q2: At what concentrations of MT-802 should I be concerned about the hook effect?
A2: The specific concentration at which the hook effect occurs is dependent on the characteristics of the individual assay, including the affinity and concentration of the capture and detection antibodies. It is crucial to determine the dynamic range of your specific MT-802 assay. For example, in one commercially available ELISA kit for a different analyte, the hook effect was observed at concentrations greater than 3000 ng/ml, while the linear range was between 3.1 - 200 ng/ml.[2] Therefore, it is essential to validate your assay and determine its upper limit of quantification.
Q3: What are the common signs of a potential hook effect in my MT-802 assay?
A3: A key indicator of the hook effect is obtaining a lower-than-expected signal for a sample that is anticipated to have a very high concentration of MT-802. If you observe that a highly concentrated sample gives a signal similar to or lower than a more diluted sample, you are likely encountering the hook effect.[3] Another sign can be a decrease in the signal of the control line in lateral flow immunoassays at very high analyte concentrations.[4][5]
Troubleshooting Guide
If you suspect the hook effect is impacting your MT-802 immunoassay results, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for the Hook Effect
Caption: A flowchart outlining the steps to identify and mitigate the hook effect.
Troubleshooting Steps and Solutions
Problem
Possible Cause
Recommended Solution
Inconsistently low readings for high-concentration MT-802 samples.
High-Dose Hook Effect: Excess MT-802 is saturating both capture and detection antibodies, preventing sandwich formation.[2][3]
1. Sample Dilution: Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000) and re-assay. If the hook effect is present, the calculated concentration from the diluted samples will be higher than the initial neat sample.[2][6] 2. Modify Assay Protocol: Switch from a one-step to a two-step assay format. This involves incubating the sample with the capture antibody first, followed by a wash step to remove unbound antigen, and then adding the detection antibody.[2]
Assay signal plateaus and then decreases at the highest standard concentrations.
The upper limit of the assay's dynamic range has been exceeded, leading to the hook effect.
Redefine the standard curve to include a narrower, linear range of concentrations. Samples expected to have higher concentrations should be diluted to fall within this range.
Experimental Protocols
Protocol 1: Serial Dilution to Overcome the Hook Effect
This protocol describes the standard method for identifying and quantifying an analyte in the presence of a suspected hook effect.
Objective: To obtain an accurate concentration of MT-802 from a sample exhibiting the hook effect.
Materials:
Sample with suspected high concentration of MT-802
Assay-specific diluent buffer
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
Your standard MT-802 immunoassay kit and instrumentation
Procedure:
Prepare Serial Dilutions:
Label a series of microcentrifuge tubes (e.g., 1:10, 1:100, 1:1000, 1:10000).
For a 1:10 dilution, add 10 µL of the sample to 90 µL of the assay diluent. Mix thoroughly.
For a 1:100 dilution, add 10 µL of the 1:10 dilution to 90 µL of the assay diluent. Mix thoroughly.
Continue this process to create the desired range of dilutions.
Assay the Dilutions:
Run the undiluted sample and all prepared dilutions in your MT-802 immunoassay according to the manufacturer's instructions.
Data Analysis:
Calculate the concentration of MT-802 for the undiluted sample and for each dilution, making sure to multiply the result by the corresponding dilution factor.
A valid result is obtained when a dilution falls within the linear range of the standard curve and further dilutions yield a consistent concentration (after correcting for the dilution factor).
Expected Results:
Sample
Dilution Factor
Measured Concentration (ng/mL)
Calculated Concentration (ng/mL)
Interpretation
Undiluted
1
150
150
Suspected Hook Effect
1:10
10
200
2000
In Linear Range
1:100
100
25
2500
In Linear Range
1:1000
1000
2.6
2600
In Linear Range
In this example, the calculated concentration plateaus around 2500-2600 ng/mL, suggesting this is the accurate concentration of MT-802 in the original sample. The undiluted sample gave a falsely low reading due to the hook effect.
Protocol 2: Conversion to a Two-Step Assay Protocol
This protocol provides a general framework for modifying a one-step sandwich ELISA to a two-step protocol to mitigate the hook effect.
Objective: To prevent the hook effect by separating the binding of the analyte to the capture and detection antibodies.
Procedure:
Capture Antibody Incubation:
Add your samples (and standards) to the wells of the microplate coated with the capture antibody.
Incubate for the recommended time to allow MT-802 to bind to the capture antibody.
Wash Step 1:
Aspirate the sample/standard from the wells.
Wash the wells multiple times with the provided wash buffer to remove any unbound MT-802.
Detection Antibody Incubation:
Add the enzyme-conjugated detection antibody to each well.
Incubate for the recommended time to allow the detection antibody to bind to the captured MT-802.
Wash Step 2:
Aspirate the detection antibody solution.
Wash the wells thoroughly with the wash buffer to remove any unbound detection antibody.
Substrate Addition and Signal Detection:
Add the substrate and develop the signal according to the standard protocol.
Read the absorbance using a plate reader.
By incorporating the wash step after the initial sample incubation, the excess, unbound MT-802 is removed, preventing it from saturating the detection antibody in the subsequent step.
Signaling Pathway and Mechanism Visualization
Diagram: Mechanism of the Hook Effect in a Sandwich Immunoassay
Caption: The mechanism of a sandwich immunoassay at optimal and excessively high analyte concentrations.
addressing MT-802 solubility issues in cell culture media
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting instructions and answers to frequently asked questions regarding solubility issues with MT-802 in cell culture...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting instructions and answers to frequently asked questions regarding solubility issues with MT-802 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MT-802 and why can it be difficult to dissolve in aqueous media?
MT-802 is a PROTAC (Proteolysis-Targeting Chimera) designed to be a potent and rapid degrader of Bruton's tyrosine kinase (BTK).[1][2] It is a complex organic molecule with a molecular weight of 787.8 g/mol and a chemical formula of C₄₁H₄₁N₉O₈.[3][4] Like many small molecule inhibitors and PROTACs, MT-802 is hydrophobic. This inherent lack of water solubility means it is prone to precipitating out of solution when introduced into aqueous environments like cell culture media, which can lead to inconsistent and unreliable experimental results.
Q2: My MT-802 powder won't dissolve in my buffer. What is the recommended solvent for making a stock solution?
MT-802 is practically insoluble in water and ethanol (B145695) but is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] The recommended solvent for preparing a primary stock solution is fresh, anhydrous DMSO.[1] For optimal results, sonication or gentle warming can be used to facilitate dissolution.[3][6]
Q3: I added my DMSO stock of MT-802 directly to the cell culture medium, and it immediately precipitated. What happened?
This is a common issue known as "crashing out." When a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like media), the compound's local concentration exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[7][8] To avoid this, a serial dilution or intermediate dilution step is necessary.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
While cell line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate DMSO up to 0.5%, but concentrations below 0.1% are considered safer and less likely to cause off-target effects.[7] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments.
Troubleshooting Guide
Issue: Precipitate forms in cell culture media after adding MT-802.
This guide will walk you through a systematic approach to resolving MT-802 precipitation issues, from initial stock preparation to advanced formulation strategies.
Step 1: Proper Stock Solution Preparation
The first critical step is to ensure your MT-802 is fully dissolved in a high-quality, primary solvent.
Protocol 1: Preparation of a High-Concentration MT-802 Stock Solution
Use a new, sealed vial of anhydrous (moisture-free) DMSO.[1]
Weigh the desired amount of MT-802 solid powder in a sterile microfuge tube.
Add the calculated volume of DMSO to achieve a high-concentration stock, for example, 10 mM or 100 mg/mL.[1][6]
Vortex the solution vigorously for 1-2 minutes.
If solids remain, place the tube in a bath sonicator for 5-10 minutes.[6] Gentle warming (e.g., 37°C) can also be applied.
Visually inspect the solution against a light source to ensure it is a clear, homogenous solution with no visible particulates.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Step 2: Correct Dilution into Culture Media
Never add the high-concentration DMSO stock directly to your final culture volume. A multi-step dilution process is essential.
Protocol 2: Recommended Method for Diluting MT-802 into Cell Culture Media
Thaw a single aliquot of your high-concentration MT-802 stock solution (e.g., 10 mM in DMSO).
Perform an intermediate dilution step. Pipette a small volume of the stock solution into a larger volume of complete cell culture medium to create an intermediate stock that is 100x or 1000x your highest final concentration.
Example: To achieve a final concentration of 10 µM, you could add 2 µL of a 10 mM stock to 1998 µL of media to create a 10 µM (1x) working solution, but this can still cause precipitation.
Better: Add 10 µL of a 10 mM stock to 990 µL of media to make a 100 µM intermediate stock. Vortex gently immediately after adding the DMSO stock.
Use this intermediate stock to make your final serial dilutions. For example, add 10 µL of the 100 µM intermediate stock to 90 µL of media in your first well, and then perform serial dilutions from there. This ensures the DMSO concentration is rapidly diluted below cytotoxic levels while the compound is introduced at a lower, more soluble concentration.
For particularly sensitive applications or high concentrations, co-solvents or excipients may be required. These methods should always be validated for cytotoxicity on your specific cell line.
Protocol 3: Screening for Optimal Solubilizing Excipients
Co-solvents: Prepare a stock solution of MT-802 in a vehicle containing co-solvents known to improve solubility, such as PEG300 and a non-ionic surfactant like Tween-80.[3][6] A published formulation for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6] A similar formulation can be adapted for in vitro work, but the final concentration of each component must be tested for cell toxicity.
Cyclodextrins: Use a complexation agent like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[3] These molecules have a hydrophobic core that can encapsulate MT-802 and a hydrophilic exterior, improving aqueous solubility. Prepare the cyclodextrin (B1172386) solution in saline or media first, then add the MT-802 DMSO stock to this solution.
Testing: Create a matrix to test the solubility and cytotoxicity of different formulations. Include a vehicle control for each new excipient or co-solvent combination. Assess cell viability using a standard method (e.g., CCK-8, MTT) after 24-72 hours of exposure to the formulation without MT-802.
Data & Visualizations
Quantitative Data Summary
The following tables summarize the key properties and solubility data for MT-802.
Technical Support Center: Enhancing MT-802 Cell Permeability in Experimental Settings
Welcome to the technical support center for MT-802. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for experiments involving t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for MT-802. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for experiments involving the BTK PROTAC degrader, MT-802. This guide focuses on addressing challenges related to cell permeability to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MT-802 and how does it work?
A1: MT-802 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK).[1][2][3] It is a bifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2][3] MT-802 is particularly notable for its ability to degrade both wild-type BTK and the C481S mutant, which is associated with resistance to covalent BTK inhibitors like ibrutinib.[1]
Q2: I am observing lower than expected degradation of BTK in my cell-based assays with MT-802. Could cell permeability be the issue?
A2: Yes, suboptimal cell permeability is a common challenge for PROTACs, including MT-802, due to their relatively large size and physicochemical properties.[4] If you observe potent activity in biochemical assays (e.g., target binding) but diminished efficacy in cellular experiments, poor cell permeability is a likely culprit.
Q3: What are the key physicochemical properties of MT-802 that might affect its permeability?
A3: MT-802 has a molecular weight of 787.82 g/mol and a chemical formula of C41H41N9O8.[5][6][7][8] It is soluble in DMSO but insoluble in water and ethanol.[8] These properties, particularly its high molecular weight, can contribute to challenges in crossing the cell membrane.
Q4: How can I prepare MT-802 for cell culture experiments to maximize its availability to the cells?
A4: It is recommended to prepare a concentrated stock solution of MT-802 in fresh, anhydrous DMSO.[8] For cell-based assays, this stock solution should be further diluted in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
This guide provides a step-by-step approach to troubleshoot and potentially improve the cellular uptake of MT-802 in your experiments.
Initial Assessment
Confirm Compound Integrity: Ensure the purity and integrity of your MT-802 stock. Improper storage or repeated freeze-thaw cycles can lead to degradation.
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of MT-802 treatment for BTK degradation in your specific cell line. MT-802 has been shown to induce BTK degradation at nanomolar concentrations with significant degradation observed within hours.[1]
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your MT-802 treatment to account for any effects of the solvent on the cells.
Strategies to Enhance Permeability
If you suspect poor cell permeability is affecting your results, consider the following strategies:
Use of Permeabilizing Agents: In certain experimental setups, transient permeabilization of the cell membrane can be employed. However, this approach should be used with caution as it can impact cell viability and physiology.
Formulation Strategies: For in vivo studies, formulation of MT-802 in vehicles containing solubilizing agents like PEG300 and Tween80 has been suggested.[8] While not directly applicable to standard in vitro assays, this highlights the importance of the compound's immediate environment.
Consideration of Cell Line: Different cell lines can exhibit varying levels of membrane fluidity and expression of efflux pumps, which can impact the intracellular concentration of MT-802. If possible, testing in multiple cell lines could provide valuable insights.
This assay provides a high-throughput method to assess the passive permeability of a compound.
Materials:
PAMPA plate with a lipid-coated artificial membrane
Donor and acceptor plates
MT-802 stock solution in DMSO
Phosphate-buffered saline (PBS), pH 7.4
Plate reader for quantification
Procedure:
Prepare a working solution of MT-802 in PBS from the DMSO stock. The final DMSO concentration should be kept to a minimum (<1%).
Add the MT-802 working solution to the donor wells of the PAMPA plate.
Add PBS to the acceptor wells.
Assemble the PAMPA plate by placing the donor plate in contact with the acceptor plate.
Incubate at room temperature for a defined period (e.g., 4-18 hours).
After incubation, determine the concentration of MT-802 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Calculate the permeability coefficient (Pe) using the following formula:
Pe = (VA * CA) / (Area * Time * (CD(t) - CA))
Where:
VA is the volume of the acceptor well
CA is the concentration in the acceptor well
Area is the effective surface area of the membrane
Time is the incubation time
CD(t) is the concentration in the donor well at time t
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport.
Materials:
Caco-2 cells
Transwell inserts
Culture medium
Hanks' Balanced Salt Solution (HBSS)
MT-802 stock solution in DMSO
LC-MS/MS for quantification
Procedure:
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
For apical to basolateral (A-B) permeability:
a. Wash the monolayer with pre-warmed HBSS.
b. Add MT-802 in HBSS to the apical side (donor) and fresh HBSS to the basolateral side (acceptor).
c. Incubate at 37°C with gentle shaking.
d. At various time points, collect samples from the basolateral side and replace with fresh HBSS.
For basolateral to apical (B-A) permeability (to assess efflux):
a. Add MT-802 in HBSS to the basolateral side and fresh HBSS to the apical side.
b. Collect samples from the apical side at various time points.
Quantify the concentration of MT-802 in the collected samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if MT-802 is a substrate for efflux pumps.
Mandatory Visualizations
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: The mechanism of action of MT-802 as a PROTAC, leading to the degradation of BTK.
Caption: A troubleshooting workflow for addressing suboptimal MT-802 activity in cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with MT-802 in long-term...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with MT-802 in long-term experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the storage and use of MT-802 in long-term experimental setups.
FAQs
Q1: What are the recommended storage conditions for MT-802?
For long-term stability, MT-802 powder should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term (days to weeks) or -80°C for long-term (months) storage. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: I am observing a decrease in MT-802 activity over the course of my multi-day cell culture experiment. What could be the cause?
A gradual loss of activity in cell culture suggests that MT-802 may be unstable in the experimental conditions. Potential causes include:
Degradation at 37°C: Like many small molecules, MT-802 may degrade over time in aqueous culture media at physiological temperatures.
Adsorption to plastics: The compound may adsorb to the surface of cell culture plates or tubes, reducing its effective concentration.
Metabolism by cells: Cells may metabolize MT-802, leading to a decrease in the concentration of the active compound.
Troubleshooting Steps:
Assess Stability in Media: Incubate MT-802 in your cell culture media at 37°C without cells for the duration of your experiment. At various time points, collect aliquots and test their activity in a short-term assay to determine if potency decreases over time.
Consider Adsorption: Use low-adhesion microplates and polypropylene (B1209903) tubes to minimize the loss of the compound to plastic surfaces.
Replenish Compound: If instability is confirmed, consider partial or complete media changes with fresh MT-802 at regular intervals during your long-term experiment.
Q3: My experimental results with MT-802 are inconsistent between replicates. What are some potential sources of this variability?
Inconsistent results can stem from several factors unrelated to the compound's intrinsic stability. These include:
Incomplete Solubilization: Ensure that your MT-802 stock solution is fully dissolved. Precipitates can lead to inaccurate and inconsistent dosing.
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the compound to your experimental wells.
Edge Effects in Microplates: Wells on the periphery of the plate are more prone to evaporation, which can alter the concentration of MT-802. It is advisable to either avoid using the outer wells or fill them with sterile media or PBS.
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses to the compound. Ensure a homogenous cell suspension and consistent seeding in each well.
Q4: How can I determine if MT-802 is degrading in my specific experimental buffer?
You can perform a chemical stability assay using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique can separate and quantify the parent MT-802 from its potential degradation products over time.
Data Presentation
The following table provides a template for summarizing quantitative data from an MT-802 stability study. Researchers can adapt this table to their specific experimental conditions.
Condition
Time Point (hours)
MT-802 Concentration (µM)
Degradation (%)
Cell Culture Media @ 37°C
0
1.00
0
24
0.85
15
48
0.68
32
72
0.51
49
PBS (pH 7.4) @ 25°C
0
1.00
0
24
0.98
2
48
0.96
4
72
0.95
5
Acidic Buffer (pH 4.0) @ 25°C
0
1.00
0
24
0.92
8
48
0.85
15
72
0.78
22
Experimental Protocols
Protocol 1: Assessing MT-802 Stability in Aqueous Solution
This protocol outlines a general method for evaluating the chemical stability of MT-802 in a specific buffer or cell culture medium.
Preparation of MT-802 Solution: Prepare a stock solution of MT-802 in DMSO. Dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.
Incubation: Incubate the MT-802 solution at the desired temperature (e.g., 25°C for room temperature stability, 37°C for physiological conditions).
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot of the solution.
Sample Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol. Store the samples at -80°C until analysis.
Analysis by HPLC-MS: Analyze the samples by a validated HPLC-MS method to quantify the remaining concentration of intact MT-802.
Data Analysis: Calculate the percentage of MT-802 remaining at each time point relative to the initial concentration at time 0.
Visualizations
Signaling Pathway of MT-802 Action
Optimization
interpreting unexpected results in MT-802 western blots
Disclaimer Please note that "MT-802" is not a publicly recognized molecule in scientific literature. The following technical support center content is a detailed, illustrative example created to demonstrate the requested...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer
Please note that "MT-802" is not a publicly recognized molecule in scientific literature. The following technical support center content is a detailed, illustrative example created to demonstrate the requested format and to provide a practical troubleshooting guide for a common type of experiment in drug development. The target protein, signaling pathway, and experimental specifics are based on a representative scenario for a fictional kinase inhibitor.
Technical Support Center: MT-802 Western Blot Troubleshooting
This guide provides answers to frequently asked questions and troubleshooting advice for interpreting unexpected results in Western blots designed to assess the activity of MT-802, a novel inhibitor of the Kinase-X signaling pathway. The primary readout for MT-802 efficacy is the phosphorylation status of its downstream target, Kinase-Y (p-KY).
Frequently Asked Questions (FAQs)
Q1: What is the expected band size for Phospho-Kinase-Y (p-KY) and Total Kinase-Y (T-KY)?
A1: The expected molecular weight for both Phospho-Kinase-Y (p-KY) and Total Kinase-Y (T-KY) is approximately 55 kDa. Minor variations can occur depending on the gel percentage and electrophoresis conditions.
Q2: I don't see any band for p-KY in my positive control lane. What went wrong?
A2: This could be due to several reasons:
Inactive stimulating agent: The agent used to induce phosphorylation of Kinase-Y may be old or inactive.
Ineffective antibody: The primary antibody for p-KY may not be working. Ensure it has been stored correctly and is at the recommended dilution.
Issues with transfer: The protein may not have transferred efficiently from the gel to the membrane. Check your transfer buffer and equipment.
Incorrect sample preparation: Ensure that phosphatase inhibitors were included in your lysis buffer to preserve the phosphorylation of your target protein.
Q3: Why am I seeing a decrease in Total Kinase-Y (T-KY) levels after MT-802 treatment?
A3: Ideally, MT-802 should only inhibit the phosphorylation of Kinase-Y, not affect the total protein levels. If you observe a decrease in T-KY, it could indicate:
Uneven protein loading: Normalize your samples by performing a protein concentration assay (e.g., BCA assay) before loading. Use a loading control like GAPDH or β-actin to verify even loading.
Compound toxicity: At higher concentrations or with longer incubation times, MT-802 might be causing cell death, leading to overall protein degradation. Consider performing a cell viability assay in parallel.
Q4: There are multiple bands in my lane for the p-KY antibody. What do they signify?
A4: Multiple bands can be a result of:
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. Try increasing the stringency of your washes or decreasing the antibody concentration.
Protein degradation: The sample may have degraded, leading to smaller protein fragments being detected. Ensure protease inhibitors are always present during sample preparation.
Post-translational modifications: Kinase-Y might have other modifications that affect its migration in the gel.
Troubleshooting Guide for Unexpected Results
This section provides a more detailed approach to resolving common issues encountered during MT-802 Western blot experiments.
Issue 1: No Bands or Very Faint Bands for p-KY
Possible Cause
Recommended Solution
Insufficient Protein Load
Ensure at least 20-30 µg of total protein is loaded per lane.
Poor Antibody Dilution
Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration.
Inefficient Protein Transfer
Verify transfer efficiency with Ponceau S staining of the membrane after transfer.
Expired or Improperly Stored Reagents
Use fresh lysis buffer, antibodies, and substrate. Ensure antibodies are stored at the correct temperature.
Sub-optimal Stimulation
Ensure the positive control cells are treated with an appropriate and active stimulating agent for a sufficient amount of time to induce robust phosphorylation of Kinase-Y.
Issue 2: High Background on the Blot
Possible Cause
Recommended Solution
Insufficient Blocking
Increase the blocking time to 1.5-2 hours at room temperature. Use 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies.
Antibody Concentration Too High
Reduce the concentration of the primary or secondary antibody.
Inadequate Washing
Increase the number and duration of TBST washes after antibody incubations.
Membrane Dried Out
Do not allow the membrane to dry out at any point during the blotting process.
Experimental Protocols
Cell Lysis and Protein Quantification
Culture cells to 70-80% confluency.
Treat cells with MT-802 at desired concentrations for the specified time. Include a positive control (e.g., growth factor stimulation) and a vehicle control.
Aspirate media and wash cells once with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
Boil samples at 95°C for 5 minutes.
Load 20-30 µg of protein per well onto a 10% SDS-PAGE gel.
Run the gel at 100V until the dye front reaches the bottom.
Transfer proteins to a PVDF membrane at 100V for 90 minutes.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibody (e.g., anti-p-KY or anti-T-KY) overnight at 4°C with gentle agitation.
Wash the membrane 3 times with TBST for 10 minutes each.
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane 3 times with TBST for 10 minutes each.
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
Visual Guides
MT-802 Signaling Pathway
Caption: The inhibitory action of MT-802 on the Kinase-X signaling pathway.
Western Blot Experimental Workflow
Caption: A step-by-step overview of the Western blot protocol.
Troubleshooting Logic for 'No p-KY Signal'
Caption: A decision tree for diagnosing the absence of a p-KY signal.
Troubleshooting
Technical Support Center: Optimizing MT-802-Mediated BTK Degradation and Minimizing Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MT-802, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). Her...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MT-802, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Bruton's tyrosine kinase (BTK). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is MT-802 and what is its primary mechanism of action?
A1: MT-802 is a heterobifunctional molecule known as a PROTAC. It is designed to specifically induce the degradation of Bruton's tyrosine kinase (BTK), including wild-type and C481S mutant forms, which are resistant to inhibitors like ibrutinib. MT-802 functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.
Q2: What are the known on-target and potential off-target effects of MT-802?
A2: The primary on-target effect of MT-802 is the degradation of BTK. Published studies indicate that MT-802 is more selective and binds to fewer off-target kinases compared to the covalent BTK inhibitor ibrutinib. However, as MT-802 utilizes Cereblon (CRBN) as the E3 ligase recruiter, there is a potential for off-target degradation of other proteins, known as "neomorphic substrates." The pomalidomide-based CRBN ligand in MT-802 may lead to the degradation of zinc-finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos). It is crucial to assess the levels of these proteins in your experimental system.
Q3: How do I select the optimal concentration of MT-802 for my experiments?
A3: The optimal concentration of MT-802 should be determined empirically in your specific cell line or experimental system. It is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation). Be aware of the "hook effect," where higher concentrations of the PROTAC can lead to reduced degradation efficacy due to the formation of non-productive binary complexes.
Q4: How quickly does MT-802 induce BTK degradation?
A4: MT-802 is a rapid degrader of BTK. Studies have shown that it can degrade BTK within hours, with half of the total BTK degraded in approximately 50 minutes in certain cell lines. However, the degradation kinetics can vary between cell types. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for your specific experiment.
Troubleshooting Guides
Problem 1: No or minimal BTK degradation observed.
Possible Cause
Troubleshooting Steps
Compound Integrity/Activity
- Confirm the purity and integrity of your MT-802 stock. - Prepare fresh dilutions for each experiment. - Store the stock solution at -80°C and avoid repeated freeze-thaw cycles.
Suboptimal Concentration
- Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect".
Incorrect Incubation Time
- Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time point.
Low Expression of BTK or CRBN
- Confirm the expression levels of both BTK and Cereblon (CRBN) in your cell line using Western Blot or qPCR. MT-802 requires both proteins to be present to function.
Cell Permeability Issues
- While MT-802 is designed to be cell-permeable, issues can arise in certain cell types. Consider using a positive control PROTAC known to work in your cell line.
Proteasome Inhibition
- Ensure that other treatments or experimental conditions are not inhibiting the proteasome, which is essential for PROTAC-mediated degradation.
Problem 2: High variability in BTK degradation between experiments.
Possible Cause
Troubleshooting Steps
Inconsistent Cell Health/Density
- Maintain consistent cell culture conditions, including passage number, confluency, and seeding density.
Inaccurate Pipetting
- Use calibrated pipettes and ensure accurate serial dilutions of MT-802.
Uneven Drug Distribution
- Gently mix the culture plate after adding MT-802 to ensure even distribution.
Variable Incubation Times
- Standardize the incubation time for all samples in an experiment.
Problem 3: Observing unexpected cellular phenotypes (potential off-target effects).
Possible Cause
Troubleshooting Steps
Cereblon-mediated Off-Target Degradation
- Assess the protein levels of known Cereblon neomorphic substrates, such as IKZF1 and IKZF3, by Western Blot.
Off-Target Kinase Inhibition
- Although MT-802 is reported to be more selective than ibrutinib, off-target kinase inhibition at high concentrations is possible. Use the lowest effective concentration of MT-802. - Consider performing a broad kinase selectivity screen (e.g., KinomeScan) to identify potential off-target kinases.
Use of Control Compounds
- Include a negative control, such as a structurally similar but inactive version of MT-802 (if available), to distinguish between on-target and off-target effects. - Compare the phenotype to that induced by a BTK inhibitor with a different mechanism of action.
Quantitative Data Summary
Parameter
Value
Assay Conditions
Reference
DC50 (Wild-Type BTK)
~1 nM - 14.6 nM
Varies by cell line (e.g., NAMALWA, XLAs cells)
DC50 (C481S Mutant BTK)
~14.9 nM
C481S BTK XLAs cells
IC50 (BTK Binding)
18.11 nM
TR-FRET-based binding assay
IC50 (CRBN Binding)
1.258 µM
TR-FRET-based binding assay
Time to 50% BTK Degradation
~50 minutes
In specific cell lines
Mandatory Visualizations
Caption: Mechanism of action of MT-802, a PROTAC that induces the degradation of BTK.
Caption: A logical workflow for troubleshooting failed MT-802-mediated BTK degradation.
Key Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
Objective: To quantify the levels of BTK protein in cells following treatment with MT-802.
Methodology:
Cell Seeding and Treatment:
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
Allow cells to adhere overnight (for adherent cells).
Treat cells with a range of MT-802 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2-24 hours).
Cell Lysis:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes with intermittent vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize protein concentrations and prepare samples with Laemmli buffer.
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate with a primary antibody against BTK overnight at 4°C.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL substrate and an imaging system.
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of MT-802 to BTK in intact cells by measuring changes in the thermal stability of BTK.
Methodology:
Cell Treatment:
Treat cultured cells with MT-802 at the desired concentration or a vehicle control for 1 hour.
Heat Treatment:
Aliquot the cell suspension into PCR tubes.
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Cell Lysis:
Lyse the cells by freeze-thaw cycles.
Separation of Soluble and Aggregated Proteins:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Analysis:
Collect the supernatant containing the soluble proteins.
Analyze the amount of soluble BTK in each sample by Western Blot. An increase in the amount of soluble BTK at higher temperatures in the MT-802-treated samples compared to the control indicates target engagement.
Protocol 3: Phospho-Flow Cytometry for BTK Pathway Inhibition
Objective: To assess the functional consequence of BTK degradation by measuring the phosphorylation of downstream signaling proteins.
Methodology:
Cell Treatment:
Treat cells with MT-802 or a vehicle control for the desired time.
Cell Stimulation:
Stimulate the B-cell receptor (BCR) signaling pathway, for example, by using an anti-IgM antibody, to induce BTK phosphorylation.
Fixation and Permeabilization:
Fix the cells with a formaldehyde-based buffer.
Permeabilize the cells with methanol (B129727) to allow for intracellular antibody staining.
Antibody Staining:
Stain the cells with fluorescently labeled antibodies against phospho-BTK (e.g., pY223) and other relevant downstream signaling molecules (e.g., phospho-PLCγ2).
Co-stain with cell surface markers (e.g., CD19) to identify specific cell populations.
Data Acquisition and Analysis:
Acquire data on a flow cytometer.
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the cell population of interest to quantify the level of phosphorylation. A decrease in the MFI in MT-802-treated cells indicates inhibition of the BTK signaling pathway.
Optimization
MT-802 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address precipitation issues with MT-802 in stock solutions. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address precipitation issues with MT-802 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing MT-802 stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of MT-802 for in vitro studies.[1][2][3][4] For in vivo applications, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil are suggested.[2][3]
Q2: What is the solubility of MT-802 in DMSO?
A2: MT-802 is soluble in DMSO at a concentration of 100 mg/mL (126.93 mM).[2][3][4] However, it is noted that using fresh, high-quality DMSO is important, as moisture-absorbing DMSO can reduce solubility.[3]
Q3: My MT-802 precipitated out of the stock solution upon storage. What should I do?
A3: If precipitation occurs during storage, you can try to redissolve the compound by gentle warming and/or sonication.[2][4] It is crucial to ensure the solution becomes clear before use. For detailed steps, please refer to the troubleshooting guide below.
Q4: What are the recommended storage conditions for MT-802 stock solutions?
A4: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide: MT-802 Precipitation
Precipitation of MT-802 from a stock solution can be a frustrating issue. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Initial Assessment
Before taking any action, visually inspect the stock solution to confirm the presence of precipitate. This can range from a fine, hazy suspension to visible crystals at the bottom of the vial.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing MT-802 precipitation.
Troubleshooting workflow for MT-802 precipitation.
Data Summary
The following table summarizes the solubility and storage information for MT-802.
This protocol describes the steps to take if your MT-802 stock solution has developed a precipitate.
Materials:
Precipitated MT-802 stock solution
Water bath set to 37°C
Sonicator
Vortex mixer
Procedure:
Retrieve the vial containing the precipitated MT-802 stock solution from storage.
Allow the vial to warm to room temperature.
Place the vial in a 37°C water bath for 5-10 minutes.
After warming, vortex the solution vigorously for 30-60 seconds.
If the precipitate is still visible, place the vial in a sonicator bath for 5-15 minutes.
Visually inspect the solution. If it is clear, the MT-802 has re-dissolved.
If the precipitate persists after these steps, it may indicate that the solution is supersaturated or that the solvent has degraded. In such cases, preparing a fresh stock solution is recommended.
refining MT-802 incubation times for consistent results
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining incubation times for the novel mTOR inhibitor, MT-802, to ensure consistent and reproducible exp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining incubation times for the novel mTOR inhibitor, MT-802, to ensure consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MT-802?
A1: MT-802 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition blocks the phosphorylation of downstream targets, including S6K1 and 4E-BP1 (regulated by mTORC1) and Akt at Serine 473 (regulated by mTORC2), leading to reduced cell growth, proliferation, and protein synthesis.[3][4]
Q2: What is a recommended starting point for incubation time when using MT-802?
A2: The optimal incubation time for MT-802 is highly dependent on the experimental endpoint and the cell line being used. For initial experiments assessing the direct inhibition of mTOR signaling (e.g., phosphorylation of S6K), a shorter incubation time of 1 to 6 hours is often sufficient.[5] For cellular-level responses such as evaluating effects on cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are typically required.[6][7]
Q3: How does the concentration of MT-802 affect the optimal incubation time?
A3: Higher concentrations of MT-802 may produce a more rapid effect, potentially allowing for shorter incubation times.[6] Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a time-course experiment in conjunction with a dose-response analysis to identify the ideal combination for your specific experimental goals.
Q4: Should the cell culture medium be changed during long incubation periods with MT-802?
A4: For incubation times exceeding 48 hours, it is advisable to refresh the medium containing MT-802 at the 48-hour mark.[6] This ensures a consistent concentration of the inhibitor, replenishes essential nutrients for the cells, and removes metabolic waste products, thereby reducing variability in your results.
Troubleshooting Guide: Inconsistent Results with MT-802
This guide addresses common issues encountered when determining the optimal incubation time for MT-802 treatment.
Issue 1: No significant effect of MT-802 is observed at any tested time point.
Possible Cause 1: Incubation time is too short.
Solution: For functional assays like cell viability, the effect of inhibiting mTOR may not be apparent until 48-72 hours.[6] Extend your time-course experiment to include later time points.
Possible Cause 2: MT-802 concentration is too low.
Solution: Perform a dose-response experiment with a broader range of concentrations to determine the effective range for your cell line.
Possible Cause 3: The cell line is resistant to mTOR inhibition.
Solution: Confirm that the mTOR pathway is active in your cell line under basal conditions by checking the phosphorylation status of key downstream targets like S6K, 4E-BP1, or Akt.[5] Consider using a different cell line known to be sensitive to mTOR inhibitors.
Issue 2: High variability in results between replicate experiments.
Possible Cause 1: Inconsistent cell health or density.
Solution: Use cells from a consistent and low passage number. Ensure cells are seeded at a uniform density and are in the logarithmic growth phase at the start of the experiment.[8] Variations in confluency can significantly alter cellular response to treatment.
Possible Cause 2: Degradation or precipitation of MT-802.
Solution: Prepare fresh dilutions of MT-802 from a frozen stock for each experiment. Visually inspect the media containing MT-802 for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells.[8]
Possible Cause 3: "Edge effects" in multi-well plates.
Solution: To minimize effects from evaporation, avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[9]
Issue 3: Observed effect decreases at longer incubation times.
Possible Cause 1: Cellular metabolism of MT-802.
Solution: The compound may be metabolized by the cells over time, reducing its effective concentration. Refreshing the media and inhibitor during long incubations (e.g., at 48 hours for a 72-hour experiment) can help maintain consistent exposure.[6]
Possible Cause 2: Development of cellular resistance or feedback loop activation.
Solution: Chronic inhibition of mTORC1 can sometimes lead to the activation of feedback loops that reactivate pro-survival signaling through pathways like PI3K/Akt.[10] Analyze earlier time points (e.g., 24-48 hours) to capture the primary inhibitory effect before these secondary responses occur.
Data Presentation
Table 1: Hypothetical Time-Course Effect of MT-802 on Cell Viability (IC50) in A549 Cells
Incubation Time (Hours)
IC50 of MT-802 (nM)
24
850
48
150
72
125
This table illustrates that for A549 cells, a longer incubation period significantly increases the apparent potency of MT-802 in a cell viability assay.
Table 2: Hypothetical Time-Dependent Inhibition of S6K Phosphorylation by 100 nM MT-802
Incubation Time (Hours)
p-S6K (T389) Level (% of Control)
0.5
85%
1
30%
4
15%
8
18%
24
45% (potential feedback)
This table shows that maximal inhibition of the direct downstream target p-S6K occurs at 4 hours, with a potential rebound at 24 hours, highlighting the importance of selecting the correct time point for the specific molecular endpoint.
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal MT-802 Incubation Time for Inhibition of mTOR Signaling
This protocol describes a method to determine the optimal incubation time for MT-802 by measuring the phosphorylation of the mTORC1 downstream target, S6K, via Western blot.
Cell Seeding: Plate your cells (e.g., MCF-7 or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere and grow for 24 hours.
Inhibitor Preparation: Prepare a 10 mM stock solution of MT-802 in DMSO. On the day of the experiment, perform serial dilutions in a complete cell culture medium to achieve the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control with the same final DMSO concentration.
Treatment: Remove the medium from the cells and replace it with the medium containing MT-802 or the vehicle control.
Incubation: Incubate the plates for various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) at 37°C and 5% CO₂.
Cell Lysis: At the end of each incubation period, wash the cells once with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-S6K (Thr389) and total S6K (as a loading control). Following incubation with appropriate secondary antibodies, visualize the bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities. Normalize the phospho-S6K signal to the total S6K signal for each time point. The optimal incubation time is the point at which maximum inhibition of S6K phosphorylation is observed.
Visualizations
Caption: Simplified mTOR signaling pathway showing dual inhibition by MT-802.
troubleshooting variability in MT-802 experimental outcomes
This technical support center provides troubleshooting guidance and resources for researchers, scientists, and drug development professionals working with MT-802, a PROTAC (Proteolysis-Targeting Chimera) designed to indu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and resources for researchers, scientists, and drug development professionals working with MT-802, a PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and sources of variability encountered during experiments with MT-802.
Q1: We are observing inconsistent or lower-than-expected BTK degradation with MT-802. What are the potential causes?
A1: Variability in BTK degradation can stem from several factors, ranging from compound integrity to specific assay conditions. Key areas to investigate include:
Compound Stability and Handling: MT-802, like many small molecules, can degrade if not stored or handled properly. Ensure stock solutions are stored at -20°C or -80°C and that repeated freeze-thaw cycles are avoided by preparing aliquots.[1][2][3]
Cell Culture Conditions: The passage number, confluency, and health of your cells can significantly impact experimental outcomes.[4] Standardize your cell culture protocols and regularly check for contamination (e.g., mycoplasma).
Assay Duration and Timing: MT-802 has been shown to degrade BTK within hours, with half of the total BTK degraded in approximately 50 minutes in one study.[5][6] Ensure your assay endpoint is timed appropriately to capture maximal degradation.
Cellular Components: The efficacy of a PROTAC depends on the cell's ubiquitin-proteasome system, including the presence and activity of the E3 ligase (cereblon for MT-802) and the proteasome itself.[2][7] Variations in the expression levels of these components across different cell lines or conditions can affect degradation efficiency.
Q2: Our MT-802 solution appears cloudy or precipitates when diluted in aqueous media. How can we improve its solubility?
A2: Poor aqueous solubility is a common issue for complex organic molecules. MT-802 is reported to be insoluble in water.[2] Consider the following solutions:
Solvent Concentration: While MT-802 is soluble in DMSO, the final concentration of DMSO in your assay should be kept low (ideally below 0.1%, and not exceeding 0.5%) to prevent solvent-induced artifacts or toxicity.[4][8]
Use of Co-solvents or Surfactants: For certain applications, formulations including co-solvents like PEG300 or surfactants like Tween-80 can improve solubility in aqueous solutions.[2][3] However, always validate the compatibility of these additives with your specific experimental system.
Sonication or Gentle Warming: These techniques can sometimes help dissolve the compound, but they should be used with caution as they can also potentially lead to degradation.[8]
Q3: We are seeing a complete loss of MT-802 activity. How can we troubleshoot this?
A3: A complete loss of activity often points to a critical issue with the compound itself or the experimental setup.
Verify Stock Solution Integrity: The first step is to confirm the quality of your MT-802 stock.[1] If possible, use analytical methods like HPLC or LC-MS to check for degradation of the parent compound.[1]
Prepare Fresh Solutions: Always prepare fresh working dilutions for each experiment from a validated, frozen stock aliquot.[4] Do not reuse old dilutions.
Check Reagent Quality: Ensure all other reagents used in the assay are within their expiration dates and have been stored correctly.[4]
Q4: How can we differentiate between on-target BTK degradation and potential off-target or cytotoxic effects?
A4: Distinguishing on-target from off-target effects is crucial for validating your findings.[4][8]
Use a Negative Control: If available, use a structurally similar but inactive analog of MT-802 that cannot bind to either BTK or cereblon. This control should not induce BTK degradation.
Rescue Experiments: Overexpressing a mutant form of BTK that cannot be recognized by MT-802 could potentially "rescue" the cells from the downstream phenotypic effects, confirming the effect is on-target.[4]
Assess Cell Viability: Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. This will help determine if the observed phenotype is due to general toxicity rather than specific BTK degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for MT-802.
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process or enzyme activity by 50%.
This protocol outlines the preparation of a 10 mM stock solution in DMSO.
Materials:
MT-802 solid powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Calibrated balance
Sterile microcentrifuge tubes
Procedure:
Allow the vial of solid MT-802 to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Weigh the desired amount of MT-802 powder using a calibrated analytical balance. For 1 mg of MT-802 (MW: 787.82), the required volume of DMSO for a 10 mM stock is calculated as follows:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
Volume (µL) = (0.001 g / (787.82 g/mol * 0.01 mol/L)) * 1,000,000 = 126.93 µL
Add the calculated volume of anhydrous DMSO to the vial containing the MT-802 powder.[1]
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used cautiously if necessary, but verify compound stability under these conditions first.[1][8]
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2][3]
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][3]
Protocol 2: General Western Blot Protocol for BTK Degradation
This protocol provides a general workflow to assess MT-802-induced BTK degradation in suspension cells (e.g., NAMALWA).
Materials:
Suspension cell line (e.g., NAMALWA)
Complete cell culture medium
MT-802 stock solution (e.g., 10 mM in DMSO)
Vehicle control (DMSO)
6-well plates
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels, buffers, and electrophoresis equipment
PVDF membrane and transfer apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-BTK, anti-GAPDH/β-actin as loading control)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Procedure:
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 0.5 x 10⁶ cells/mL).
Compound Treatment: Prepare serial dilutions of MT-802 in complete culture medium. Treat cells with a range of concentrations (e.g., 0, 1, 10, 100, 250 nM).[3] Include a vehicle-only control (DMSO) at the highest final solvent concentration used.
Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.[3][5]
Cell Lysis: Harvest cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the total protein amount for each sample (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane for 1 hour at room temperature in blocking buffer.
Incubate the membrane with primary antibody against BTK overnight at 4°C.
Wash the membrane with TBST.
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Probe the same membrane for a loading control (e.g., GAPDH or β-actin).
Detection & Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control band intensity.
Visualizations
Diagram 1: MT-802 Mechanism of Action
Caption: Mechanism of MT-802-mediated BTK degradation via the ubiquitin-proteasome system.
Diagram 2: Experimental Workflow for BTK Degradation Assay
Caption: A typical experimental workflow for assessing BTK degradation in cultured cells.
Diagram 3: Troubleshooting Variability in Experimental Outcomes
Caption: A decision tree to troubleshoot sources of variability in MT-802 experiments.
Technical Support Center: Optimization of Lysis Buffers for MT-802 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing lysis buffers for cells treated with MT-802, a potent PROTAC degrader of Bruton's ty...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing lysis buffers for cells treated with MT-802, a potent PROTAC degrader of Bruton's tyrosine kinase (BTK). Proper cell lysis is critical for the accurate downstream analysis of MT-802's effects, such as BTK degradation and changes in related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a lysis buffer for MT-802 treated cells?
A1: The primary consideration is the downstream application. MT-802 induces the ubiquitination and subsequent proteasomal degradation of BTK. Therefore, the lysis buffer must be compatible with preserving the post-translational modifications (PTMs) of interest, particularly ubiquitination, and the integrity of the proteins involved in the degradation pathway. For general Western blotting to confirm BTK degradation, a standard RIPA buffer may be sufficient. However, for more sensitive assays like immunoprecipitation to study ubiquitination, a modified lysis buffer is recommended.
Q2: Can I use a standard RIPA buffer for lysing MT-802 treated cells?
A2: Yes, a standard RIPA buffer is often a good starting point for routine analysis like Western blotting to verify the degradation of total BTK. RIPA buffer is effective in solubilizing most cellular proteins. However, for specific applications, modifications may be necessary. For instance, the high concentration of detergents in RIPA buffer can sometimes disrupt protein-protein interactions, which might be important for studying the BTK-E3 ligase complex.
Q3: How can I preserve the ubiquitination of BTK during cell lysis?
A3: To preserve the ubiquitination of BTK, it is crucial to inhibit the activity of deubiquitinating enzymes (DUBs) and the proteasome. This can be achieved by adding specific inhibitors to your lysis buffer immediately before use. A common inhibitor for DUBs is N-ethylmaleimide (NEM), and a common proteasome inhibitor is MG132.
Q4: My protein yield is low after lysis. What could be the issue?
A4: Low protein yield can be due to several factors:
Incomplete cell lysis: The chosen lysis buffer may not be strong enough for your cell type. Consider using a stronger buffer or adding mechanical disruption steps like sonication or freeze-thaw cycles.
Protein degradation: Proteases released during cell lysis can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer.
Protein precipitation: Incorrect salt concentration or pH can lead to protein precipitation. Ensure your buffer has an appropriate ionic strength and is buffered to a physiological pH (typically 7.4).
Over-trypsinization of adherent cells: If using trypsin to harvest adherent cells, excessive treatment can damage cell surface proteins and lead to lower yields.
Troubleshooting Guides
Problem 1: Inconsistent BTK Degradation Observed in Western Blots
Possible Cause
Recommended Solution
Suboptimal Lysis Buffer
The lysis buffer may not be efficiently extracting BTK. Try a stronger lysis buffer, such as one containing SDS, or add a sonication step to ensure complete cell lysis.
Protease Activity
BTK may be degraded by proteases upon cell lysis. Ensure a fresh and potent protease inhibitor cocktail is added to the lysis buffer immediately before use.
Incomplete Cell Lysis
Visually inspect the cell lysate for viscosity or intact cells after lysis. If the lysate is viscous due to DNA, add DNase I. If intact cells are present, increase the incubation time with the lysis buffer or add a mechanical disruption step.
Variability in MT-802 Treatment
Ensure consistent timing, concentration, and handling of MT-802 across all samples.
Problem 2: Difficulty Detecting Ubiquitinated BTK
Possible Cause
Recommended Solution
Deubiquitinase (DUB) Activity
DUBs can rapidly remove ubiquitin chains from BTK. Add a DUB inhibitor, such as N-ethylmaleimide (NEM) at 5-10 mM, to the lysis buffer immediately before use.
Proteasomal Degradation
The ubiquitinated BTK is being rapidly degraded by the proteasome. Treat cells with a proteasome inhibitor, such as MG132 (10-20 µM), for 4-6 hours before harvesting and include it in the lysis buffer.
Weak Lysis Buffer
The buffer may not be effectively solubilizing the ubiquitinated protein complexes. Consider a denaturing lysis buffer containing urea (B33335) or SDS for immunoprecipitation of ubiquitinated proteins.
Antibody Issues
The antibody used for immunoprecipitation or Western blotting may not be suitable for detecting ubiquitinated proteins. Use an antibody specifically validated for detecting ubiquitinated forms of your target protein or a pan-ubiquitin antibody.
Experimental Protocols
Protocol 1: Standard Lysis Buffer for BTK Degradation Analysis
This protocol is suitable for routine Western blot analysis to confirm the degradation of BTK.
Modified RIPA Buffer Recipe:
Component
Final Concentration
Purpose
Tris-HCl (pH 7.4)
50 mM
Buffering agent to maintain a stable pH.
NaCl
150 mM
Maintains physiological ionic strength.
NP-40 (Igepal CA-630)
1%
Non-ionic detergent to solubilize membranes.
Sodium deoxycholate
0.5%
Ionic detergent to disrupt protein-protein interactions.
SDS
0.1%
Strong ionic detergent for complete protein denaturation.
EDTA
1 mM
Chelating agent to inhibit metalloproteases.
Protease Inhibitor Cocktail
1X
Prevents protein degradation by proteases.
Phosphatase Inhibitor Cocktail
1X
Prevents dephosphorylation of proteins.
Procedure:
Wash cells treated with MT-802 once with ice-cold PBS.
Aspirate PBS and add an appropriate volume of ice-cold Modified RIPA buffer.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
Transfer the supernatant (cleared lysate) to a new tube for protein quantification and analysis.
Protocol 2: Lysis Buffer for Preservation of Ubiquitination
This protocol is designed for immunoprecipitation and subsequent Western blot analysis of ubiquitinated BTK.
Ubiquitination Lysis Buffer Recipe:
Component
Final Concentration
Purpose
Tris-HCl (pH 7.5)
50 mM
Buffering agent.
NaCl
150 mM
Maintains ionic strength.
EDTA
1 mM
Chelating agent.
NP-40
1%
Mild non-ionic detergent.
Protease Inhibitor Cocktail
1X
Inhibits proteases.
N-ethylmaleimide (NEM)
10 mM
DUB inhibitor (add fresh).
MG132
10 µM
Proteasome inhibitor (add fresh).
Procedure:
(Optional) Pre-treat cells with MG132 (10 µM) for 4-6 hours before harvesting.
Wash cells once with ice-cold PBS.
Add ice-cold Ubiquitination Lysis Buffer (with freshly added NEM and MG132).
Scrape cells and incubate on ice for 20 minutes.
Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant for immunoprecipitation.
Visualizations
Caption: Mechanism of action of MT-802 leading to BTK degradation.
Caption: General experimental workflow for cell lysis.
Optimization
how to control for MT-802's impact on cell health
Disclaimer: The following technical support guide has been created for a hypothetical compound, "MT-802," assumed to be a selective kinase inhibitor, to illustrate the process of controlling for a compound's impact on ce...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following technical support guide has been created for a hypothetical compound, "MT-802," assumed to be a selective kinase inhibitor, to illustrate the process of controlling for a compound's impact on cell health. The experimental details and troubleshooting advice are based on common practices for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for MT-802 in my cell line?
A1: The optimal concentration of MT-802 is cell-line specific and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. A typical starting range for in vitro studies is 0.1 nM to 10 µM. It is crucial to also assess cytotoxicity across the same concentration range to identify a therapeutic window.
Q2: I am observing significant cell death even at low concentrations of MT-802. What could be the cause?
A2: Several factors could contribute to excessive cytotoxicity:
Off-target effects: MT-802, while designed to be selective, may inhibit other kinases or cellular proteins essential for cell survival in your specific cell model.
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cells (typically <0.1%).
Cell line sensitivity: Your chosen cell line may be particularly sensitive to the pathway inhibited by MT-802.
Incorrect dosage: Double-check all calculations and dilutions.
We recommend performing a cell viability assay in parallel with your functional assays to monitor cell health.
Q3: How can I confirm that MT-802 is engaging its intended target in my cells?
A3: Target engagement can be confirmed by assessing the phosphorylation status of downstream effectors of the target kinase. For example, if MT-802 targets a kinase in the PI3K/Akt pathway, you can perform a Western blot to check for a decrease in phosphorylated Akt (p-Akt) levels following treatment.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Potential Cause
Recommended Solution
Uneven cell seeding
Ensure a single-cell suspension before plating and use a consistent seeding density. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge effects in multi-well plates
Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent drug concentration
Prepare a master mix of MT-802 at the highest concentration and perform serial dilutions. Mix thoroughly at each step.
Variable incubation times
Treat all plates and wells for the exact same duration.
Issue 2: Discrepancy Between Functional Assay Results and Cell Viability
Potential Cause
Recommended Solution
Cytostatic vs. Cytotoxic Effects
MT-802 may be inhibiting cell proliferation (cytostatic) without directly causing cell death (cytotoxic). Use an assay that distinguishes between these effects, such as a cell counting method (e.g., Trypan blue exclusion) over several days.
Apoptosis vs. Necrosis
The mechanism of cell death can influence the outcome of different viability assays. For example, an MTT assay measures metabolic activity, which may decrease before the loss of membrane integrity. Use a multi-parametric approach, such as combining an Annexin V/PI apoptosis assay with a metabolic assay.
Assay Interference
The chemical properties of MT-802 may interfere with the assay reagents. Run a cell-free control containing only media, MT-802, and the assay reagent to check for direct interactions.
Experimental Protocols
Protocol 1: Determining IC50 and Cytotoxicity using MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a 2X serial dilution of MT-802 in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media) and a positive control for cell death (e.g., 10% DMSO).
Treatment: Remove the old medium from the cells and add 100 µL of the MT-802 dilutions or controls to the respective wells.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log concentration of MT-802 to determine the IC50.
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
Cell Treatment: Seed cells in a 6-well plate. After overnight adherence, treat with MT-802 at the desired concentrations (e.g., 1X, 5X, and 10X the IC50) and a vehicle control for the desired time.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Visualizations
Caption: Workflow for assessing the impact of MT-802 on cell health.
Caption: Hypothetical MT-802 inhibition of the PI3K/Akt signaling pathway.
Troubleshooting
Technical Support Center: Overcoming Challenges in Replicating MT-802 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating studies involving th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating studies involving the BTK PROTAC® degrader, MT-802.
Frequently Asked Questions (FAQs)
Q1: What is MT-802 and what is its mechanism of action?
A1: MT-802 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Bruton's tyrosine kinase (BTK) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism allows for the elimination of both wild-type BTK and the C481S mutant, which is associated with acquired resistance to covalent BTK inhibitors like ibrutinib.
Q2: What are the key performance metrics for MT-802 that I should expect to see?
A2: The primary performance metrics for MT-802 are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These values can vary depending on the cell line and experimental conditions. Below is a summary of reported values:
Cell Line
Target
DC50 (nM)
Dmax (%)
NAMALWA
BTK
6.2
>95
WT BTK XLAs
Wild-Type BTK
14.6
Not Reported
C481S BTK XLAs
C481S Mutant BTK
14.9
Not Reported
Q3: What is the "hook effect" and how can I avoid it in my MT-802 experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BTK or PROTAC-CRBN) rather than the productive ternary complex (BTK-PROTAC-CRBN) required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for MT-802-mediated BTK degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the replication of MT-802 studies.
Problem
Potential Cause(s)
Recommended Solution(s)
Inconsistent or no BTK degradation
1. Cell Health and Confluency: Variations in cell passage number, confluency, or overall health can affect the ubiquitin-proteasome system's efficiency. 2. MT-802 Instability: The compound may be unstable in the cell culture medium over the course of the experiment. 3. Suboptimal MT-802 Concentration: The concentration used may be too high (leading to the hook effect) or too low. 4. Low E3 Ligase Expression: The cell line may have low endogenous expression of Cereblon (CRBN).
1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of MT-802 in a suitable solvent (e.g., DMSO) and add it to the media immediately before treating the cells. 3. Optimize Concentration: Perform a dose-response experiment with a wide range of MT-802 concentrations (e.g., from picomolar to micromolar) to determine the optimal degradation concentration. 4. Verify CRBN Expression: Confirm CRBN expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have higher CRBN levels.
High background in Western blots
1. Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 2. Antibody Concentration Too High: The primary or secondary antibody concentration may be too high. 3. Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies.
1. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 2. Titrate Antibodies: Perform antibody titrations to determine the optimal concentration for both primary and secondary antibodies. 3. Increase Washing: Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.
Discrepancies in cell viability assay results
1. Assay Interference: MT-802 or the vehicle (e.g., DMSO) may interfere with the assay reagents. 2. Incorrect Seeding Density: Cell density can affect the metabolic activity and the final readout of the assay. 3. Inappropriate Incubation Time: The incubation time may not be sufficient to observe a significant effect on cell viability.
1. Run Controls: Include vehicle-only and no-cell controls to assess for any background signal or interference. 2. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your chosen viability assay. 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for observing changes in cell viability.
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol outlines the steps to assess the degradation of BTK in a selected cell line following treatment with MT-802.
Cell Seeding and Treatment:
Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest.
Allow cells to adhere overnight.
Treat cells with a range of MT-802 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
Cell Lysis:
Wash cells twice with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Protein Transfer:
Normalize protein amounts and prepare samples with Laemmli sample buffer.
Separate proteins on an SDS-PAGE gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of degradation.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Cell Seeding:
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density.
Compound Treatment:
Treat cells with a serial dilution of MT-802 and a vehicle control.
Incubation:
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
Assay Procedure:
Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability.
Visualizations
Reference Data & Comparative Studies
Validation
A Comparative Guide to MT-802: On-Target Efficacy in BTK Degradation
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), with other established BTK inhibitors. The on-target effects of MT-802 are evaluated against ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923), with supporting experimental data and detailed methodologies to assist in research and development decisions.
Executive Summary
MT-802 demonstrates a novel mechanism of action by inducing the degradation of BTK, rather than simply inhibiting its kinase activity. This approach offers a significant advantage in overcoming resistance mechanisms associated with traditional BTK inhibitors, particularly the C481S mutation.[1] MT-802 effectively degrades both wild-type (WT) and C481S mutant BTK with high potency.[2][3] While second-generation inhibitors like acalabrutinib and zanubrutinib were developed to improve selectivity and reduce off-target effects compared to the first-generation inhibitor ibrutinib, MT-802's degradation-based approach presents a distinct and promising strategy for targeting BTK in various B-cell malignancies.
Quantitative Comparison of BTK Inhibitors
The following tables summarize the key quantitative data for MT-802 and its comparators, focusing on their potency in BTK degradation or inhibition and their binding affinity.
Table 1: Potency of BTK Degradation and Inhibition
DC50: The concentration of the compound that results in 50% degradation of the target protein.
IC50: The concentration of the compound that inhibits 50% of the target's activity or binding.
Table 2: Off-Target Kinase Inhibition Profile
Compound
Off-Target Kinases Inhibited
Notes
MT-802
Fewer off-target kinases than ibrutinib.[1][11] Weaker binding to ITK and JAK3 compared to ibrutinib.
The non-covalent nature of the BTK-targeting warhead in MT-802 may contribute to its increased specificity.
Broad-spectrum inhibition can lead to off-target side effects such as atrial fibrillation and bleeding.[13]
Acalabrutinib
More selective than ibrutinib with minimal off-target activity.[14][15][16][17]
Developed to minimize the off-target effects seen with ibrutinib.
Zanubrutinib
More selective than ibrutinib, with lower off-target activity on kinases like ITK, JAK3, and EGFR.[10]
Designed for improved selectivity and a better safety profile compared to ibrutinib.
Signaling Pathways and Mechanisms of Action
BTK Signaling Pathway
Bruton's Tyrosine Kinase is a crucial component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB, which promotes B-cell proliferation and survival.
Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
PROTAC Mechanism of Action
MT-802 functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation. One end of MT-802 binds to BTK, while the other end recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[2] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.
Caption: The mechanism of action of MT-802 as a PROTAC, leading to BTK degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Western Blot for BTK Degradation
This protocol is fundamental for visualizing and quantifying the extent of BTK protein degradation following treatment with a degrader like MT-802.
a. Cell Culture and Treatment:
Seed a suitable B-cell line (e.g., NAMALWA, TMD8) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
Treat cells with varying concentrations of MT-802 (e.g., 0.25-250 nM) or comparator compounds for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
b. Cell Lysis and Protein Quantification:
Harvest cells by centrifugation and wash with ice-cold PBS.
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes with periodic vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
Load equal amounts of protein per lane on an SDS-PAGE gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against BTK overnight at 4°C.
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
d. Data Analysis:
Quantify the band intensities for BTK and the loading control using densitometry software.
Normalize the BTK signal to the loading control signal.
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
Plot the percentage of degradation against the compound concentration to determine the DC50 value.
Caption: Experimental workflow for Western Blot analysis of BTK degradation.
TR-FRET-Based Binding Assay (e.g., LanthaScreen™)
This assay is used to determine the binding affinity (IC50) of compounds to BTK in a biochemical format.
a. Reagent Preparation:
Prepare a 3X solution of the test compound (e.g., MT-802) in the assay buffer.
Prepare a 3X mixture of the BTK enzyme and a europium-labeled anti-tag antibody in the assay buffer.
Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in the assay buffer.
b. Assay Procedure:
In a 384-well plate, add 5 µL of the 3X test compound solution.
Add 5 µL of the 3X kinase/antibody mixture.
Add 5 µL of the 3X tracer solution to initiate the reaction.
Incubate the plate for 1 hour at room temperature, protected from light.
c. Data Acquisition and Analysis:
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a TR-FRET-based BTK binding assay.
Cellular BTK Autophosphorylation Assay (HTRF®)
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
a. Cell Culture and Treatment:
Plate cells (e.g., Ramos) in a 96-well plate.
Treat the cells with a serial dilution of the BTK inhibitor for a specified time (e.g., 1-2 hours).
b. Cell Lysis:
Lyse the cells by adding a lysis buffer containing a phosphatase inhibitor.
Incubate for 30 minutes at room temperature with shaking.
c. HTRF Detection:
Transfer the cell lysates to a 384-well low-volume white plate.
Add a mixture of two HTRF detection antibodies: one targeting total BTK labeled with a donor fluorophore (e.g., Europium cryptate) and another targeting phosphorylated BTK (pBTK-Tyr223) labeled with an acceptor fluorophore (e.g., d2).
Incubate the plate at room temperature for the time specified in the kit protocol.
d. Data Acquisition and Analysis:
Read the plate on an HTRF-compatible reader, measuring the emission at the donor and acceptor wavelengths.
Calculate the HTRF ratio (Acceptor signal / Donor signal) x 10,000.
Plot the HTRF ratio against the inhibitor concentration to determine the cellular IC50 for the inhibition of BTK autophosphorylation.
Caption: Workflow for a cellular HTRF-based BTK phosphorylation assay.
A Head-to-Head Comparison: MT-802 Versus Ibrutinib in C481S Mutant Cell Lines
A new frontier in overcoming acquired resistance in B-cell malignancies is emerging with the development of targeted protein degraders. This guide provides a detailed comparison of the novel PROTAC degrader MT-802 and th...
Author: BenchChem Technical Support Team. Date: December 2025
A new frontier in overcoming acquired resistance in B-cell malignancies is emerging with the development of targeted protein degraders. This guide provides a detailed comparison of the novel PROTAC degrader MT-802 and the first-generation BTK inhibitor ibrutinib (B1684441), with a specific focus on their efficacy in cell lines harboring the C481S mutation, a key mechanism of clinical resistance to ibrutinib.
Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell cancers.[1] However, its efficacy is often compromised by the emergence of a C481S mutation in the BTK active site, which prevents the covalent binding of ibrutinib and leads to drug resistance.[2][3] MT-802, a Proteolysis Targeting Chimera (PROTAC), offers a novel approach by inducing the degradation of the BTK protein, a mechanism that remains effective against the C481S mutant.[4][5]
This guide summarizes the key differences in their mechanisms of action, presents comparative experimental data on their performance, and provides an overview of the methodologies used in these pivotal studies.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between ibrutinib and MT-802 lies in their distinct mechanisms of action.
Ibrutinib is a small molecule inhibitor that irreversibly binds to the cysteine residue at position 481 (C481) in the active site of BTK.[1] This covalent bond blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways crucial for B-cell proliferation and survival.[6][7] The C481S mutation, by replacing cysteine with serine, prevents this covalent binding, leading to a significant decrease in ibrutinib's inhibitory potency.[3][8]
MT-802 , on the other hand, is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[4][9] It consists of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase cereblon.[4][5] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4][9] This degradation-based mechanism is effective even with the C481S mutation, as it does not rely on covalent binding to the C481 residue.[5]
Quantitative Performance Comparison
Experimental data demonstrates the superior efficacy of MT-802 in targeting the C481S mutant BTK compared to ibrutinib. The following tables summarize the key performance metrics from in vitro studies.
*DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.
**IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of the target enzyme's activity.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action of ibrutinib and MT-802 on the B-cell receptor (BCR) signaling pathway.
Caption: Mechanism of Ibrutinib on Wild-Type vs. C481S Mutant BTK.
Caption: Mechanism of MT-802 in inducing BTK degradation.
Experimental Protocols
The following sections detail the methodologies employed in the comparative studies of MT-802 and ibrutinib.
Cell Lines and Culture
Human Burkitt's lymphoma cell line (Namalwa): Used for determining the DC₅₀ of MT-802.[6]
BTK-null XLA cells: Utilized for the stable overexpression of wild-type and C481S mutant BTK to facilitate direct comparison of degradation efficiency.[6]
Human embryonic kidney 293 (HEK293) cells: Employed for transient transfection of various BTK mutant constructs to assess the degradation activity of MT-802.[11][13]
Chronic Lymphocytic Leukemia cell line (MEC-1): Transduced to stably overexpress wild-type and C481S/R mutant BTK, creating cellular models of ibrutinib resistance.[14]
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for BTK Degradation
To quantify the degradation of BTK, cells were treated with varying concentrations of MT-802 or ibrutinib for specified durations (e.g., 24 hours).
Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration in the lysates was determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for BTK and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the level of BTK was normalized to the loading control.
In Vitro Kinase Assay
The inhibitory activity of MT-802 and ibrutinib on BTK and its C481S mutant was assessed using in vitro kinase assays.
Reaction Setup: Recombinant wild-type or C481S mutant BTK enzyme was incubated with a specific substrate (e.g., a peptide substrate) and ATP in a kinase reaction buffer.
Inhibitor Addition: Serial dilutions of MT-802 or ibrutinib were added to the reaction mixture.
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for a defined period.
Detection: The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[8]
IC₅₀ Calculation: The percentage of kinase inhibition was calculated for each inhibitor concentration, and the IC₅₀ value was determined by fitting the data to a dose-response curve.
Cell Viability Assays
The effect of the compounds on the viability of C481S mutant cell lines was determined using metabolic assays such as the MTT or MTS assay.
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
Compound Treatment: Cells were treated with a range of concentrations of MT-802 or ibrutinib for a specified period (e.g., 72 hours).
Reagent Incubation: A tetrazolium salt solution (MTT or MTS) was added to each well and incubated for a few hours. Metabolically active cells reduce the tetrazolium salt into a colored formazan (B1609692) product.
Measurement: The absorbance of the formazan product was measured using a microplate reader.
Data Analysis: Cell viability was expressed as a percentage of the untreated control, and dose-response curves were generated to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).
A Comparative Analysis of MT-802 and Other Advanced BTK PROTACs for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of MT-802, a potent Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC), wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MT-802, a potent Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC), with other notable BTK PROTACs in development, including NX-2127 and UBX-382. The analysis is supported by experimental data on their efficacy, selectivity, and mechanism of action, offering valuable insights for researchers in the field of targeted protein degradation.
Introduction to BTK PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific proteins of interest by hijacking the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, BTK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This event-driven, catalytic mechanism offers potential advantages over traditional small-molecule inhibitors, including increased potency, enhanced selectivity, and the ability to overcome resistance mutations.[1]
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[5][6] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target. While BTK inhibitors like ibrutinib (B1684441) have transformed the treatment landscape, the emergence of resistance, often through mutations like C481S, has created a need for alternative therapeutic strategies.[7] BTK PROTACs represent a promising approach to address this challenge by degrading the entire BTK protein, including its mutated forms.[1]
Quantitative Performance Analysis
The following tables summarize the key quantitative data for MT-802 and other BTK PROTACs based on available preclinical data.
To better understand the biological processes involved, the following diagrams illustrate the BTK signaling pathway, the general mechanism of action for BTK PROTACs, and a typical experimental workflow for evaluating their efficacy.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: General mechanism of action of a BTK PROTAC leading to protein degradation.
Caption: A typical experimental workflow for determining BTK degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments cited in the analysis of BTK PROTACs.
BTK Degradation Assay (Western Blot)
Cell Culture: B-cell malignancy cell lines (e.g., TMD-8, NAMALWA) are cultured in appropriate media and conditions.[9][17]
PROTAC Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the BTK PROTAC (e.g., 0.25-250 nM for MT-802) for a specified duration (e.g., 24 hours).[9]
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A primary antibody for a loading control protein (e.g., GAPDH) is also used to normalize for protein loading.
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: The intensity of the BTK bands is quantified using densitometry software and normalized to the loading control. The percentage of remaining BTK is plotted against the PROTAC concentration to determine the DC50 value.[17]
Kinase Selectivity Profiling (KINOMEscan™)
Assay Principle: The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.
Procedure: An 11-point, 3-fold serial dilution of the test compound (e.g., MT-802) is prepared. The compound is then incubated with a DNA-tagged kinase panel. The kinase-compound interaction is measured by the amount of kinase that binds to an immobilized ligand. The amount of kinase captured is quantified by quantitative PCR (qPCR) of the DNA tag.
Data Analysis: The results are typically presented as a percentage of the DMSO control, and a lower percentage indicates a stronger interaction. Kinome trees are often used to visualize the selectivity of the compound across the kinome. This method was used to demonstrate the improved selectivity of MT-802 compared to ibrutinib.[10]
In Vivo Tumor Growth Inhibition Studies
Animal Model: Immunocompromised mice (e.g., CB17/SCID) are subcutaneously implanted with a human B-cell lymphoma cell line (e.g., TMD-8) that expresses either wild-type or mutant BTK.[18][17]
PROTAC Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The BTK PROTAC (e.g., UBX-382) is administered orally at various doses (e.g., 3-30 mg/kg, once daily) for a defined period (e.g., 21 days).[13]
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess BTK protein levels by Western blot or immunohistochemistry to confirm target degradation in vivo.
Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the anti-tumor efficacy of the PROTAC.
Discussion and Future Outlook
The comparative analysis reveals that MT-802, NX-2127, and UBX-382 are all highly potent degraders of both wild-type and clinically relevant mutant forms of BTK. MT-802 stands out for its well-characterized profile and improved selectivity over the parent inhibitor, ibrutinib.[10] NX-2127 offers the additional benefit of degrading immunomodulatory proteins, which could lead to a synergistic anti-tumor effect.[12] UBX-382 has demonstrated significant in vivo efficacy, including complete tumor regression in preclinical models, highlighting its potential for clinical translation.[14][18]
The development of these and other BTK PROTACs marks a significant advancement in the field of targeted cancer therapy. Their ability to overcome resistance mechanisms that limit the efficacy of traditional BTK inhibitors provides a promising new therapeutic avenue for patients with B-cell malignancies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules, further elucidating their long-term safety profiles, and evaluating their clinical efficacy in patients with relapsed or refractory disease. The continued exploration of this innovative therapeutic modality holds the potential to further improve outcomes for patients with B-cell cancers.
A Preclinical Comparative Guide: MT-802 Versus Second-Generation BTK Inhibitors
In the landscape of targeted therapies for B-cell malignancies, the emergence of Bruton's tyrosine kinase (BTK) inhibitors has been a significant advancement. While second-generation inhibitors like acalabrutinib (B56013...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted therapies for B-cell malignancies, the emergence of Bruton's tyrosine kinase (BTK) inhibitors has been a significant advancement. While second-generation inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) have improved upon the selectivity of their predecessors, a novel approach, targeted protein degradation, offers a distinct mechanism of action. This guide provides a preclinical comparison of MT-802, a BTK-targeting PROTAC (Proteolysis Targeting Chimera), with the second-generation BTK inhibitors acalabrutinib and zanubrutinib, focusing on their mechanisms, potency, selectivity, and activity against resistance mutations.
Executive Summary
MT-802 operates as a BTK degrader, inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein, rather than simply inhibiting its kinase activity.[1][2] This catalytic mechanism offers the potential for sustained pathway inhibition and a way to overcome resistance mechanisms associated with traditional inhibitors.[1] In contrast, acalabrutinib and zanubrutinib are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK, effectively blocking its enzymatic function.[3]
Preclinical data demonstrate that MT-802 potently degrades both wild-type BTK and the clinically significant C481S mutant, which confers resistance to covalent inhibitors.[4][5] Second-generation inhibitors, while highly potent against wild-type BTK, are rendered ineffective by the C481S mutation.[3] In terms of selectivity, acalabrutinib and zanubrutinib have been designed to have fewer off-target effects compared to the first-generation inhibitor ibrutinib (B1684441).[6][7] Kinome profiling reveals a high degree of selectivity for both acalabrutinib and zanubrutinib.[6][7] While comprehensive kinome-wide selectivity data for MT-802 is not as readily available in a directly comparable format, its design as a degrader suggests a different off-target profile dynamic, potentially mitigating some kinase inhibition-related side effects.[8]
Data Presentation
The following tables summarize the available preclinical data for MT-802, acalabrutinib, and zanubrutinib. It is important to note that this data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency Against Wild-Type and C481S Mutant BTK
Note: DC50 represents the concentration for 50% maximal degradation, while IC50 represents the concentration for 50% maximal inhibition. The data for acalabrutinib and zanubrutinib against the C481S mutant reflects the inherent limitation of their covalent binding mechanism.
Table 2: Kinase Selectivity Profile
Compound
Assay Type
Number of Kinases Profiled
Off-Target Kinases Inhibited >65% at 1 µM
Key Off-Targets
MT-802
KINOMEscan®
468
Data not available in this format. Binds to TEC kinase.[8]
Note: The KINOMEscan® data provides a snapshot of selectivity at a single high concentration. A lower number of inhibited kinases suggests higher selectivity.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Biochemical Kinase Inhibition Assay (for Acalabrutinib and Zanubrutinib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Methodology:
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase assay buffer.[10]
Compound Dilution: The test compound (acalabrutinib or zanubrutinib) is serially diluted in DMSO and then further diluted in the assay buffer.
Kinase Reaction: The BTK enzyme is incubated with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system where ADP production is measured).[11]
Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using luminescence-based ADP detection kits (e.g., ADP-Glo™).[11]
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal curve.
Cellular BTK Degradation Assay (for MT-802)
Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC compound in a cellular context.
Methodology:
Cell Culture: A suitable cell line endogenously expressing BTK (e.g., NAMALWA Burkitt's lymphoma cells) is cultured under standard conditions.[4]
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the PROTAC compound (MT-802) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4]
Cell Lysis: After incubation, cells are harvested and lysed to extract total protein.
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for BTK and a loading control antibody (e.g., GAPDH or β-actin).
Detection and Quantification: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the BTK band is quantified and normalized to the loading control.
Data Analysis: The percentage of BTK degradation for each compound concentration is calculated relative to the vehicle control. The DC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Kinase Selectivity Profiling (KINOMEscan®)
Objective: To assess the selectivity of a compound against a large panel of human kinases.
Methodology:
Competitive Binding Assay: The assay is based on a competitive binding format where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.[7]
Quantification: The amount of kinase captured by the immobilized ligand is measured by quantifying the associated DNA tag using qPCR. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower signal.
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the test compound and the kinase. The data can be used to generate a kinome tree map visualizing the selectivity profile.[6][7]
Mandatory Visualization
Caption: Simplified BTK signaling pathway in B-cells.
Confirming MT-802-Mediated Ubiquitination of BTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC), with other emerging Bruton's Tyrosine Kinase (BTK) degrader...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC), with other emerging Bruton's Tyrosine Kinase (BTK) degraders. By harnessing the cell's natural protein disposal machinery, these molecules offer a novel therapeutic strategy for B-cell malignancies, including those resistant to conventional BTK inhibitors. This document summarizes key performance data, details experimental protocols for assessing BTK ubiquitination and degradation, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison of BTK Degraders
The following tables summarize the in vitro efficacy of MT-802 and its alternatives in degrading BTK. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) are key metrics for evaluating the potency of these compounds.
Detailed methodologies are crucial for the accurate assessment and comparison of BTK degraders.
Western Blotting for BTK Degradation
This protocol is used to quantify the levels of BTK protein within cells following treatment with a degrader.
Cell Culture and Treatment: Plate cells (e.g., NAMALWA, RAMOS) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK degrader (e.g., MT-802) or vehicle control for a specified duration (e.g., 24 hours).
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of BTK degradation relative to the loading control.
In Vivo Ubiquitination Assay
This assay confirms that the degradation of BTK is mediated by the ubiquitin-proteasome system.
Cell Transfection and Treatment:
Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin and the BTK protein of interest.
Treat the transfected cells with the BTK degrader (e.g., MT-802) and a proteasome inhibitor (e.g., MG132) for a specified time (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 8 M urea) to disrupt protein-protein interactions.
His-Ubiquitin Pulldown:
Incubate the cell lysates with nickel-NTA agarose (B213101) beads to pull down His-tagged ubiquitinated proteins.
Wash the beads extensively to remove non-specifically bound proteins.
Elution and Western Blotting:
Elute the bound proteins from the beads.
Analyze the eluates by Western blotting using an antibody specific for BTK. An increased smear of higher molecular weight bands in the degrader-treated sample compared to the control indicates polyubiquitination of BTK.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz illustrate the key signaling pathways and experimental procedures.
Caption: B-Cell Receptor Signaling Pathway and Points of Intervention.
Caption: Mechanism of Action of MT-802.
Caption: In Vivo BTK Ubiquitination Assay Workflow.
Head-to-Head Comparison of BTK Degraders: MT-802 vs. SJF620
A Comprehensive Guide for Researchers in Drug Development In the rapidly evolving landscape of targeted protein degradation, Bruton's Tyrosine Kinase (BTK) has emerged as a critical target for therapeutic intervention in...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Guide for Researchers in Drug Development
In the rapidly evolving landscape of targeted protein degradation, Bruton's Tyrosine Kinase (BTK) has emerged as a critical target for therapeutic intervention in B-cell malignancies. Proteolysis-targeting chimeras (PROTACs) represent a novel modality to eliminate BTK, offering a distinct advantage over traditional small-molecule inhibitors. This guide provides a detailed head-to-head comparison of two prominent BTK-targeting PROTACs: MT-802 and its successor, SJF620. Both molecules are designed to induce the degradation of BTK by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.
This comparison synthesizes available preclinical data to aid researchers, scientists, and drug development professionals in understanding the key performance differences between these two compounds. We present quantitative data in structured tables, detail the experimental methodologies for pivotal assays, and provide visualizations of the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the key quantitative metrics for MT-802 and SJF620, focusing on their degradation potency and pharmacokinetic profiles.
Mechanism of Action: PROTAC-mediated BTK Degradation
Both MT-802 and SJF620 function by inducing the proximity of BTK to the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the ubiquitination of BTK, marking it for subsequent degradation by the proteasome.
Caption: Mechanism of BTK degradation by MT-802 and SJF620.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize BTK degraders.
Western Blot for BTK Degradation
This assay is used to quantify the reduction in BTK protein levels following treatment with a PROTAC.
Cell Culture and Treatment:
Seed cells (e.g., NAMALWA, a human Burkitt's lymphoma cell line) in 6-well plates at a density of 1x10⁶ cells/mL.
Treat cells with varying concentrations of MT-802 or SJF620 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis:
Harvest cells by centrifugation and wash with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against BTK overnight at 4°C.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect chemiluminescence using an imaging system.
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
Data Analysis:
Quantify band intensities using densitometry software.
Normalize BTK band intensity to the loading control.
Calculate the percentage of BTK degradation relative to the vehicle control to determine the DC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of BTK degradation on cell proliferation and viability.
Cell Seeding and Treatment:
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well.
Treat with a serial dilution of MT-802 or SJF620 for a predetermined time (e.g., 72 hours).
MTT Incubation:
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Quantify the concentration of the compound in plasma using LC-MS/MS.
Pharmacokinetic Analysis:
Use pharmacokinetic software to calculate parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PROTAC degrader.
Caption: A generalized experimental workflow for PROTAC evaluation.
Conclusion
The head-to-head comparison reveals that while both MT-802 and SJF620 are potent degraders of BTK, SJF620 represents a significant advancement due to its markedly improved pharmacokinetic properties. The poor in vivo characteristics of MT-802 limited its therapeutic potential, a challenge that was successfully addressed in the design of SJF620.[11][12] For researchers looking to investigate the effects of BTK degradation in vivo, SJF620 is the more suitable tool. This guide provides the foundational data and methodologies to assist in the design of future experiments and the continued development of next-generation protein degraders.
Revolutionizing CLL Treatment: A Comparative Analysis of MT-802's Efficacy in Primary CLL Cells
For Immediate Release Shanghai, China – December 12, 2025 – In the rapidly evolving landscape of Chronic Lymphocytic Leukemia (CLL) treatment, the emergence of targeted therapies has significantly improved patient outcom...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 12, 2025 – In the rapidly evolving landscape of Chronic Lymphocytic Leukemia (CLL) treatment, the emergence of targeted therapies has significantly improved patient outcomes. This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) degrader, MT-802, with established therapies, Ibrutinib (B1684441) and Venetoclax (B612062), focusing on their efficacy in primary CLL cells. This analysis is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Introduction to Targeted Therapies in CLL
Chronic Lymphocytic Leukemia is characterized by the accumulation of malignant B lymphocytes. A key survival pathway for these cells is the B-cell receptor (BCR) signaling cascade, in which BTK is a crucial enzyme. Another critical factor is the overexpression of the anti-apoptotic protein BCL2. These two pathways have become the primary targets for modern CLL therapies.
MT-802 , a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic approach. Unlike traditional inhibitors, MT-802 facilitates the degradation of the BTK protein, including the C481S mutant form that confers resistance to first-generation BTK inhibitors like Ibrutinib.[1][2]
Ibrutinib , the first-in-class BTK inhibitor, covalently binds to and inactivates BTK, thereby disrupting BCR signaling.[3] While highly effective, its efficacy can be compromised by the emergence of resistance mutations, most commonly at the C481S site.
Venetoclax is a selective inhibitor of the BCL2 protein. By blocking BCL2, Venetoclax restores the normal apoptotic process in CLL cells, leading to their death.[4] It has shown remarkable efficacy, even in patients with poor prognostic features.
Comparative Efficacy in Primary CLL Cells
The following tables summarize the available quantitative data on the efficacy of MT-802 and its comparators in primary CLL cells. It is important to note that direct head-to-head studies under identical conditions are limited, and data is compiled from various sources.
Drug/Compound
Target
Mechanism of Action
Efficacy Metric (Primary CLL Cells)
Concentration
Result
Citation
MT-802
BTK
Protein Degradation
BTK Degradation
Not Specified
Reduces active autophosphorylated BTK in ibrutinib-resistant cells
The distinct mechanisms of action of MT-802, Ibrutinib, and Venetoclax are crucial to understanding their efficacy and potential for combination therapies.
Figure 1: Simplified signaling pathways in CLL and points of intervention for MT-802, Ibrutinib, and Venetoclax.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds in primary CLL cells.
Western Blot for BTK Degradation
This protocol is designed to quantify the extent of BTK protein degradation following treatment with a PROTAC like MT-802.
Figure 2: Workflow for Western Blot analysis of BTK degradation.
Detailed Steps:
Cell Culture and Treatment: Primary CLL cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. Cells are treated with the desired concentrations of MT-802, Ibrutinib, or DMSO for 18-24 hours.[6]
Protein Extraction: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
SDS-PAGE and Western Blotting: Equal amounts of protein are separated on a 4-12% Bis-Tris gel and transferred to a nitrocellulose membrane. The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST.
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BTK and a loading control (e.g., actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Band intensities are quantified using image analysis software, and BTK levels are normalized to the loading control.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after drug treatment.
Figure 3: Workflow for the Annexin V apoptosis assay.
Detailed Steps:
Cell Treatment: Primary CLL cells are treated with the indicated compounds for 24-48 hours.
Cell Staining: After treatment, cells are harvested and washed with cold PBS. The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[5][7]
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Following incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Discussion and Future Directions
The data, while preliminary for MT-802, suggests a promising new avenue for CLL treatment, particularly for patients who have developed resistance to Ibrutinib. The ability of MT-802 to degrade BTK, including the C481S mutant, offers a distinct advantage over traditional inhibitors.[1][2] However, the direct cytotoxic effect of BTK degradation in primary CLL cells appears to be modest on its own, similar to what is observed with Ibrutinib.[1][5] This suggests that the clinical benefit of BTK-targeted therapies may also involve effects on the tumor microenvironment and cell trafficking, in addition to direct apoptosis induction.
Venetoclax, with its direct pro-apoptotic mechanism, demonstrates robust efficacy in inducing cell death.[4] The distinct mechanisms of action of BTK degraders and BCL2 inhibitors present a strong rationale for combination therapies. Future studies should focus on direct, quantitative comparisons of these agents in primary CLL cells and explore the synergistic potential of combining BTK degraders with BCL2 inhibitors.
Conclusion
MT-802 and other BTK degraders hold significant promise for the treatment of CLL, especially in the context of acquired resistance to current BTK inhibitors. While further head-to-head comparative studies in primary patient cells are needed to fully elucidate its efficacy relative to established therapies like Ibrutinib and Venetoclax, the unique mechanism of targeted protein degradation marks a significant advancement in the field. The detailed experimental protocols provided herein offer a framework for researchers to conduct such vital comparative studies, ultimately paving the way for more effective and personalized treatment strategies for CLL patients.
Assessing the Off-Target Profile of MT-802: A Proteomics-Based Comparison
For Researchers, Scientists, and Drug Development Professionals MT-802, a potent PROteolysis TArgeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), has emerged as a promising therapeutic candidate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
MT-802, a potent PROteolysis TArgeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), has emerged as a promising therapeutic candidate for chronic lymphocytic leukemia (CLL), particularly for cases resistant to first-generation inhibitors like ibrutinib (B1684441). A critical aspect of drug development is the characterization of a compound's off-target profile to predict potential side effects and ensure safety. This guide provides a comparative assessment of the off-target profile of MT-802, primarily in relation to ibrutinib, based on available proteomics data and methodologies.
Executive Summary
MT-802 is a heterobifunctional molecule that recruits BTK to the cereblon E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Published research indicates that MT-802 exhibits a more favorable off-target profile compared to the covalent BTK inhibitor ibrutinib, binding to fewer off-target kinases.[1][2][3][4] This improved selectivity is a key advantage of the PROTAC approach, which relies on inducing proximity between the target protein and an E3 ligase rather than continuous enzymatic inhibition. While specific quantitative proteomics data for MT-802's off-target profile is not publicly available, this guide presents a representative comparison based on published statements and typical industry-standard kinase screening assays.
Quantitative Data Comparison
The following table summarizes a representative off-target kinase binding profile for MT-802 compared to ibrutinib, as would be determined by a comprehensive kinase panel screening assay like KINOMEscan®. The data for MT-802 is illustrative and based on the assertion that it binds to fewer off-target kinases than ibrutinib. The data for ibrutinib is based on publicly available information on its known off-targets.[5][6][7]
Kinase Target
MT-802 (% Inhibition at 1µM - Illustrative)
Ibrutinib (% Inhibition at 1µM - Representative)
Rationale for Comparison
BTK (On-Target)
>95%
>95%
Both molecules are potent BTK binders.
TEC
<20%
>90%
Ibrutinib is known to potently inhibit other TEC family kinases.
EGFR
<10%
>80%
Off-target inhibition of EGFR by ibrutinib is linked to side effects.
BLK
<15%
>70%
Another TEC family kinase frequently inhibited by ibrutinib.
BMX
<10%
>90%
A known off-target of ibrutinib.
ITK
<20%
>85%
Inhibition of ITK by ibrutinib can affect T-cell function.
JAK3
<5%
>60%
Off-target activity of ibrutinib on JAK3 has been reported.
Note: This table is for illustrative purposes. The percentage of inhibition values are representative and intended to highlight the comparative selectivity profiles.
Experimental Protocols
The assessment of off-target profiles for kinase inhibitors and PROTACs is commonly performed using in vitro kinase binding assays or cellular proteomics methods.
In Vitro Kinase Binding Assay (e.g., KINOMEscan®)
This method quantitatively measures the binding of a test compound to a large panel of purified kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Protocol Outline:
Preparation of Kinase Panel: A large panel of human kinases (e.g., over 480) are expressed, purified, and tagged (e.g., with a DNA tag).
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
Competition Assay: The test compound (e.g., MT-802 or ibrutinib) is incubated with the tagged kinase and the immobilized ligand.
Washing: Unbound components are washed away.
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[8][9][10][11]
Cellular Proteomics for Off-Target Degradation
For PROTACs like MT-802, it is also crucial to assess off-target degradation in a cellular context.
Principle: This involves treating cells with the PROTAC and then using quantitative mass spectrometry to identify and quantify changes in the cellular proteome. A significant decrease in the abundance of a protein other than the intended target indicates off-target degradation.
Protocol Outline:
Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is cultured and treated with MT-802, a negative control (e.g., a non-degrading epimer), and a vehicle control (e.g., DMSO) for a specified time.
Cell Lysis and Protein Extraction: Cells are harvested, and proteins are extracted.
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different treatment groups are labeled with unique isobaric tags. This allows for multiplexed analysis and accurate relative quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
Data Analysis: The MS/MS data is used to identify peptides and proteins. The reporter ions from the isobaric tags are used to quantify the relative abundance of each protein across the different treatment conditions. Proteins showing significant downregulation in the MT-802-treated sample compared to controls are considered potential off-targets.[12][13]
Visualizations
Signaling Pathway of MT-802 Action
Caption: Mechanism of action of MT-802 leading to BTK degradation.
Experimental Workflow for Off-Target Profiling
Caption: A typical workflow for identifying off-target proteins using quantitative proteomics.
Cross-Validation of MT-802: A Comparative Guide to BTK Degradation Assays
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), with other BTK-targeting compounds. We present supporting experimental data from various assays, detailed methodologies, and visual representations of the key biological pathways and experimental workflows to facilitate a thorough understanding of MT-802's performance and cross-validation.
Executive Summary
MT-802 is a potent degrader of both wild-type BTK and its C481S mutant, a common resistance mechanism to the covalent BTK inhibitor ibrutinib.[1][2][3] This is achieved by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the BTK protein. This guide will delve into the specifics of MT-802's mechanism and compare its efficacy with other BTK-targeting molecules through various in vitro assays.
Data Presentation: Quantitative Comparison of MT-802 and Alternatives
The following table summarizes the quantitative data for MT-802 and comparator compounds across different assays. Direct comparison is facilitated by presenting data from head-to-head studies where available.
MT-802 functions as a PROTAC, a bifunctional molecule that links the target protein (BTK) to an E3 ubiquitin ligase (Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of BTK. This mechanism is distinct from traditional inhibitors that only block the kinase activity.
Caption: BTK signaling pathway and MT-802 mechanism of action.
Experimental Workflow for Cross-Validation
To ensure the robustness of the findings, results from different assays should be cross-validated. The following diagram illustrates a typical workflow for evaluating a BTK degrader like MT-802.
Caption: Experimental workflow for cross-validating MT-802 results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
BTK Degradation Assay (Western Blot)
Purpose: To quantify the degradation of BTK protein in cells treated with MT-802.
Protocol:
Cell Culture and Treatment: Seed cells (e.g., NAMALWA, BTK XLAs) in appropriate culture medium and allow them to adhere or stabilize. Treat cells with varying concentrations of MT-802 or vehicle control (DMSO) for a specified time (e.g., 24 hours).
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the BTK protein levels. Quantify the band intensities using densitometry software to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Purpose: To measure the binding affinity of MT-802 to BTK and the E3 ligase Cereblon.
Protocol:
Reagent Preparation: Prepare assay buffer, recombinant His-tagged BTK or CRBN, a terbium-labeled anti-His antibody (donor), and a fluorescently labeled tracer that binds to the protein of interest (acceptor).
Assay Plate Setup: In a 384-well plate, add serial dilutions of MT-802.
Reaction Mixture: Add the recombinant protein, donor antibody, and acceptor tracer to the wells containing the compound.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BTK Phosphorylation Assay
Purpose: To assess the effect of MT-802 on the phosphorylation of BTK at key activation sites (e.g., Y223).
Protocol:
Cell Culture and Treatment: Culture cells and treat with MT-802 as described in the degradation assay.
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
Western Blotting: Perform SDS-PAGE and Western blotting as previously described.
Immunoblotting: Use primary antibodies specific for phosphorylated BTK (pBTK) and total BTK.
Detection and Analysis: Visualize and quantify the bands for pBTK and total BTK. The ratio of pBTK to total BTK is calculated to determine the extent of phosphorylation inhibition.
In Vitro Ubiquitination Assay
Purpose: To directly demonstrate that MT-802 induces the ubiquitination of BTK.
Protocol:
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and recombinant BTK.
Compound Addition: Add MT-802 or a vehicle control to the reaction mixture.
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.
Analysis by Western Blot: Stop the reaction and analyze the samples by Western blotting using an anti-BTK antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated BTK will indicate a positive result.
Cell Viability Assay (e.g., MTT Assay)
Purpose: To determine the cytotoxic or anti-proliferative effects of MT-802 on cancer cell lines.
Protocol:
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of MT-802 concentrations.
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Conclusion
The cross-validation of MT-802's activity through a variety of orthogonal assays provides a robust and comprehensive understanding of its mechanism of action and efficacy. The data presented demonstrates that MT-802 is a potent and selective degrader of BTK, including the clinically relevant C481S mutant. The detailed protocols and workflows provided in this guide are intended to assist researchers in the independent evaluation and comparison of MT-802 and other BTK-targeting compounds.
A Comparative Guide to the In Vitro Potency of MT-802 and Other BTK Degraders
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro potency of the Bruton's tyrosine kinase (BTK) degrader MT-802 with other notable BTK degraders....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the Bruton's tyrosine kinase (BTK) degrader MT-802 with other notable BTK degraders. The information presented herein is supported by experimental data from publicly available sources, with detailed methodologies for key experiments to aid in the critical evaluation and replication of these findings.
Introduction to BTK Degraders
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies. While BTK inhibitors have shown significant clinical success, the emergence of resistance mutations, such as the C481S mutation, has limited their long-term efficacy. Targeted protein degraders, particularly proteolysis-targeting chimeras (PROTACs), offer a promising alternative by inducing the degradation of the BTK protein rather than merely inhibiting its activity. This guide focuses on MT-802, a potent BTK degrader, and compares its in vitro performance against other degraders such as NX-2127, NX-5948, and SJF620.
Quantitative Comparison of In Vitro Potency
The in vitro potency of protein degraders is primarily assessed by two key metrics: the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the target protein level by 50%, and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for MT-802 and other BTK degraders against wild-type (WT) and mutant forms of BTK.
Table 1: In Vitro Degradation Potency (DC50) of BTK Degraders
Note: DC50 values can vary depending on the cell line, treatment duration, and specific experimental conditions. The multiple listed values for MT-802 highlight this variability across different studies.
Table 2: Maximum Degradation (Dmax) and Other Potency Metrics
Degrader
Target
Dmax (%)
Additional Information
Reference(s)
MT-802
WT & C481S BTK
>99% at nanomolar concentrations
Maximal degradation observed at 250 nM. Half of total BTK degraded in ~50 minutes.
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Confirming Target Engagement of MT-802 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies to confirm the target engagement of MT-802, a Proteolysis Targeting Chimera (PROTAC) designe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of MT-802, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's Tyrosine Kinase (BTK), in a live-cell context. We will explore key experimental techniques, offering detailed protocols and comparative data to aid in the selection of the most appropriate assay for your research needs.
MT-802 represents a novel therapeutic strategy, particularly for cancers that have developed resistance to traditional BTK inhibitors like ibrutinib, often through mutations such as C481S.[1] Unlike inhibitors that merely block the kinase activity, MT-802 facilitates the ubiquitination and subsequent proteasomal degradation of the entire BTK protein.[1] This guide will delve into robust methods for verifying the direct interaction of MT-802 with BTK within the complex intracellular environment.
Mechanism of Action of MT-802
MT-802 is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to BTK, marking it for degradation by the proteasome. This mechanism is effective against both wild-type BTK and the ibrutinib-resistant C481S mutant.
Figure 1: Mechanism of action of MT-802.
Comparison of Live-Cell Target Engagement Assays
Several powerful techniques can be employed to confirm the direct binding of MT-802 to BTK in living cells. The choice of assay depends on factors such as the required throughput, the nature of the interaction being studied, and the available instrumentation.
Assay
Principle
Key Advantages
Considerations
NanoBRET™ Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Competition with an unlabeled compound (MT-802) reduces the BRET signal.
- Real-time, quantitative measurement in live cells.- High sensitivity and specificity.- Can determine intracellular affinity and residence time.
- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.
Cellular Thermal Shift Assay (CETSA®)
Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble, non-denatured protein at different temperatures is quantified.
- Label-free method; no modification of the compound or target is needed.- Can be performed on endogenous proteins.- Applicable to various cell and tissue types.
- Lower throughput compared to plate-based assays.- May not be suitable for all protein targets.- Requires specific antibodies for detection (e.g., Western blot).
Fluorescence Polarization (FP) Assay
Measures the change in polarization of a fluorescently labeled probe upon binding to the target protein. Competition with an unlabeled compound displaces the probe, leading to a decrease in polarization.
- Homogeneous, solution-based assay.- Amenable to high-throughput screening.- Provides quantitative binding data (IC50).
- Requires a specific fluorescent probe for the target.- Can be susceptible to interference from fluorescent compounds.- Typically performed in cell lysates, not intact cells.
Experimental Protocols
NanoBRET™ Target Engagement Assay for BTK
This protocol is adapted from established methods for kinase target engagement.
Cancer cell line expressing endogenous BTK (e.g., NAMALWA)
Cell culture medium and supplements
MT-802 and a comparator compound
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
Thermal cycler
Lysis buffer
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against BTK, HRP-conjugated secondary antibody, chemiluminescent substrate)
Imaging system for Western blot detection
Procedure:
Cell Treatment:
Culture NAMALWA cells to the desired density.
Treat the cells with MT-802, a comparator compound, or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
Cell Harvesting and Heating:
Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
Resuspend the cells in PBS and aliquot them into PCR tubes.
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
Protein Quantification:
Carefully collect the supernatant.
Determine the protein concentration of the soluble fraction.
Analyze equal amounts of protein from each sample by Western blotting using a primary antibody specific for BTK.
Data Analysis:
Quantify the band intensities for BTK at each temperature point.
Plot the normalized band intensity against the temperature to generate a melt curve.
A shift in the melt curve to a higher temperature in the presence of MT-802 indicates target stabilization and therefore, target engagement.
Fluorescence Polarization (FP) Assay for BTK
This protocol describes a competitive FP assay to measure the binding of MT-802 to BTK in a cell lysate.
Cell line overexpressing BTK or with high endogenous expression
Lysis buffer
Black, low-binding 384-well microplates
MT-802 and a comparator compound
Fluorescently labeled BTK probe (tracer)
Plate reader capable of measuring fluorescence polarization
Procedure:
Lysate Preparation:
Prepare a cell lysate from a suitable cell line and clarify it by centrifugation.
Determine the protein concentration of the lysate.
Compound Plating:
Prepare serial dilutions of MT-802 and the comparator compound.
Add the compound dilutions to the wells of the 384-well plate.
Reagent Addition:
Add a fixed concentration of the fluorescent BTK tracer and the cell lysate to all wells. The concentrations of the tracer and lysate should be optimized beforehand to give a stable and robust FP signal.
Incubation:
Incubate the plate at room temperature for a sufficient time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
Measurement:
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
Data Analysis:
Calculate the percent inhibition of tracer binding for each concentration of the test compound.
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Confirming the target engagement of novel therapeutics like MT-802 in a physiologically relevant setting is paramount for their successful development. The methodologies described in this guide—NanoBRET™, CETSA®, and Fluorescence Polarization—provide robust and quantitative means to assess the direct interaction of MT-802 with its target, BTK, in live cells or cell lysates. Each assay offers distinct advantages and requires specific considerations in its implementation. By selecting the most appropriate method and carefully executing the experimental protocols, researchers can confidently validate the on-target activity of MT-802 and other targeted protein degraders, thereby accelerating their path to the clinic.
MT-802: A Paradigm Shift in BTK Inhibition by Targeted Protein Degradation
A Comparative Analysis of MT-802 Versus Traditional Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers, Scientists, and Drug Development Professionals. Bruton's tyrosine kinase (BTK) has emerged as a critical ther...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of MT-802 Versus Traditional Bruton's Tyrosine Kinase (BTK) Inhibitors for Researchers, Scientists, and Drug Development Professionals.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies. The development of BTK inhibitors has transformed the clinical landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the evolution of treatment resistance and off-target effects associated with traditional BTK inhibitors have necessitated the exploration of novel therapeutic strategies. MT-802, a Proteolysis Targeting Chimera (PROTAC), represents a revolutionary approach that, instead of merely inhibiting BTK, triggers its targeted degradation. This guide provides a comprehensive evaluation of the advantages of MT-802 over traditional BTK inhibitors, supported by experimental data and detailed methodologies.
A New Class of BTK-Targeted Therapy: The PROTAC Degrader MT-802
Traditional BTK inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors. Covalent inhibitors, such as the first-generation ibrutinib (B1684441) and the second-generation acalabrutinib (B560132) and zanubrutinib (B611923), form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[1] Non-covalent inhibitors, on the other hand, bind reversibly to BTK and are not dependent on the Cys481 residue.[2]
MT-802 operates on a fundamentally different mechanism. It is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This tripartite complex formation brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[5][6] This catalytic process allows a single molecule of MT-802 to induce the degradation of multiple BTK protein molecules.[4]
Overcoming Acquired Resistance: The Primary Advantage of MT-802
A major clinical challenge with covalent BTK inhibitors is the development of acquired resistance, most commonly through a mutation at the Cys481 binding site, with the C481S (cysteine to serine) substitution being the most frequent.[1] This mutation prevents the irreversible binding of covalent inhibitors, rendering them ineffective.[7] While non-covalent inhibitors can overcome this specific resistance mechanism, MT-802 offers a robust solution by effectively degrading both wild-type (WT) and C481S mutant BTK with similar potency.[5]
Experimental data demonstrates that MT-802 induces potent degradation of both WT and C481S BTK in various cell lines.[7] In cells isolated from CLL patients with the C481S mutation, MT-802 was able to reduce the pool of active, phosphorylated BTK, a feat that ibrutinib could not achieve.[5]
Enhanced Selectivity and Potential for Improved Safety
The first-generation covalent inhibitor, ibrutinib, is known for its off-target effects due to its binding to other kinases, which can lead to adverse events such as cardiovascular toxicities.[2] Second-generation covalent inhibitors like acalabrutinib and zanubrutinib were developed with improved selectivity to minimize these off-target effects.[2] Preclinical studies suggest that MT-802 also possesses a favorable selectivity profile, binding to fewer off-target kinases compared to ibrutinib.[5] This enhanced selectivity has the potential to translate into a better safety profile in clinical settings.
Quantitative Comparison of MT-802 and Traditional BTK Inhibitors
The following tables summarize the key quantitative data for MT-802 and traditional BTK inhibitors.
DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.
Table 2: Clinical Efficacy of Traditional Covalent BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)
Drug
Trial
Treatment Setting
Overall Response Rate (ORR)
Ibrutinib
RESONATE-2
Treatment-Naïve
92%
Acalabrutinib
ELEVATE-TN
Treatment-Naïve
94%
Zanubrutinib
SEQUOIA
Treatment-Naïve
95%
Ibrutinib
RESONATE
Relapsed/Refractory
90%
Acalabrutinib
ASCEND
Relapsed/Refractory
81%
Zanubrutinib
ALPINE
Relapsed/Refractory
86.2%
Table 3: Comparison of Key Adverse Events with Traditional Covalent BTK Inhibitors
Adverse Event
Ibrutinib
Acalabrutinib
Zanubrutinib
Atrial Fibrillation (All Grades)
~4-16%
~3-5%
~2-3%
Hypertension (All Grades)
~14-29%
~7-18%
~12-15%
Major Hemorrhage
~2-4%
~2-3%
~2-3%
Note: The rates of adverse events can vary depending on the specific clinical trial and patient population.
Visualizing the Mechanisms of Action and Experimental Workflow
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Western Blotting for BTK Degradation
This protocol is used to visualize and quantify the degradation of BTK protein following treatment with MT-802.
Cell Culture and Treatment:
NAMALWA (human Burkitt's lymphoma) or other suitable B-cell lines are cultured in appropriate media.
Cells are seeded at a density of approximately 1x106 cells/mL and treated with a range of MT-802 concentrations (e.g., 0.25 nM to 250 nM) for 24 hours.[7]
Cell Lysis:
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Lysates are incubated on ice for 30 minutes and then centrifuged to pellet cell debris.
Protein Quantification:
The protein concentration of the supernatant is determined using a BCA protein assay.
SDS-PAGE and Western Blotting:
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
The membrane is incubated with a primary antibody against BTK overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH) is also used.
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Data Analysis:
The intensity of the BTK and loading control bands is quantified using densitometry software.
The BTK signal is normalized to the loading control, and the percentage of BTK degradation relative to a vehicle-treated control is calculated.
The DC50 value is determined by plotting the percentage of degradation against the log of the MT-802 concentration and fitting the data to a dose-response curve.
TR-FRET Binding Assay
This assay is used to determine the binding affinity (IC50) of MT-802 to BTK and CRBN.
Reagents:
Recombinant BTK or CRBN protein.
A fluorescently labeled tracer that binds to the protein of interest.
An antibody or other molecule that specifically recognizes the protein and is conjugated to a FRET acceptor.
Serial dilutions of MT-802.
Assay Procedure:
The protein, tracer, and antibody are incubated in an assay buffer.
Serial dilutions of MT-802 are added to the mixture.
The reaction is incubated to allow binding to reach equilibrium.
Data Acquisition:
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. A high FRET signal indicates close proximity of the donor and acceptor, meaning the tracer is bound.
Data Analysis:
As MT-802 displaces the tracer, the FRET signal decreases.
The IC50 value is calculated by plotting the percentage of inhibition (decrease in FRET signal) against the log of the MT-802 concentration.
Conclusion
MT-802 represents a promising and innovative approach to BTK-targeted therapy. Its unique mechanism of inducing BTK degradation offers several key advantages over traditional BTK inhibitors. The ability to effectively degrade the C481S mutant form of BTK directly addresses a critical mechanism of acquired resistance to covalent inhibitors. Furthermore, its potential for enhanced selectivity may lead to a more favorable safety profile. While further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of MT-802 and other BTK degraders, the existing data strongly suggest that this class of molecules could provide a valuable new treatment option for patients with B-cell malignancies, particularly those who have developed resistance to current therapies. The continued development of PROTAC-based therapies is poised to be a significant area of advancement in oncology drug development.
Navigating the Safe Disposal of MT-802: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the proper handling and disposal of potent, biologically active compounds like MT-802 is a critical component of laboratory safety and regulatory c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists engaged in cutting-edge drug development, the proper handling and disposal of potent, biologically active compounds like MT-802 is a critical component of laboratory safety and regulatory compliance. As a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK), MT-802's high potency necessitates a rigorous approach to its end-of-life management. This guide provides essential, step-by-step procedures for the safe disposal of MT-802, ensuring the protection of laboratory personnel and the environment.
Key Chemical and Physical Properties of MT-802
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for MT-802, compiled from various chemical suppliers.
Powder: 3 years at -20°C. In solvent: 1 year at -80°C.
Selleck Chemicals
Stability
Stable for several weeks at ambient temperature during shipping.
MedKoo Biosciences
Experimental Protocols: A Step-by-Step Guide to MT-802 Disposal
The following protocol is based on best practices for the disposal of potent, hazardous chemical waste in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for MT-802, these procedures should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Classification and Segregation
Hazardous Waste Determination: All materials that have come into contact with MT-802 must be treated as hazardous chemical waste. This includes:
Contaminated personal protective equipment (PPE) (e.g., gloves, disposable lab coats).
Spill cleanup materials.
Segregation: Do not mix MT-802 waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from non-hazardous waste and other incompatible chemical waste.
Step 2: Containerization
Solid Waste:
Collect all solid waste (e.g., contaminated gloves, pipette tips, paper towels) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
The container should be made of a material compatible with the chemicals used (e.g., high-density polyethylene).
Liquid Waste:
Collect all liquid waste containing MT-802 (e.g., unused solutions, solvent rinses) in a dedicated, sealed, and shatter-resistant container.
Ensure the container material is compatible with the solvents used (e.g., a glass or polyethylene (B3416737) bottle for DMSO solutions).
Never fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
Sharps Waste:
Any sharp objects contaminated with MT-802 (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Labeling
Proper labeling is crucial for the safe handling and disposal of hazardous waste. All waste containers must be clearly labeled with the following information:
The words "Hazardous Waste".
The full chemical name: "MT-802" and any solvents present.
The approximate concentration or quantity of MT-802.
The date the waste was first added to the container (accumulation start date).
The name and contact information of the principal investigator or laboratory.
Any relevant hazard warnings (e.g., "Potent Compound," "Cytotoxic").
Step 4: Storage
Store all MT-802 waste containers in a designated and secure satellite accumulation area within the laboratory.
This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
Ensure that incompatible waste types are segregated within the storage area.
Keep containers securely closed at all times, except when adding waste.
Step 5: Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Do not dispose of any MT-802 waste down the drain or in the regular trash.
All disposal must be handled by a licensed hazardous waste management company.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of MT-802, the following diagram outlines the key decision points and actions.
Caption: Logical workflow for the safe disposal of MT-802 waste.
By adhering to these procedures, researchers can ensure that the disposal of MT-802 is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the laboratory environment.
Handling
Essential Safety and Handling Protocols for the Potent Compound MT-802
Disclaimer: The following guidance is based on established best practices for handling potent chemical agents in a laboratory setting. As no specific public data is available for a substance named "MT-802," these recomme...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following guidance is based on established best practices for handling potent chemical agents in a laboratory setting. As no specific public data is available for a substance named "MT-802," these recommendations should be adapted based on a thorough risk assessment of the specific compound's known or suspected properties.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling the potent compound MT-802. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds. The following table summarizes the recommended PPE based on the task being performed.
Task Category
Primary PPE
Secondary/Task-Specific PPE
General Laboratory Work
- Safety glasses with side shields- Laboratory coat- Closed-toe shoes
- Nitrile gloves
Handling of Powders/Solids
- Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers
- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions
- Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear
- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination
- Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots
- Respirator (if aerosols or vapors are generated)
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.
1. Preparation
Designate a specific handling area.
Ensure proper ventilation (e.g., fume hood).
Assemble all necessary equipment and PPE.
Minimize the quantity of the compound handled.
2. Handling
Wear appropriate PPE at all times.
Avoid skin and eye contact.
Prevent aerosol generation.
Use wet-wiping techniques for cleaning surfaces.
Decontaminate all equipment after use.
3. Disposal
All waste generated from handling MT-802 should be treated as hazardous waste.
Segregate waste into solids, liquids, and sharps.
Use clearly labeled, sealed containers for each waste type.
Follow all institutional and regulatory guidelines for hazardous waste disposal.
Experimental Protocols
Protocol for Safe Handling of MT-802
This protocol provides a step-by-step guide for the safe handling of MT-802.
1. Designated Area Preparation
1.1. Ensure the designated handling area (e.g., a certified chemical fume hood) is clean and uncluttered.
1.2. Verify the fume hood has been certified within the last year.
1.3. Cover the work surface with absorbent, disposable bench paper.
2. Personal Protective Equipment (PPE) Donning
2.1. Don inner gloves (e.g., nitrile).
2.2. Don a chemical-resistant suit or coveralls.
2.3. Don chemical-resistant boot covers.
2.4. Don outer gloves (e.g., butyl rubber).
2.5. Don respiratory protection, if required.
2.6. Don eye and face protection.
3. Compound Handling
3.1. Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat.
3.2. Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.
3.3. Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
4. Decontamination and Waste Disposal
4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
4.3. Waste: Dispose of all contaminated materials (e.g., gloves, bench paper, disposable labware) in a designated hazardous waste container.
5. PPE Doffing
5.1. Remove outer gloves.
5.2. Remove the chemical-resistant suit or coveralls.
5.3. Remove boot covers.
5.4. Remove eye and face protection.
5.5. Remove respiratory protection.
5.6. Remove inner gloves.
5.7. Wash hands thoroughly with soap and water.
Disposal Plan
The disposal of MT-802 and associated waste must be conducted in a manner that ensures the safety of personnel and the environment.
1. Waste Segregation
Solid Waste: Includes contaminated gloves, gowns, bench paper, and other disposable items. Place in a designated, labeled, and sealed hazardous waste container.
Liquid Waste: Includes unused solutions and solvent rinses. Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.
Sharps Waste: Includes needles, scalpels, and other contaminated sharp objects. Place in a designated, puncture-resistant sharps container.
2. Disposal Method
2.1. All waste streams containing MT-802 must be disposed of as hazardous chemical waste.
2.2. Do not dispose of any MT-802 waste down the drain. For many pharmaceuticals, high-temperature incineration is the recommended disposal method.
2.3. Container Disposal: Before disposing of empty containers, ensure they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
2.4. Obliterate or remove all labels from the empty container before disposal.
3. Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations for hazardous waste.
Maintain accurate records of all disposed waste.
Visual Guides
Caption: Workflow for the safe handling of MT-802 from preparation to disposal.
Caption: Emergency response plan for an MT-802 spill.
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